Esuberaprost
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
94132-88-4 |
|---|---|
Molecular Formula |
C24H30O5 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S,4S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid |
InChI |
InChI=1S/C24H30O5/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28)/b13-12+/t15-,17-,19+,20+,21-,23-/m0/s1 |
InChI Key |
CTPOHARTNNSRSR-NOQAJONNSA-N |
SMILES |
CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |
Isomeric SMILES |
CC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |
Other CAS No. |
94132-88-4 |
Origin of Product |
United States |
Foundational & Exploratory
Esuberaprost: A Technical Review of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction: Esuberaprost, also known as beraprost-314d, is a specific stereoisomer of beraprost (B1666799), a synthetic prostacyclin analogue.[1] Beraprost itself is a racemic mixture of four stereoisomers.[2] this compound was developed to offer a more targeted and potent therapeutic action, primarily for conditions like pulmonary arterial hypertension (PAH).[1][3] Like the naturally occurring prostacyclin (PGI2), this compound was designed to induce vasodilation and inhibit platelet aggregation.[4] However, despite promising preclinical data, its clinical development was halted after a Phase 3 trial did not meet its primary endpoint.[3][5][6] This guide provides an in-depth review of the molecular and cellular mechanisms of action of this compound, based on available pharmacological studies.
Core Mechanism: A High-Potency Prostacyclin Receptor Agonist
This compound exerts its primary effects by acting as a potent agonist for the prostacyclin receptor, also known as the IP receptor.[1][2] This receptor is a G-protein coupled receptor (GPCR) found on the surface of various cells, including vascular smooth muscle cells and platelets.[4]
The activation of the IP receptor by this compound initiates a downstream signaling cascade:
-
G-Protein Activation: Upon binding of this compound, the IP receptor couples with the Gs alpha subunit of its associated G-protein.[2]
-
Adenylate Cyclase Stimulation: The activated Gs alpha subunit stimulates the enzyme adenylate cyclase.[4]
-
cAMP Production: Adenylate cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4]
-
Protein Kinase A (PKA) Activation: The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Cellular Response: PKA activation results in the phosphorylation of various downstream targets, leading to the physiological effects of vasodilation and inhibition of platelet aggregation.[4]
Quantitative Pharmacological Data
Studies have demonstrated that this compound is significantly more potent than the racemic mixture of beraprost.
| Parameter | This compound | Beraprost (racemic mixture) | Cell/Tissue Type | Reference |
| cAMP Generation (EC50) | 0.4 nM | 10.4 nM | HEK-293 cells expressing human IP receptor | [1][7] |
| Inhibition of Cell Proliferation (EC50) | 3 nM | 120 nM | Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | [1] |
| Relaxation of Rat Pulmonary Arteries | 5-fold greater potency than beraprost | - | Rat Pulmonary Arteries | [1] |
Interaction with Other Prostanoid Receptors
While the primary target of this compound is the IP receptor, at higher concentrations, it can exhibit activity at other prostanoid receptors, notably the prostaglandin (B15479496) E receptor 3 (EP3). This interaction can lead to vasoconstriction, an effect opposite to its intended therapeutic action.[1][8] However, the vasoconstrictive effect of this compound via the EP3 receptor is reported to be 50% lower than that of the beraprost racemic mixture.[1][2] This suggests that other isomers present in beraprost may have a more pronounced agonistic effect on the EP3 receptor.[2]
Role of Nitric Oxide (NO) Pathway
Interestingly, the therapeutic effects of this compound, particularly its antiproliferative and vasorelaxant properties, appear to be partially dependent on the nitric oxide (NO) pathway.[1][2] Studies have shown that the relaxation of rat pulmonary arteries induced by this compound was significantly inhibited by L-NAME, a nitric oxide synthase (NOS) inhibitor.[1][2] This suggests a crosstalk between the prostacyclin and NO signaling pathways, where this compound may directly or indirectly stimulate NO production, contributing to its overall vascular effects. The antiproliferative effects of this compound in human pulmonary arterial smooth muscle cells also showed a dependency on the NO pathway.[1][8]
Key Experimental Protocols
1. Vascular Tone Assessment (Wire Myography)
-
Objective: To assess the vasorelaxant or vasoconstrictive effects of this compound on isolated blood vessels.
-
Methodology:
-
Distal pulmonary arteries from rats or humans are dissected and mounted on a wire myograph.[1]
-
The arteries are pre-constricted with a thromboxane (B8750289) A2 mimetic, U46619 (100 nM), to induce a stable contraction.[1]
-
Concentration-response curves are generated by cumulatively adding this compound.
-
To investigate the mechanism, experiments are repeated in the presence of specific antagonists such as RO3244794 (an IP receptor antagonist) or L-NAME (a NOS inhibitor).[1]
-
2. cAMP Generation Assay
-
Objective: To quantify the ability of this compound to stimulate cAMP production, confirming its agonistic activity at the IP receptor.
-
Methodology:
-
Human Embryonic Kidney 293 (HEK-293) cells stably expressing the human IP receptor are cultured.[1]
-
The cells are stimulated with varying concentrations of this compound for a defined period (e.g., 15 minutes).[7]
-
The reaction is stopped, and the cells are lysed.
-
The intracellular concentration of cAMP is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[7]
-
The results are used to calculate the EC50 value.
-
3. Cell Proliferation Assay
-
Objective: To evaluate the antiproliferative effects of this compound on vascular smooth muscle cells.
-
Methodology:
-
Pulmonary arterial smooth muscle cells (PASMCs) derived from PAH patients are cultured.[1]
-
The cells are treated with this compound at various concentrations.
-
Cell proliferation is assessed using methods such as BrdU incorporation or direct cell counting.
-
The EC50 for the inhibition of proliferation is determined.
-
Conclusion
This compound is a highly potent and selective IP receptor agonist, demonstrating significantly greater potency than its parent compound, beraprost, in stimulating cAMP production and inhibiting smooth muscle cell proliferation in vitro.[1] Its mechanism also involves an interaction with the nitric oxide pathway, which contributes to its vasorelaxant and antiproliferative effects.[1][2] While it exhibits some off-target effects on the EP3 receptor at high concentrations, this is less pronounced compared to the racemic beraprost mixture.[2][8] Despite a strong preclinical pharmacological profile, the failure to meet the primary endpoint in the Phase 3 BEAT trial led to the discontinuation of its development.[3][9][10] The data from these mechanistic studies, however, remain valuable for the broader understanding of prostacyclin analogues and the development of future therapies for pulmonary arterial hypertension.
References
- 1. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. United Therapeutics Abandons Pulmonary Hypertension Program After Failed Phase III Trial - BioSpace [biospace.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. filehosting.pharmacm.com [filehosting.pharmacm.com]
- 10. biopharmadive.com [biopharmadive.com]
Esuberaprost Stereoisomer Pharmacology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Esuberaprost (beraprost-314d) is the most pharmacologically active stereoisomer of beraprost (B1666799), a synthetic prostacyclin analogue. Beraprost is a racemic mixture of four stereoisomers: beraprost-314d, beraprost-314l, beraprost-315d, and beraprost-315l. This guide provides an in-depth analysis of the pharmacology of this compound, focusing on its mechanism of action, receptor affinity, and functional activity in comparison to the racemic mixture, beraprost. While it is established that the four isomers exhibit a wide range of biological activity, with this compound being the most potent, detailed pharmacological data for the other three individual stereoisomers (beraprost-314l, -315d, and -315l) are not extensively available in publicly accessible literature.
Introduction to Beraprost and its Stereoisomers
Beraprost is an orally active prostacyclin analogue used in the treatment of pulmonary arterial hypertension (PAH) in several Asian countries.[1] It exerts its therapeutic effects primarily through vasodilation and inhibition of platelet aggregation. The beraprost drug product is a racemic mixture containing four stereoisomers in equal parts.[1] In vitro studies have identified this compound (beraprost-314d) as the isomer with the highest pharmacological activity, with the relative binding affinity of the four isomers varying by approximately 100-fold at the prostacyclin (IP) receptor in human platelets.[1]
Mechanism of Action
This compound is a potent agonist of the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[1] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn leads to a cascade of downstream effects culminating in vasodilation and inhibition of smooth muscle cell proliferation.[2]
Signaling Pathway of this compound
Caption: this compound signaling via the IP receptor.
Comparative Pharmacology: this compound vs. Beraprost
Stereoisomer separation significantly enhances the pharmacological potency of this compound compared to the racemic mixture, beraprost.
Receptor Binding and Functional Potency
This compound demonstrates markedly higher potency in stimulating cAMP production, inducing vasodilation, and inhibiting the proliferation of pulmonary artery smooth muscle cells (PASMCs).
| Parameter | This compound (beraprost-314d) | Beraprost (racemic mixture) | Fold Difference (this compound vs. Beraprost) | Reference |
| cAMP Generation (EC50) | 0.4 nM | 10.4 nM | 26-fold more potent | [3] |
| Inhibition of PASMC Proliferation (EC50) | 3 nM | 120 nM | 40-fold more potent | [4] |
| Relaxation of Rat Pulmonary Arteries | ~5-fold more potent | - | ~5 | [4] |
Off-Target Effects
At high concentrations (≥1000 nM), both this compound and beraprost can cause vasoconstriction mediated by the EP3 receptor. However, the contractile effect of this compound is approximately 50% lower than that of beraprost.[4]
Pharmacokinetics
Pharmacokinetic studies have been conducted on beraprost sodium (BPS) and its active enantiomer, this compound (BPS-314d).
| Subject Group | Analyte | Cmax (pg/mL) | AUC0-48h (pg·h/mL) | Reference |
| Healthy Japanese, Chinese, and Korean Males (single 120 µg oral dose of beraprost SR) | BPS-314d | Small differences among ethnic groups | Small differences among ethnic groups | [5] |
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of the stereoisomers to the IP receptor.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human IP receptor (e.g., HEK-293-IP cells).[6]
-
Incubation: Cell membranes are incubated with a radiolabeled ligand (e.g., [3H]-iloprost) and varying concentrations of the unlabeled competitor (this compound or other stereoisomers).[6]
-
Separation: The reaction is terminated by rapid filtration to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[6]
cAMP Generation Assay
This functional assay measures the ability of the stereoisomers to stimulate the production of cAMP.
Methodology:
-
Cell Culture: HEK-293 cells stably expressing the human IP receptor are cultured in appropriate media.[4]
-
Stimulation: Cells are stimulated with varying concentrations of this compound or other stereoisomers for a defined period (e.g., 15 minutes).[3]
-
Lysis and Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive enzyme immunoassay (ELISA) kit.[3]
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the concentration-response curve.
Vascular Tone Assessment (Wire Myography)
This ex vivo assay assesses the vasodilatory effects of the stereoisomers on isolated blood vessels.
Methodology:
-
Tissue Preparation: Distal pulmonary arteries are dissected from rats and mounted on a wire myograph.[3]
-
Pre-contraction: The arteries are pre-contracted with a vasoconstrictor agent like U46619 (a thromboxane (B8750289) A2 mimetic).[3]
-
Drug Application: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound or other stereoisomers.
-
Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction, and the potency (e.g., pEC50) is calculated.
Cell Proliferation Assay
This assay evaluates the anti-proliferative effects of the stereoisomers on vascular smooth muscle cells.
Methodology:
-
Cell Culture: Human pulmonary arterial smooth muscle cells (PASMCs) are cultured.[4]
-
Treatment: Cells are treated with varying concentrations of this compound or other stereoisomers.
-
Proliferation Measurement: Cell proliferation is assessed using methods such as [3H]-thymidine incorporation or cell counting kits (e.g., MTT or WST-1 assays).
-
Data Analysis: The concentration that inhibits cell proliferation by 50% (IC50) is determined.
Clinical Development of this compound
This compound was investigated as a treatment for PAH. However, the Phase 3 BEAT (Beraprost-314d Efficacy and Safety Trial) study, which evaluated this compound as an add-on therapy to inhaled treprostinil, did not meet its primary endpoint of delaying the time to first clinical worsening. Consequently, the clinical development of this compound was discontinued.
Conclusion
This compound is a highly potent and selective IP receptor agonist, demonstrating significantly greater pharmacological activity than the racemic mixture beraprost. This enhanced potency is evident in its ability to stimulate cAMP production, induce vasodilation, and inhibit the proliferation of vascular smooth muscle cells. While this compound is clearly the dominant pharmacologically active stereoisomer within beraprost, a more complete understanding of the contribution of the other three stereoisomers to the overall pharmacological profile of the racemic mixture would be beneficial. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of prostanoid pharmacology and drug development.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Beraprost sodium | 1290611-29-8 | Benchchem [benchchem.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Pharmacokinetic Profiles of Beraprost Sustained Release in Japanese, Chinese, and Korean Healthy Adult Males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Esuberaprost: An In-depth Technical Guide to its IP Receptor Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esuberaprost, the pharmacologically active single isomer (beraprost-314d) of beraprost, is a potent prostacyclin (PGI₂) analogue that exerts its primary therapeutic effects through the activation of the prostaglandin (B15479496) I2 receptor (IP receptor).[1][2] As a member of the G-protein coupled receptor (GPCR) family, the IP receptor is a key regulator of vascular tone, platelet aggregation, and smooth muscle cell proliferation.[1][3] This technical guide provides a comprehensive overview of the IP receptor pharmacology of this compound, including its binding affinity, functional potency, and the signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
Quantitative Pharmacological Data
The pharmacological activity of this compound at the IP receptor has been characterized through various in vitro assays. The following tables summarize the key quantitative data, comparing this compound to the racemic mixture, beraprost.
| Ligand | Receptor | Test System | K_i_ (nM) | Reference |
| This compound (active isomer of Beraprost) | Human IP Receptor | Human Platelets | ~10 |
Table 1: Binding Affinity of this compound for the Human IP Receptor.
| Ligand | Assay | Cell Line | EC_50_ (nM) | Fold Potency vs. Beraprost | Reference |
| This compound | cAMP Generation | HEK-293-IP | 0.4 | 26-fold more potent | [1][2] |
| Beraprost | cAMP Generation | HEK-293-IP | 10.4 | - | |
| This compound | Inhibition of Cell Proliferation | Human PASMCs (from PAH patients) | 3 | 40-fold more potent | [2] |
| Beraprost | Inhibition of Cell Proliferation | Human PASMCs (from PAH patients) | 120 | - | [2] |
Table 2: Functional Potency of this compound in Cellular Assays.
Signaling Pathways
The primary mechanism of action of this compound is the activation of the IP receptor, leading to a cascade of intracellular signaling events.
Canonical Gs-Adenylyl Cyclase-cAMP Pathway
Upon binding of this compound to the IP receptor, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the characteristic physiological responses of vasodilation, inhibition of platelet aggregation, and inhibition of smooth muscle cell proliferation.[1][3]
Non-Canonical Signaling Pathways
Evidence suggests that this compound may also engage non-canonical signaling pathways, particularly at higher concentrations.
-
Nitric Oxide (NO) Signaling: The vasodilatory and anti-proliferative effects of this compound have been shown to be partially dependent on the nitric oxide (NO) pathway.[2][4] The precise mechanism by which this compound activates endothelial nitric oxide synthase (eNOS) requires further elucidation, but it may involve calcium-dependent or independent phosphorylation events downstream of IP receptor activation.
-
EP3 Receptor Interaction: At high concentrations (≥1000 nM), this compound can cause vasoconstriction, an effect attributed to its interaction with the prostanoid EP3 receptor.[2][4] This interaction is significantly less pronounced compared to the racemic mixture beraprost.[2] The EP3 receptor typically couples to Gi, leading to an inhibition of adenylyl cyclase and an increase in intracellular calcium, which would explain the observed vasoconstriction.
Experimental Protocols
Detailed methodologies for key experiments cited in the pharmacological characterization of this compound are provided below.
Radioligand Binding Assay (Illustrative Protocol)
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the IP receptor.
1. Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human IP receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
2. Binding Assay:
-
In a 96-well plate, incubate a constant concentration of a suitable radioligand (e.g., [³H]-iloprost) with the cell membrane preparation.
-
Add increasing concentrations of unlabeled this compound to compete for binding to the IP receptor.
-
Determine non-specific binding in the presence of a high concentration of a non-radiolabeled, high-affinity IP receptor agonist (e.g., iloprost).
-
Incubate at a specific temperature (e.g., 25°C) for a set period to reach equilibrium (e.g., 60 minutes).
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
cAMP Accumulation Assay
This protocol outlines the measurement of intracellular cAMP levels in response to this compound in HEK-293 cells stably expressing the human IP receptor.
1. Cell Culture and Seeding:
-
Maintain HEK-293-IP cells in appropriate culture medium (e.g., DMEM with 10% FBS).
-
Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
2. Assay Procedure:
-
Wash the cells with assay buffer (e.g., HBSS).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a defined period (e.g., 15 minutes) to prevent cAMP degradation.
-
Add increasing concentrations of this compound to the wells.
-
Incubate for a specific time (e.g., 15 minutes) at 37°C.
3. cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
-
Follow the manufacturer's instructions for the chosen assay kit.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data from the assay to cAMP concentrations.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.
Vascular Smooth Muscle Cell Proliferation Assay
This protocol describes a method to assess the anti-proliferative effects of this compound on human pulmonary artery smooth muscle cells (PASMCs).
1. Cell Culture and Seeding:
-
Culture human PASMCs in a suitable growth medium.
-
Seed the cells in a 96-well plate and allow them to attach.
2. Proliferation Assay:
-
Induce cell proliferation by adding a mitogen (e.g., platelet-derived growth factor (PDGF)).
-
Treat the cells with increasing concentrations of this compound.
-
Incubate for a period sufficient for cell division to occur (e.g., 48-72 hours).
3. Measurement of Proliferation:
-
Quantify cell proliferation using a suitable method, such as:
-
MTS/MTT assay: Measures metabolic activity, which correlates with cell number.
-
BrdU/EdU incorporation assay: Measures DNA synthesis in proliferating cells.
-
Direct cell counting.
-
4. Data Analysis:
-
Normalize the proliferation data to the control (mitogen-stimulated cells without this compound).
-
Plot the percentage of inhibition of proliferation against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value for the inhibition of cell proliferation.
Conclusion
This compound is a highly potent and selective agonist of the IP receptor. Its primary mechanism of action involves the canonical Gs-adenylyl cyclase-cAMP signaling pathway, leading to beneficial effects such as vasodilation and inhibition of smooth muscle cell proliferation. At higher concentrations, non-canonical pathways involving nitric oxide and the EP3 receptor may also contribute to its overall pharmacological profile. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the intricate pharmacology of this compound and other IP receptor agonists. Further research is warranted to fully elucidate the molecular mechanisms underlying its non-canonical signaling and to explore the full therapeutic potential of this promising compound.
References
- 1. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 2. Video: Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry [jove.com]
- 3. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry [jove.com]
- 4. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Esuberaprost: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esuberaprost, the beraprost-314d isomer, is a potent synthetic prostacyclin analogue.[1] As a selective agonist for the prostacyclin (IP) receptor, it has been investigated for its therapeutic potential in conditions such as pulmonary arterial hypertension (PAH).[1] This technical guide provides an in-depth overview of the core downstream signaling pathways activated by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades involved. While clinical development of this compound was discontinued (B1498344) due to the BEAT Phase III clinical trial not meeting its primary endpoint, a comprehensive understanding of its mechanism of action remains valuable for the development of future prostacyclin-based therapies.
Core Signaling Pathways
This compound primarily exerts its effects through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular events, with the cyclic adenosine (B11128) monophosphate (cAMP) pathway being the most prominent. Additionally, evidence suggests the involvement of nitric oxide (NO) signaling and off-target effects on other prostanoid receptors at higher concentrations.
The IP Receptor-cAMP Signaling Axis
The canonical signaling pathway for this compound involves its binding to the IP receptor on the surface of various cell types, including vascular smooth muscle cells and platelets.[2] This binding leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2]
The subsequent increase in intracellular cAMP levels activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[3][4]
-
Protein Kinase A (PKA): Activated PKA phosphorylates various downstream targets, leading to a range of cellular responses. In vascular smooth muscle cells, PKA activation contributes to vasodilation and the inhibition of proliferation.[3] One of the key substrates of PKA is the cAMP response element-binding protein (CREB). Phosphorylation of CREB at Serine 133 is a critical step in its activation, enabling it to bind to cAMP response elements (CREs) in the promoter regions of target genes and modulate their transcription.[5][6]
-
Exchange protein directly activated by cAMP (Epac): Epac proteins act as guanine (B1146940) nucleotide exchange factors for the small G proteins Rap1 and Rap2. The activation of the Epac-Rap1 pathway has been shown to inhibit vascular smooth muscle cell migration, a key process in vascular remodeling.[4]
The culmination of this signaling cascade is the physiological effects associated with prostacyclin analogues: vasodilation, inhibition of platelet aggregation, and antiproliferative effects on vascular smooth muscle cells.[2]
Nitric Oxide (NO)-Dependent Signaling
Several studies have indicated that the antiproliferative effects of this compound may be more dependent on nitric oxide (NO) than on the IP receptor-cAMP pathway alone.[1] The precise mechanism by which this compound activates endothelial nitric oxide synthase (eNOS) is not fully elucidated but is thought to contribute significantly to its overall pharmacological profile.
Activated eNOS synthesizes NO from L-arginine.[7] NO, a gaseous signaling molecule, diffuses from the endothelium to adjacent smooth muscle cells. In these cells, NO activates soluble guanylate cyclase (sGC), which in turn increases the production of cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in vasodilation and inhibition of smooth muscle cell proliferation.
Off-Target Effects: EP3 Receptor Interaction
At high concentrations (≥ 1000 nM), this compound can cause vasoconstriction through an off-target interaction with the prostanoid EP3 receptor.[1] The EP3 receptor is coupled to the inhibitory G-protein (Gi), which, upon activation, inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This reduction in cAMP, along with potential activation of other signaling pathways coupled to the EP3 receptor (such as Gq leading to increased intracellular calcium), results in smooth muscle contraction.
Quantitative Data
The following tables summarize the available quantitative data on the pharmacological activity of this compound.
| Parameter | Cell Type | Value | Comparison | Reference |
| EC50 for cAMP Elevation | HEK-293 cells expressing human IP receptor | 0.4 nM | 26-fold more potent than beraprost (B1666799) | [1] |
| EC50 for Inhibition of Cell Proliferation | Human Pulmonary Artery Smooth Muscle Cells (PASMCs) | 3 nM | 40-fold more potent than beraprost (EC50 120 nM) | [1] |
| Binding Affinity (Kd) | IP Receptor | Low nanomolar range | Potent agonist | [8] |
Table 1: Potency and Affinity of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream signaling of this compound.
cAMP Measurement Assay
This assay quantifies the intracellular accumulation of cAMP in response to this compound stimulation.
Materials:
-
HEK-293 cells stably expressing the human IP receptor (HEK-293-IP) or other relevant cell types (e.g., PASMCs).
-
Cell culture medium (e.g., DMEM).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound solutions of varying concentrations.
-
Lysis buffer.
-
Commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).
Protocol:
-
Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Replace the culture medium with serum-free medium containing a PDE inhibitor and incubate for 30 minutes.
-
Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen assay kit.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 value.
Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of vascular smooth muscle cells. The Click-iT™ EdU assay is a modern, non-radioactive method.
Materials:
-
Human Pulmonary Artery Smooth Muscle Cells (PASMCs).
-
Cell culture medium (e.g., DMEM with fetal bovine serum).
-
Mitogen to stimulate proliferation (e.g., platelet-derived growth factor, PDGF).
-
This compound solutions of varying concentrations.
-
5-ethynyl-2´-deoxyuridine (EdU) labeling solution.
-
Fixative solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., Triton™ X-100).
-
Click-iT™ reaction cocktail.
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope or high-content imaging system.
Protocol:
-
Seed PASMCs in a 96-well plate and allow them to adhere.
-
Synchronize the cells by serum starvation for 24 hours.
-
Treat the cells with varying concentrations of this compound in the presence of a mitogen (e.g., PDGF).
-
Incubate for 24-48 hours.
-
Add EdU to the culture medium and incubate for a further 2-4 hours to allow for its incorporation into newly synthesized DNA.
-
Fix and permeabilize the cells.
-
Perform the Click-iT™ reaction to fluorescently label the incorporated EdU.
-
Counterstain the nuclei with DAPI.
-
Image the wells and quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI-stained nuclei).
Wire Myography for Vasodilation Assessment
This ex vivo technique measures the effect of this compound on the contractility of isolated blood vessels.
Materials:
-
Isolated arterial rings (e.g., from rat pulmonary arteries).
-
Wire myograph system.
-
Physiological salt solution (PSS), oxygenated with 95% O2/5% CO2.
-
Vasoconstrictor agent (e.g., phenylephrine (B352888) or U46619) to pre-contract the arteries.
-
This compound solutions of varying concentrations.
Protocol:
-
Dissect and mount arterial rings on the wires of the myograph chambers filled with oxygenated PSS at 37°C.
-
Allow the vessels to equilibrate under a standardized resting tension.
-
Induce a stable contraction with a vasoconstrictor agent.
-
Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of this compound to the bath.
-
Record the changes in isometric tension.
-
Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to determine the EC50 value for vasodilation.
Conclusion
This compound is a potent IP receptor agonist that primarily signals through the canonical cAMP pathway, leading to vasodilation and inhibition of smooth muscle cell proliferation and migration. The involvement of a nitric oxide-dependent pathway appears to be significant for its antiproliferative effects. At higher concentrations, off-target effects on the EP3 receptor can lead to vasoconstriction. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the pharmacology of prostacyclin analogues and their downstream signaling mechanisms. A thorough understanding of these pathways is crucial for the rational design and development of novel therapeutics targeting the prostacyclin signaling axis.
References
- 1. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. CREB represses transcription of fos promoter: role of phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of CREB Functions by Phosphorylation and Sumoylation in Nervous and Visual Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
Esuberaprost: A Preclinical Pharmacology Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esuberaprost (beraprost-314d) is a synthetic prostacyclin analogue and the most pharmacologically active stereoisomer of beraprost (B1666799).[1] It is a potent agonist of the prostacyclin (IP) receptor, exhibiting vasodilatory and anti-proliferative effects.[1] This technical guide provides a comprehensive overview of the available preclinical pharmacology data for this compound, including its mechanism of action, in vitro potency, and the methodologies used in its preclinical evaluation. While development was discontinued (B1498344) following a Phase 3 clinical trial, the preclinical data offers valuable insights for researchers in the field of prostanoid receptor pharmacology and pulmonary arterial hypertension (PAH).[2][3]
Mechanism of Action
This compound exerts its pharmacological effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor.[1][4] Binding of this compound to the IP receptor on vascular smooth muscle cells and platelets initiates a signaling cascade that results in vasodilation and inhibition of platelet aggregation.[4]
Upon receptor binding, this compound stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inhibits myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation. In platelets, the increase in cAMP inhibits their activation and aggregation.[4]
At high concentrations (≥ 1000 nM), this compound has been observed to cause vasoconstriction, an effect mediated by the E-prostanoid 3 (EP3) receptor.[1][5]
Caption: this compound Signaling Pathways. (Within 100 characters)
In Vitro Pharmacology
Receptor Binding and Potency
This compound is a highly potent agonist at the human IP receptor. While a specific Ki value for this compound has not been published, its dissociation constant (Kd) is reported to be in the low nanomolar range.[4] For its parent compound, beraprost, the Ki for the human EP3 receptor is 680 nM.[6] The functional potency of this compound has been characterized in several in vitro assays, demonstrating significantly greater potency compared to beraprost.
Table 1: In Vitro Potency of this compound and Beraprost
| Assay | Cell Line/Tissue | Parameter | This compound | Beraprost | Fold Difference | Reference |
|---|---|---|---|---|---|---|
| cAMP Generation | HEK-293-IP | EC50 (nM) | 0.4 | 10.4 | 26x | [1][6] |
| Inhibition of Cell Proliferation | Human PASMCs | EC50 (nM) | 3 | 120 | 40x | [1] |
| Relaxation of Pulmonary Arteries | Rat Pulmonary Arteries | Potency | ~5x greater than beraprost | - | - |[1] |
PASMCs: Pulmonary Artery Smooth Muscle Cells HEK-293-IP: Human Embryonic Kidney 293 cells stably expressing the human IP receptor
Experimental Protocols
This assay quantifies the ability of this compound to stimulate the production of intracellular cAMP in a cell line engineered to express the target receptor.
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human IP receptor (HEK-293-IP).[1]
-
Protocol:
-
HEK-293-IP cells are cultured in appropriate media and seeded into multi-well plates.
-
Cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then stimulated with varying concentrations of this compound or beraprost for a defined period.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay (e.g., ELISA or HTRF).
-
-
Data Analysis: The concentration-response data is fitted to a sigmoidal curve to determine the EC50 value.
Caption: cAMP Generation Assay Workflow. (Within 100 characters)
This ex vivo technique measures the contractile and relaxant properties of isolated blood vessels in response to pharmacological agents.
-
Tissue: Distal pulmonary arteries from rats.[1]
-
Protocol:
-
Pulmonary arteries are dissected and cut into small rings.
-
The rings are mounted on two wires in a myograph chamber containing a physiological salt solution, gassed with 95% O2/5% CO2, and maintained at 37°C.
-
The rings are stretched to an optimal resting tension and allowed to equilibrate.
-
The viability of the rings is tested with a high potassium solution.
-
The vessels are pre-constricted with a thromboxane (B8750289) A2 mimetic (e.g., U46619).[1]
-
Cumulative concentrations of this compound are added to the chamber, and the relaxation response is recorded.
-
-
Data Analysis: The relaxation is expressed as a percentage of the pre-constriction, and concentration-response curves are generated to determine potency.
Caption: Wire Myography Experimental Workflow. (Within 100 characters)
Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, half-life, and bioavailability in animal models, are not publicly available.
Preclinical Safety Pharmacology
Specific preclinical safety pharmacology studies for this compound, covering the central nervous, cardiovascular, and respiratory systems, have not been published in the peer-reviewed literature.
In Vivo Efficacy in Animal Models
While this compound has been studied in the context of pulmonary hypertension, detailed in vivo efficacy data from animal models such as the monocrotaline-induced or hypoxia-induced pulmonary hypertension models are not available in the public domain. Such studies would typically assess the effects of the compound on hemodynamic parameters (e.g., right ventricular systolic pressure) and vascular remodeling.
Summary and Conclusion
This compound is a potent and selective IP receptor agonist, demonstrating significant vasodilatory and anti-proliferative effects in in vitro and ex vivo preclinical models. Its potency is substantially greater than its parent compound, beraprost. While the preclinical data highlighted its therapeutic potential for conditions such as pulmonary arterial hypertension, the lack of publicly available in vivo efficacy, pharmacokinetic, and safety pharmacology data, coupled with its discontinuation after Phase 3 clinical trials, leaves a significant gap in a complete understanding of its preclinical profile. The information presented in this guide, however, provides a solid foundation for researchers interested in the pharmacology of prostacyclin analogues and the development of novel therapies targeting the IP receptor.
References
- 1. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. biopharmadive.com [biopharmadive.com]
- 4. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Esuberaprost Off-Target Effects: A Technical Investigation
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Esuberaprost, the pharmacologically active single isomer (beraprost-314d) of beraprost (B1666799), is a potent prostacyclin (IP) receptor agonist.[1][2] While its therapeutic effects are primarily mediated through the IP receptor, a comprehensive understanding of its off-target interactions is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth investigation into the off-target effects of this compound, focusing on its interactions with other prostanoid receptors. We present a summary of quantitative binding and functional data, detailed experimental protocols for key assays, and visual diagrams of relevant signaling pathways and workflows to support further research and development.
Introduction
This compound is a synthetic prostacyclin analogue that acts as a potent vasodilator and inhibitor of platelet aggregation.[3] Its primary mechanism of action is the activation of the Gs-coupled IP receptor, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][4] However, like many G protein-coupled receptor (GPCR) ligands, the potential for off-target binding exists, which can lead to unforeseen side effects or even contribute to its therapeutic profile. This guide focuses on the known off-target interaction of this compound with the prostanoid EP3 receptor and provides the framework for a broader investigation of its selectivity.
Quantitative Analysis of On-Target and Off-Target Activities
A thorough evaluation of a drug's selectivity requires quantitative data from various assays. The following tables summarize the available data for this compound and its parent compound, beraprost, to facilitate a comparative analysis of their on-target and off-target activities.
Table 1: Functional Potency of this compound and Beraprost
| Compound | Assay | Cell Line | On-Target/Off-Target | EC50 (nM) |
| This compound | cAMP Generation | HEK-293-IP | On-Target (IP Receptor) | 0.4[2][4] |
| Beraprost | cAMP Generation | HEK-293-IP | On-Target (IP Receptor) | 10.4[4] |
| This compound | Inhibition of Cell Proliferation | Human PASMCs | On-Target (IP Receptor) | 3[2] |
| Beraprost | Inhibition of Cell Proliferation | Human PASMCs | On-Target (IP Receptor) | 120[2] |
Table 2: Prostanoid Receptor Binding Affinity of Beraprost
| Receptor Subtype | Ligand | Test System | Ki (nM) |
| Human IP Receptor | This compound (active isomer of Beraprost) | Human Platelets | ~10[5] |
| Human EP3 Receptor | Beraprost | Recombinant cells | 680[5] |
Note: Specific Ki values for this compound across a full panel of prostanoid receptors are not currently available in the public domain. The data for beraprost suggests lower affinity for the EP3 receptor compared to the IP receptor activity of its active isomer, this compound.
Key Signaling Pathways
Understanding the signaling pathways activated by this compound at both its on-target and off-target receptors is fundamental to interpreting its pharmacological effects.
On-Target IP Receptor Signaling
Activation of the IP receptor by this compound primarily involves the Gαs pathway, leading to the stimulation of adenylyl cyclase, production of cAMP, and subsequent activation of Protein Kinase A (PKA). This cascade mediates the desired therapeutic effects of vasodilation and inhibition of smooth muscle cell proliferation.
Off-Target EP3 Receptor Signaling
At higher concentrations, this compound can activate the EP3 receptor, which typically couples to Gαi.[2][6] This inhibits adenylyl cyclase, leading to a decrease in cAMP levels and potentially causing vasoconstriction, an effect contrary to its primary therapeutic action.[2]
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Roles Played by FP/EP3 Receptors During Pressure-lowering in Mouse Eyes Mediated by a Dual FP/EP3 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Esuberaprost: A Deep Dive into Preclinical Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of esuberaprost, the active enantiomer of beraprost (B1666799), in animal models. The information presented is curated from available preclinical data to support research and development efforts in this field.
Pharmacokinetic Profile
This compound, a prostacyclin analogue, has been evaluated in various animal models to understand its absorption, distribution, metabolism, and excretion (ADME) properties. The majority of the available data pertains to the racemic mixture, beraprost sodium.
Pharmacokinetic Parameters in Rats
Studies in male rats following oral administration of beraprost sodium have demonstrated rapid absorption. The peak plasma concentrations (Cmax) and the area under the plasma concentration-time curve (AUC) show a dose-dependent increase.
Table 1: Pharmacokinetic Parameters of Beraprost in Male Rats Following a Single Oral Administration [1][2]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (ng·hr/mL) |
| 0.04 | 18.4 ± 11.4 | 10-30 | Not Reported |
| 0.2 | 42.7 ± 15.9 | 10-30 | 98.2 ± 23.7 |
| 1.0 | 220.5 ± 68.5 | 10-30 | Not Reported |
Data are presented as mean ± standard deviation.
Pharmacokinetics in Other Animal Species
Metabolism
The biotransformation of beraprost has been investigated in rats and dogs, revealing species-specific metabolic pathways.
Metabolism in Rats
In rats, beraprost undergoes several metabolic transformations. The primary metabolic pathways include:
-
β-oxidation of the α-side chain.
-
Oxidation of the hydroxyl group at the C15-position.
-
Hydrogenation of the double bond.
-
Oxygenation at the ω-side chain.[3]
The major metabolite identified in the plasma of rats is 2,3-dinor-beraprost , a product of β-oxidation.[1][2] Other metabolites found in plasma include 13,14-dihydro-15-oxo-beraprost and 13,14-dihydro-2,3-dinor-15-oxo-beraprost.[1][2]
Metabolism in Dogs
Following oral administration of radiolabeled beraprost sodium to dogs, the compound is extensively metabolized. The key metabolic reactions observed in dogs are:
-
β-oxidation of the α-side chain.
-
Reduction of the C-13 double bond.
-
Oxidation of the C-15 hydroxy group.
-
ω-oxidation of the ω-side chain.
-
Taurine conjugation .
The major metabolites identified in the urine and feces of dogs are 2,3-dinor-beraprost and 13,14-dihydro-2,3-dinor-15-oxo-beraprost .
Excretion
The routes of excretion for beraprost and its metabolites have been characterized in dogs. After oral administration of tritium-labeled beraprost sodium, the majority of the radioactivity is recovered in the feces.
Table 2: Excretion of Radioactivity in Dogs within 72 hours after Oral Administration of ³H-Beraprost Sodium
| Sex | % of Administered Dose in Urine | % of Administered Dose in Feces |
| Male | 14.7 | 73.8 |
| Female | 17.6 | 69.6 |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments based on the available literature.
In-Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical experimental workflow for determining the pharmacokinetic profile of a test compound after oral administration to rats.
Methodology Details:
-
Animals: Male Sprague-Dawley rats are commonly used. Animals are acclimatized to the laboratory conditions before the experiment and are typically fasted overnight with free access to water.
-
Dose Administration: The test compound is dissolved or suspended in a suitable vehicle and administered orally via gavage. The volume administered is based on the animal's body weight.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 10, 20, 30, 60, 120, 240, and 480 minutes) post-dosing. The saphenous or tail vein are common sites for serial blood collection.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are then stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of the parent drug and its metabolites are determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.
Metabolic Pathways
The following diagram illustrates the primary metabolic pathways of beraprost as identified in animal studies.
This guide provides a summary of the currently available preclinical data on the pharmacokinetics and metabolism of this compound and its racemate, beraprost. Further studies are required to fully elucidate the pharmacokinetic profile of the active enantiomer, this compound, across a range of animal species.
References
- 1. Pharmacokinetics and Biotransformation of Beraprost Sodium IV : Metabolism of Beraprost Sodium in Rat | Semantic Scholar [semanticscholar.org]
- 2. Pharmacokinetics and Biotransformation of Beraprost Sodium I : Plasma Level Profile of Beraprost Sodium in Rat. [jstage.jst.go.jp]
- 3. Pharmacokinetics and Biotransformation of Beraprost Sodium IV : Metabolism of Beraprost Sodium in Rat [jstage.jst.go.jp]
Esuberaprost and the Cyclic AMP Signaling Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esuberaprost, a stereoisomer of the prostacyclin analogue beraprost, is a highly potent agonist of the prostacyclin receptor (IP receptor).[1] Its mechanism of action is primarily mediated through the activation of the cyclic AMP (cAMP) signaling cascade, a ubiquitous second messenger system involved in a myriad of physiological processes. This technical guide provides an in-depth exploration of the interaction between this compound and the cAMP signaling pathway, including its pharmacological effects, relevant quantitative data, and detailed experimental protocols for studying its activity. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction to this compound
This compound is the beraprost-314d isomer, one of four stereoisomers present in the racemic mixture of beraprost.[1] Beraprost is a prostacyclin analogue that has been approved for the treatment of pulmonary arterial hypertension (PAH) in several Asian countries.[1] this compound itself has been investigated for its therapeutic potential, particularly in the context of cardiovascular diseases like PAH.[2][3] Its pharmacological effects are attributed to its potent and selective agonism at the IP receptor, a G-protein coupled receptor (GPCR).[1][4]
Prostacyclin (PGI2) is a naturally occurring prostanoid that plays a crucial role in maintaining vascular homeostasis.[5] It is a potent vasodilator and inhibitor of platelet aggregation.[2][5] In conditions like PAH, there is a deficiency in prostacyclin production, leading to vasoconstriction, vascular remodeling, and thrombosis.[2] this compound mimics the actions of endogenous prostacyclin by binding to and activating the IP receptor, thereby initiating a signaling cascade that counteracts the pathological changes associated with PAH.[2]
The Cyclic AMP Signaling Cascade in this compound Action
The binding of this compound to the IP receptor initiates a canonical G-protein coupled receptor signaling pathway that leads to the production of cyclic AMP.[5][6] This cascade can be broken down into the following key steps:
-
Receptor Binding: this compound binds to the extracellular domain of the IP receptor, which is expressed on the surface of various cell types, including vascular smooth muscle cells and platelets.[2][5]
-
G-Protein Activation: This binding event induces a conformational change in the IP receptor, leading to the activation of the associated heterotrimeric G-protein, specifically the stimulatory G-protein (Gs).[5]
-
Adenylate Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) dissociates from the beta-gamma subunit complex and binds to and activates the enzyme adenylyl cyclase.[5]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic AMP.[5]
-
Downstream Effector Activation: The accumulation of intracellular cAMP leads to the activation of downstream effector molecules, most notably Protein Kinase A (PKA).[7]
-
Physiological Response: PKA, in its active state, phosphorylates a variety of intracellular proteins, leading to the ultimate physiological responses, such as vasodilation and inhibition of smooth muscle cell proliferation.[7]
Signaling Pathway Diagram
Caption: this compound-induced cyclic AMP signaling pathway.
Quantitative Data
The potency and efficacy of this compound in activating the cAMP pathway and eliciting downstream effects have been quantified in several studies. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of this compound for cAMP Elevation
| Cell Line | EC50 (nM) | Fold Potency vs. Beraprost | Reference |
| HEK-293-IP | 0.4 | 26-fold more potent | [1] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: In Vitro Potency of this compound for Inhibition of Cell Proliferation
| Cell Type | EC50 (nM) | Fold Potency vs. Beraprost | Reference |
| Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | 3 | 40-fold more potent | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the cAMP signaling cascade.
Cyclic AMP (cAMP) Measurement Assay
This protocol describes a common method for quantifying intracellular cAMP levels in response to this compound treatment, such as a competitive immunoassay or a bioluminescent assay.[7][8]
Caption: General experimental workflow for a cAMP measurement assay.
-
Cells expressing the IP receptor (e.g., HEK-293-IP cells or primary human PASMCs)[1]
-
Cell culture medium and supplements
-
Multi-well assay plates (e.g., 384-well)[7]
-
This compound stock solution
-
Stimulation buffer[9]
-
cAMP assay kit (e.g., cAMP-Glo™ Assay from Promega or an HTRF-based kit)[7][8]
-
Plate reader capable of detecting luminescence or fluorescence
-
Cell Seeding: a. Culture the cells to approximately 80-90% confluency.[7] b. Harvest the cells and resuspend them in fresh culture medium at a predetermined optimal density.[7][10] c. Dispense the cell suspension into the wells of a 384-well plate.[7] d. Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cell attachment.[7]
-
Compound Preparation: a. Prepare a serial dilution of this compound in stimulation buffer at concentrations that will span the expected dose-response range. A 10x final concentration is often prepared.[9]
-
Cell Stimulation: a. Carefully remove the culture medium from the wells. b. Add the prepared this compound dilutions to the appropriate wells. Include a vehicle control (buffer only).[9] c. Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes) to allow for cAMP production.[9]
-
Cell Lysis and Detection: a. Following the stimulation period, add the lysis buffer provided in the cAMP assay kit to each well to stop the reaction and release intracellular cAMP.[7] b. Add the detection reagents as per the manufacturer's instructions. These reagents typically contain a labeled cAMP tracer and a specific anti-cAMP antibody (for immunoassays) or components for a bioluminescent reaction.[7][8]
-
Incubation: a. Seal the plate and incubate at room temperature for the time specified in the kit protocol to allow for the competitive binding or enzymatic reaction to reach equilibrium.[9]
-
Signal Reading: a. Read the plate using a plate reader with the appropriate settings for the chosen assay technology (e.g., luminescence for cAMP-Glo™ or time-resolved fluorescence for HTRF).[7]
-
Data Analysis: a. In parallel, generate a standard curve using known concentrations of cAMP.[7] b. Use the standard curve to convert the raw signal from the experimental wells into cAMP concentrations. c. Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Cell Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of this compound on vascular smooth muscle cells.
-
Human Pulmonary Arterial Smooth Muscle Cells (PASMCs)[1]
-
Cell culture medium and supplements
-
Multi-well culture plates (e.g., 96-well)
-
This compound stock solution
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or a CyQUANT-based assay)
-
Plate reader capable of measuring absorbance or fluorescence
-
Cell Seeding: a. Seed PASMCs into a 96-well plate at a low density and allow them to attach and enter a growth phase.
-
Compound Treatment: a. After cell attachment, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: a. Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Quantification of Cell Proliferation: a. At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to develop. The intensity of the signal is proportional to the number of viable cells.
-
Signal Reading: a. Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: a. Subtract the background reading from all wells. b. Normalize the data to the vehicle-treated control wells (representing 100% proliferation). c. Plot the percentage of proliferation against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.
Conclusion and Future Directions
This compound is a potent IP receptor agonist that effectively stimulates the cAMP signaling cascade, leading to significant downstream physiological effects, including vasodilation and inhibition of vascular smooth muscle cell proliferation.[1] The quantitative data clearly demonstrate its superior potency compared to its parent compound, beraprost.[1] The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other IP receptor agonists.
Despite promising preclinical data, the clinical development of this compound for PAH has faced challenges, with a Phase 3 trial failing to meet its primary endpoint.[2][11] Future research may focus on exploring the therapeutic potential of this compound in other indications where the cAMP pathway plays a critical role, such as systemic sclerosis-associated interstitial lung disease (SSc-ILD), or in combination with other therapeutic agents.[12][13][14][15] Further investigation into the nuances of its signaling, including potential biased agonism or interactions with other signaling pathways, could also unveil new therapeutic opportunities.
References
- 1. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 3. io.nihr.ac.uk [io.nihr.ac.uk]
- 4. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 5. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What are PGI2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. cAMP-Glo™ Assay Protocol [promega.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. biopharmadive.com [biopharmadive.com]
- 12. Ongoing clinical trials and treatment options for patients with systemic sclerosis–associated interstitial lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment of systemic sclerosis–associated interstitial lung disease: Lessons from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rally | Platform Clinical Trial for Systemic Sclerosis Associated with Interstitial Lung Disease (ILD) [rally.massgeneralbrigham.org]
- 15. sclerodermanews.com [sclerodermanews.com]
Esuberaprost: A Technical Guide to its Regulation of Smooth Muscle Cell Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esuberaprost, the 314d isomer of beraprost (B1666799), is a potent prostacyclin (PGI2) analog that has demonstrated significant effects on smooth muscle cell (SMC) function. As a selective agonist for the prostacyclin receptor (IP receptor), this compound plays a crucial role in mediating vasodilation and inhibiting SMC proliferation, key factors in vascular diseases such as pulmonary arterial hypertension (PAH).[1][2] This technical guide provides an in-depth overview of the molecular mechanisms, quantitative data, and experimental methodologies related to the action of this compound on smooth muscle cells.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on smooth muscle cell function, comparing its potency with its parent compound, beraprost.
| Compound | Cell Type | Assay | EC50 (nM) | Fold Potency vs. Beraprost | Reference |
| This compound | HEK-293-IP | cAMP Elevation | 0.4 | 26x more potent | [3][4] |
| Beraprost | HEK-293-IP | cAMP Elevation | 10.4 | - | [4][5] |
| This compound | Human PASMCs | cAMP Elevation | 183 | 4.6x more potent | [4] |
| Beraprost | Human PASMCs | cAMP Elevation | 845 | - | [4] |
Table 1: Potency in cAMP Elevation. this compound demonstrates significantly higher potency in elevating intracellular cyclic AMP (cAMP) levels compared to beraprost, particularly in cells engineered to express the human IP receptor (HEK-293-IP). In human pulmonary artery smooth muscle cells (PASMCs) from PAH patients, while still more potent, the difference is less pronounced.[4]
| Compound | Cell Type | Assay | EC50 (nM) | Fold Potency vs. Beraprost | Reference |
| This compound | Human PASMCs | Inhibition of Proliferation | 3 | 40x more potent | [3][4] |
| Beraprost | Human PASMCs | Inhibition of Proliferation | 120 | - | [3][4] |
Table 2: Potency in Inhibiting Smooth Muscle Cell Proliferation. this compound is markedly more potent than beraprost in inhibiting the proliferation of human PASMCs derived from patients with PAH.[3][4] This potent anti-proliferative effect highlights its therapeutic potential.
Signaling Pathways
This compound primarily exerts its effects through the activation of the IP receptor, a Gs protein-coupled receptor. This initiates a signaling cascade that centrally involves the production of cyclic AMP (cAMP) and the activation of its downstream effectors. However, evidence also points to the involvement of nitric oxide (NO) and peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathways, particularly in its anti-proliferative actions.
IP Receptor-cAMP-PKA/Epac Signaling
Activation of the IP receptor by this compound leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[6] Elevated intracellular cAMP levels then activate two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[1][7]
-
PKA Pathway: Activated PKA can phosphorylate various intracellular targets, leading to the inhibition of smooth muscle cell proliferation and promoting relaxation.[2][8] PKA has been shown to increase the levels of the cyclin-dependent kinase inhibitor p27kip1, which contributes to cell cycle arrest.[7][8]
-
Epac Pathway: this compound has been shown to activate Epac, which in turn activates the small G-protein Rap1.[9] This leads to the inhibition of RhoA, a key regulator of the actin cytoskeleton, thereby inhibiting cell migration.[9] Both PKA and Epac appear to act synergistically to inhibit smooth muscle cell proliferation.[10][11]
Figure 1: this compound signaling via the IP receptor-cAMP pathway.
Involvement of Nitric Oxide (NO) and PPARγ
The anti-proliferative effects of this compound in human PASMCs appear to be more dependent on nitric oxide (NO) than on the IP receptor.[3][4] this compound's effects on vascular tone are also inhibited by L-NAME, a nitric oxide synthase (NOS) inhibitor, suggesting a role for NO in mediating its vasodilatory effects.[3] Additionally, prostacyclin analogs can signal through peroxisome proliferator-activated receptors (PPARs), particularly PPARγ.[12][13] In PASMCs from patients with IPAH, the anti-proliferative responses to prostacyclin analogs were found to be insensitive to IP receptor antagonists but were inhibited by a PPARγ antagonist.[12][13] This suggests that in certain pathological conditions, the PPARγ pathway may become a more dominant mechanism for the anti-proliferative effects of these compounds.[14]
Figure 2: Alternative signaling pathways of this compound involving NO and PPARγ.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound's effects on smooth muscle cells are provided below.
Vascular Tone Assessment using Wire Myography
This protocol is used to assess the vasorelaxant effects of this compound on isolated pulmonary arteries.
-
Tissue Preparation: Isolate distal pulmonary arteries from rats or humans and cut them into 2 mm rings.[3][15]
-
Mounting: Mount the arterial rings in a wire myograph chamber filled with Krebs-Henseleit buffer, continuously gassed with 95% O2 and 5% CO2 at 37°C.[15][16]
-
Equilibration and Pre-contraction: Allow the tissues to equilibrate under a resting tension (e.g., 7.5 mN for healthy rat pulmonary arteries).[15][17] Pre-contract the arteries with a thromboxane (B8750289) A2 mimetic, such as U46619 (100 nM).[3]
-
Drug Application: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.
-
Data Acquisition: Record the changes in isometric tension. Relaxation is expressed as a percentage of the pre-contraction induced by U46619.
Figure 3: Experimental workflow for wire myography.
Smooth Muscle Cell Proliferation Assay (EdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Cell Culture: Plate human pulmonary artery smooth muscle cells (PASMCs) in a 96-well plate and culture overnight.[18][19]
-
Serum Starvation: Synchronize the cells in the G0/G1 phase by incubating in serum-free medium for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound in the presence of a mitogen (e.g., 10% FBS or PDGF) for a specified period (e.g., 30 hours).[20]
-
EdU Labeling: Add 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to the culture medium and incubate for an additional 2-4 hours to allow for its incorporation into newly synthesized DNA.[18]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.[18][19]
-
EdU Detection: Detect the incorporated EdU using a click chemistry reaction with a fluorescently labeled azide.[18]
-
Analysis: Counterstain the nuclei with DAPI and quantify the percentage of EdU-positive cells using fluorescence microscopy or flow cytometry.[18][21]
Figure 4: Experimental workflow for the EdU cell proliferation assay.
Intracellular cAMP Measurement (Competitive ELISA)
This protocol quantifies the intracellular levels of cAMP in response to this compound.
-
Cell Culture and Treatment: Culture HEK-293-IP cells or PASMCs in a suitable plate format. Treat the cells with different concentrations of this compound for a specified time (e.g., 15 minutes).[4]
-
Cell Lysis: Lyse the cells to release the intracellular contents, including cAMP.
-
ELISA Procedure: Perform a competitive enzyme-linked immunosorbent assay (ELISA) using a commercial kit. This involves the competition between cAMP in the cell lysate and a fixed amount of labeled cAMP for binding to a specific anti-cAMP antibody.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader. The signal is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP to determine the concentration of cAMP in the cell lysates. Normalize the cAMP concentration to the total protein content of each sample.[4]
Figure 5: Experimental workflow for intracellular cAMP measurement by ELISA.
Western Blotting for Signaling Proteins
This technique is used to detect changes in the expression or phosphorylation status of proteins involved in the signaling pathways activated by this compound, such as ERK/MAPK.[22][23]
-
Cell Lysis: Lyse treated smooth muscle cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[18]
-
SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-polyacrylamide gel.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-ERK1/2).[22]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The membrane can be stripped and re-probed with an antibody for the total protein (e.g., total ERK1/2) to normalize for loading.[22]
Conclusion
This compound is a highly potent prostacyclin analog that effectively regulates smooth muscle cell function, primarily through the IP receptor-cAMP signaling pathway. Its superior potency in inhibiting smooth muscle cell proliferation compared to beraprost, coupled with the involvement of NO and PPARγ signaling, underscores its potential as a therapeutic agent for vascular proliferative disorders. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this area. Further investigation into the intricate interplay between the cAMP, NO, and PPARγ pathways will continue to elucidate the full therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Activation of cAMP-PKA signaling in vivo inhibits smooth muscle cell proliferation induced by vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Iloprost, a Prostacyclin Analogue, Alleviates Oxidative Stress and Improves Development of Parthenogenetic Porcine Embryos via Nrf2/Keap1 Signaling [mdpi.com]
- 7. Beraprost sodium regulates cell cycle in vascular smooth muscle cells through cAMP signaling by preventing down-regulation of p27(Kip1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. The cAMP-producing agonist beraprost inhibits human vascular smooth muscle cell migration via exchange protein directly activated by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PKA and Epac synergistically inhibit smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Smooth Muscle Proliferation and Role of the Prostacyclin (IP) Receptor in Idiopathic Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Smooth muscle proliferation and role of the prostacyclin (IP) receptor in idiopathic pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of anti-remodelling action of treprostinil in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of resting tension for wire myography in male rat pulmonary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reprocell.com [reprocell.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Differential effects of stable prostacyclin analogs on smooth muscle proliferation and cyclic AMP generation in human pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. vectorlabs.com [vectorlabs.com]
- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Esuberaprost and Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esuberaprost, the single active isomer of beraprost (B1666799), is a potent prostacyclin (PGI2) analogue. As an agonist of the prostacyclin receptor (IP receptor), it plays a significant role in vasodilation and the inhibition of platelet aggregation. Understanding the intricate mechanisms by which this compound modulates platelet function is crucial for its development and application in therapeutic areas where platelet activity is a key pathological factor. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and signaling pathways involved in the study of this compound's effects on platelet aggregation. While specific quantitative data on the inhibitory effects of the isolated this compound isomer on platelet aggregation are not widely available in public literature, this guide leverages data from its racemic mixture, beraprost, and established knowledge of prostacyclin analogues to provide a comprehensive framework for research and development.
Quantitative Data on Platelet Aggregation Inhibition
The following tables summarize the inhibitory effects of beraprost, the racemic mixture containing this compound, on platelet aggregation induced by various agonists. This data is derived from in vitro studies and provides a quantitative measure of the compound's anti-platelet activity. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of the drug required to inhibit 50% of the platelet aggregation response.
Table 1: IC50 Values of Beraprost on Platelet Aggregation
| Agonist | Method | IC50 (nM) |
| U46619 (Thromboxane A2 analogue) | Light Scattering | 0.2-0.5[1] |
| Collagen (low concentrations) | Light Scattering | 0.2-0.5[1] |
| ADP | Light Scattering | 2-5[1] |
| Epinephrine | Light Scattering | 2-5[1] |
| ADP | Light Transmission | 7.7 ng/ml (approx. 19.5 nM) |
Table 2: Percentage Inhibition of Platelet Aggregation by Beraprost
| Beraprost Sodium Dose | Agonist | Concentration | Mean Percentage Inhibition (%) |
| 60 µg (oral) | ADP | 2 µM | 10[2] |
| 60 µg (oral) | ADP | 5 µM | 19[2] |
| 60 µg (oral) | ADP | 10 µM | 16[2] |
| 60 µg (oral) | Collagen | 1.25 µg/mL | 6[2] |
Signaling Pathways
This compound exerts its anti-platelet effect primarily through the activation of the IP receptor, which is coupled to a stimulatory G-protein (Gs). This initiates a signaling cascade that ultimately inhibits platelet activation and aggregation. Conversely, some prostanoids can also interact with the EP3 receptor, which is coupled to an inhibitory G-protein (Gi) and can promote platelet aggregation.
Experimental Protocols
The following section details a standard experimental protocol for assessing the effect of this compound on platelet aggregation using Light Transmission Aggregometry (LTA), a widely accepted method.
Objective
To determine the in vitro effect of this compound on platelet aggregation induced by various agonists (e.g., ADP, collagen, thrombin) in human platelet-rich plasma (PRP).
Materials
-
This compound
-
Platelet agonists (e.g., Adenosine Diphosphate (ADP), Collagen, Thrombin)
-
Human whole blood (collected from healthy, drug-free volunteers)
-
3.2% Sodium Citrate (B86180) anticoagulant
-
Saline solution (0.9% NaCl)
-
Bovine Serum Albumin (BSA)
-
Apyrase
-
Prostaglandin E1 (PGE1)
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and sterile consumables
Methodology
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[3] The first few milliliters of blood should be discarded to avoid activation of platelets due to venipuncture.[4]
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.[3]
-
Carefully transfer the upper layer (PRP) to a new sterile tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.[4]
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP.[3]
-
-
Preparation of Washed Platelets (Optional, for mechanistic studies)
-
Acidify the PRP with acid-citrate-dextrose (ACD) solution.
-
Add apyrase and PGE1 to prevent platelet activation during processing.
-
Centrifuge the PRP at a higher speed (e.g., 800 x g) for 15 minutes to pellet the platelets.
-
Gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer with BSA and apyrase).[3] Repeat the washing step.
-
Resuspend the final platelet pellet in buffer and adjust to the desired concentration.
-
-
Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Pre-warm the PRP or washed platelet suspension to 37°C in the aggregometer cuvettes with a stir bar.
-
Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Add a specific concentration of this compound or vehicle control to the cuvette and incubate for a defined period (e.g., 1-5 minutes).
-
Initiate platelet aggregation by adding a known concentration of a platelet agonist (e.g., ADP, collagen, or thrombin).
-
Record the change in light transmission over time (typically 5-10 minutes). The increase in light transmission corresponds to the extent of platelet aggregation.
-
-
Data Analysis
-
The maximum percentage of platelet aggregation is determined from the aggregation curve.
-
Calculate the percentage inhibition of aggregation for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value of this compound by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro study of this compound's effect on platelet aggregation.
Conclusion
This compound, as a potent IP receptor agonist, demonstrates significant potential as an inhibitor of platelet aggregation. This technical guide provides a foundational framework for researchers and drug development professionals to design and execute robust in vitro studies to further elucidate the anti-platelet properties of this compound. The provided data on beraprost, detailed experimental protocols, and clear visualizations of the signaling pathways and experimental workflow serve as a comprehensive resource for advancing the understanding and potential therapeutic applications of this compound in cardiovascular and thrombotic diseases. Further research focusing on the isolated this compound isomer is warranted to precisely quantify its inhibitory potency on platelet aggregation.
References
- 1. Inhibitory effects of beraprost on platelet aggregation: comparative study utilizing two methods of aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet-aggregation inhibition and hemodynamic effects of beraprost sodium, a new oral prostacyclin derivative: a study in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Four Stereoisomers of Beraprost
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beraprost (B1666799) is a synthetic, orally active prostacyclin (PGI₂) analogue with potent vasodilatory and antiplatelet effects.[1] It is used in the treatment of pulmonary arterial hypertension (PAH) and peripheral arterial disease.[1][2] Beraprost is synthesized as a racemic mixture of four stereoisomers: beraprost-314d, beraprost-314l, beraprost-315d, and beraprost-315l.[3] These isomers exhibit significant differences in their pharmacological activity, with one isomer, beraprost-314d (esuberaprost), being responsible for the majority of the therapeutic effects.[3] This technical guide provides a comprehensive overview of the four stereoisomers of beraprost, including their chemical structures, comparative pharmacology, and the key signaling pathways they modulate. It also details the experimental protocols used to characterize these molecules.
Chemical Structures of Beraprost Stereoisomers
Beraprost possesses a complex stereochemistry with multiple chiral centers, giving rise to four distinct stereoisomers. The core structure is a benzofuran (B130515) ring system with two side chains. The relative stereochemistry of the racemic mixture is rac-(1R,2R,3aS,8bS)-2,3,3a,8b-tetrahydro-2-hydroxy-1-[(E,3S*)-3-hydroxy-4-methyl-1-octen-6-yn-1-yl]-1H-cyclopenta[b]benzofuran-5-butanoic acid.[4]
Diagram of the Core Beraprost Structure
Caption: General chemical structure of beraprost.
Comparative Pharmacology of Beraprost Stereoisomers
The four stereoisomers of beraprost exhibit markedly different pharmacological activities, primarily due to their differential binding affinities for the prostacyclin receptor (IP receptor).
Binding Affinity and Receptor Activation
This compound (beraprost-314d) is the most potent and pharmacologically active of the four stereoisomers.[3] It is a high-affinity agonist for the IP receptor, a Gs-protein coupled receptor.[3] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] The other stereoisomers have significantly lower binding affinity and activity at the IP receptor.[3] At higher concentrations, beraprost has been shown to interact with other prostanoid receptors, such as the EP3 receptor.[6]
| Isomer/Mixture | Receptor | Test System | Ki (nM) | EC₅₀ (cAMP Generation, nM) | Reference(s) |
| This compound (beraprost-314d) | Human IP Receptor | Human Platelets | ~10 | 0.4 (in HEK293-IP cells) | [6][7] |
| Beraprost (racemic mixture) | Human IP Receptor | CHO cells | 19-38 | 10.4 (in HEK293-IP cells) | [6][7] |
| Beraprost (racemic mixture) | Human EP3 Receptor | Recombinant cells | 680 | - | [6] |
Table 1: Comparative Pharmacological Data of Beraprost Stereoisomers. This table summarizes the available quantitative data on the binding affinities and functional potencies of this compound and the racemic beraprost mixture. Data for the other individual stereoisomers are not widely available.
Key Signaling Pathways
The biological effects of beraprost are mediated through several key signaling pathways, with the IP receptor-cAMP pathway being the most prominent.
IP Receptor-cAMP Signaling Pathway
The primary mechanism of action for beraprost, particularly the active this compound isomer, is through the activation of the IP receptor. This initiates a signaling cascade that is central to its therapeutic effects.
Caption: Beraprost-activated IP receptor signaling pathway.
TGF-β/Smad Signaling Pathway
Beraprost has been shown to inhibit cardiac fibroblast proliferation by suppressing the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. This anti-fibrotic effect is mediated through the IP receptor.
Caption: Inhibition of TGF-β/Smad pathway by beraprost.
Nitric Oxide (NO) Signaling
The anti-proliferative effects of this compound on pulmonary artery smooth muscle cells appear to be partially dependent on the production of nitric oxide (NO).
Caption: this compound-mediated nitric oxide signaling.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the stereoisomers of beraprost.
Chiral HPLC Separation of Beraprost Stereoisomers
The separation of the four stereoisomers of beraprost is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).
Workflow for Chiral HPLC Separation
Caption: Workflow for chiral HPLC separation of beraprost.
Protocol:
-
Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose (B213188) or amylose, is used. The specific choice of column is critical for achieving separation.
-
Mobile Phase: A mixture of solvents, typically a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is used. The exact ratio is optimized to achieve the best separation. For acidic compounds like beraprost, a small amount of an acidic modifier (e.g., trifluoroacetic acid) may be added.
-
Flow Rate: A constant flow rate, typically around 1 mL/min, is maintained.
-
Detection: The separated isomers are detected using a UV detector, typically at a wavelength of 222 or 281 nm.[8]
-
Quantification: The area under each peak in the chromatogram is integrated to determine the relative amount of each stereoisomer.
Radioligand Binding Assay
Radioligand binding assays are used to determine the binding affinity (Ki) of each stereoisomer for various prostanoid receptors.
Protocol:
-
Membrane Preparation: Membranes from cells expressing the target receptor (e.g., HEK293 cells transfected with the human IP receptor) are prepared by homogenization and centrifugation.[6]
-
Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]iloprost for the IP receptor) and varying concentrations of the unlabeled beraprost isomer.[6]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.[9]
-
Detection: The radioactivity on the filters is quantified using a scintillation counter.[6]
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the isomer that inhibits 50% of the radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[6]
cAMP Accumulation Assay
This assay measures the functional activity of the beraprost isomers by quantifying their ability to stimulate the production of cAMP.
Protocol:
-
Cell Culture: HEK293 cells stably expressing the human IP receptor are cultured in 96-well plates.[7]
-
Treatment: The cells are treated with varying concentrations of the beraprost isomer in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).[10]
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.[10]
-
cAMP Detection: The amount of cAMP in the lysate is quantified using a competitive immunoassay, often employing a luminescent or fluorescent readout.[10]
-
Data Analysis: A standard curve is used to determine the concentration of cAMP, and the data are plotted to determine the EC₅₀ value for each isomer.[10]
Cell Proliferation (MTS) Assay
The anti-proliferative effects of the beraprost isomers on cells such as pulmonary artery smooth muscle cells (PASMCs) are assessed using an MTS assay.
Protocol:
-
Cell Seeding: PASMCs are seeded into 96-well plates and allowed to adhere.
-
Treatment: The cells are treated with various concentrations of the beraprost isomer for a specified period (e.g., 48-72 hours).
-
MTS Reagent Addition: The MTS reagent is added to each well and the plates are incubated to allow for the conversion of the MTS tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a plate reader at a wavelength of 490 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell proliferation inhibition, and an IC₅₀ value is determined.
Western Blotting for Phospho-Smad2
Western blotting is used to investigate the effect of beraprost on the TGF-β/Smad signaling pathway by measuring the levels of phosphorylated Smad2.
Protocol:
-
Cell Treatment and Lysis: Cells are treated with beraprost and/or TGF-β, and then lysed to extract total protein.[11]
-
Protein Quantification: The protein concentration of each lysate is determined using a method such as the BCA assay.[12]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.[12]
-
Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated Smad2 (p-Smad2), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the p-Smad2 band is quantified and normalized to a loading control (e.g., total Smad2 or β-actin).[11]
Nitric Oxide (NO) Measurement (Griess Assay)
The Griess assay is a colorimetric method used to measure the production of nitrite (B80452), a stable breakdown product of NO, in cell culture supernatants.
Protocol:
-
Sample Collection: Supernatants from endothelial cells treated with beraprost isomers are collected.
-
Griess Reagent: The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the samples.[13]
-
Color Development: The mixture is incubated to allow for the formation of a colored azo compound.[13]
-
Absorbance Measurement: The absorbance is measured at 540 nm using a plate reader.[13]
-
Data Analysis: A standard curve generated with known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.[13]
Conclusion
The four stereoisomers of beraprost exhibit distinct pharmacological profiles, with this compound (beraprost-314d) being the primary contributor to the drug's therapeutic efficacy. Its high affinity and agonist activity at the IP receptor initiate a cascade of signaling events, including the production of cAMP and NO, and the inhibition of the pro-fibrotic TGF-β/Smad pathway. A thorough understanding of the individual contributions of each stereoisomer is crucial for the rational design of new, more selective, and potent prostacyclin analogues for the treatment of cardiovascular and pulmonary diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of these and other related compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Beraprost | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. Beraprost | C24H30O5 | CID 6917951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. caymanchem.com [caymanchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Western blot protocol - Creative BioMart [creativebiomart.net]
- 13. researchgate.net [researchgate.net]
The Role of the Prostacyclin (IP) Receptor in Esuberaprost-Mediated Vasodilation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esuberaprost, a stereoisomer of the prostacyclin analogue beraprost (B1666799), is a potent vasodilator with significant therapeutic potential, particularly in the context of pulmonary arterial hypertension (PAH).[1] Its mechanism of action is intrinsically linked to the activation of the prostacyclin receptor, also known as the IP receptor.[1][2] This technical guide provides an in-depth exploration of the pivotal role of the IP receptor in this compound-mediated vasodilation. It synthesizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers and drug development professionals in the field of cardiovascular pharmacology.
Introduction to this compound and the IP Receptor
Prostacyclin (PGI2) is a naturally occurring eicosanoid produced by vascular endothelial cells that plays a crucial role in maintaining cardiovascular homeostasis.[3][4] It is a potent vasodilator and inhibitor of platelet aggregation.[3] The biological effects of prostacyclin are mediated through its cognate G-protein coupled receptor, the IP receptor.[4][5] In pathological conditions such as PAH, there is a documented reduction in the expression and function of prostacyclin synthase, leading to lower levels of endogenous prostacyclin.[6] This deficiency contributes to the characteristic vasoconstriction and vascular remodeling seen in PAH.[6]
This compound is the pharmacologically active stereoisomer within the racemic mixture of beraprost.[1] As a stable prostacyclin analogue, this compound mimics the actions of endogenous PGI2 by specifically targeting and activating the IP receptor.[1][2] This activation triggers a signaling cascade that ultimately leads to the relaxation of vascular smooth muscle cells (VSMCs) and subsequent vasodilation.
The IP Receptor Signaling Pathway in Vasodilation
The vasodilatory effect of this compound is initiated by its binding to the IP receptor on the surface of vascular smooth muscle cells.[3] The IP receptor is coupled to a stimulatory G-protein (Gs).[3][4] Upon agonist binding, the Gs-protein is activated, leading to the stimulation of adenylyl cyclase.[4][7] This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4][7]
The subsequent increase in intracellular cAMP levels is the central event in the signaling cascade.[8] cAMP acts as a second messenger and activates Protein Kinase A (PKA).[4][9] PKA, in turn, phosphorylates several downstream targets that collectively contribute to vasodilation. The primary mechanisms include:
-
Reduction in Intracellular Calcium ([Ca2+]i): PKA can phosphorylate and inhibit L-type calcium channels, reducing calcium influx. It can also enhance the activity of Ca2+-ATPases in the sarcoplasmic reticulum and plasma membrane, promoting calcium sequestration and extrusion.[9] Lowering intracellular calcium levels prevents the activation of myosin light chain kinase (MLCK).[3]
-
Decreased Myosin Light Chain Phosphorylation: By inhibiting MLCK, the phosphorylation of myosin light chains is reduced.[3] This is a critical step, as dephosphorylated myosin is unable to interact with actin, leading to muscle relaxation.
-
Activation of Potassium Channels: PKA can also activate potassium channels, such as the large-conductance, calcium-activated potassium (BKCa) channels.[10][11] This leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, further contributing to the reduction in intracellular calcium.
Interestingly, some studies suggest a potential for "cross-activation" where cAMP can also activate cGMP-dependent protein kinase (PKG), which also contributes to vasodilation, though this is not the primary pathway for IP receptor agonists.[10][11]
Signaling Pathway Diagram
Quantitative Analysis of this compound Activity
Several studies have quantified the potent effects of this compound on IP receptor activation and vasodilation, often in comparison to its racemic parent compound, beraprost.
Table 1: Potency of this compound in cAMP Generation
| Cell Line | Agonist | EC50 (nM) | Fold Potency vs. Beraprost | Reference |
| HEK-293-IP | This compound | 0.4 | 26x | [1][12] |
| HEK-293-IP | Beraprost | 10.4 | - | [12] |
| Human PASMCs | This compound | 183 | 4.6x | [12] |
| Human PASMCs | Beraprost | 845 | - | [12] |
HEK-293-IP: Human Embryonic Kidney 293 cells stably expressing the human IP receptor. PASMCs: Pulmonary Artery Smooth Muscle Cells.
Table 2: Vasodilatory and Antiproliferative Effects of this compound
| Assay | Preparation | Agonist | EC50 (nM) | Fold Potency vs. Beraprost | Reference |
| Vasorelaxation | Rat Pulmonary Arteries | This compound | - | 5x | [1] |
| Vasorelaxation | Rat Pulmonary Arteries | Beraprost | - | - | [1] |
| Antiproliferation | Human PASMCs | This compound | 3 | 40x | [1][12] |
| Antiproliferation | Human PASMCs | Beraprost | 120 | - | [1][12] |
These data clearly demonstrate that this compound is a highly potent agonist at the IP receptor, leading to robust cAMP production and significant functional effects on vascular tone and cell proliferation.[1][12] The increased potency of this compound compared to the racemic mixture of beraprost highlights the stereoselectivity of the IP receptor.[1]
Experimental Protocols
The investigation of this compound's vasodilatory effects and its interaction with the IP receptor relies on a set of established in vitro and cellular assays.
Assessment of Vascular Tone using Wire Myography
This ex vivo technique directly measures the contractile and relaxant properties of isolated blood vessels.
Objective: To determine the vasodilatory effect of this compound on pre-contracted arterial rings.
Materials:
-
Isolated arterial segments (e.g., rat or human pulmonary arteries)[1]
-
Wire myograph system
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)[13]
-
Vasoconstrictor agent (e.g., U46619, a thromboxane (B8750289) A2 analogue)[1]
-
This compound and other test compounds
-
Carbogen gas (95% O2, 5% CO2)[14]
Procedure:
-
Tissue Preparation: Arteries are carefully dissected and cleaned of surrounding connective tissue in cold Krebs-Henseleit solution.[13]
-
Mounting: Segments of the artery (rings) are mounted on two small wires in the jaws of a wire myograph.[15]
-
Equilibration: The mounted rings are submerged in Krebs-Henseleit solution at 37°C, aerated with carbogen, and allowed to equilibrate under a standardized resting tension.[13]
-
Viability Check: The functional integrity of the endothelium can be tested by assessing the relaxation response to acetylcholine.[14]
-
Pre-contraction: A stable contraction is induced by adding a submaximal concentration of a vasoconstrictor like U46619 (e.g., 100 nM).[1][12]
-
Cumulative Concentration-Response: Once a stable plateau of contraction is reached, cumulative concentrations of this compound are added to the bath.[13]
-
Data Recording: The relaxation at each concentration is recorded as a percentage of the pre-induced contraction.[13]
-
Data Analysis: A concentration-response curve is plotted to determine the potency (EC50) and efficacy of this compound.
Measurement of Intracellular cAMP Levels
Quantifying the change in intracellular cAMP is crucial for confirming the engagement of the IP receptor signaling pathway.
Objective: To measure the dose-dependent increase in intracellular cAMP in response to this compound in cultured cells.
Materials:
-
Cultured cells (e.g., HEK-293 cells expressing the IP receptor or primary PASMCs)[1]
-
Cell culture medium and reagents
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation[13]
-
This compound and other test compounds
-
Commercial cAMP assay kit (e.g., ELISA, TR-FRET, or AlphaScreen)[16][17][18]
-
Cell lysis buffer[13]
-
Plate reader compatible with the chosen assay format
Procedure:
-
Cell Culture: Cells are seeded in multi-well plates and grown to a suitable confluency.
-
Pre-incubation: Cells are typically pre-incubated with a PDE inhibitor for a defined period to prevent the breakdown of newly synthesized cAMP.[13]
-
Stimulation: Various concentrations of this compound are added to the wells, and the cells are incubated for a specific time to allow for cAMP accumulation.
-
Cell Lysis: The medium is removed, and cells are lysed to release intracellular cAMP.[13]
-
cAMP Detection: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay format as per the manufacturer's instructions of the chosen kit.[16][17]
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP levels in the samples are then interpolated from this curve and normalized to protein concentration or cell number.
Experimental Workflow Diagram
Conclusion and Future Directions
For drug development professionals, the high potency and selectivity of this compound for the IP receptor are desirable attributes, potentially leading to a favorable therapeutic window and reduced off-target effects. However, it is important to note that at very high concentrations, some prostacyclin analogues may interact with other prostanoid receptors, such as the EP3 receptor, which can mediate vasoconstriction.[1][12] Further research to fully characterize the selectivity profile of this compound across all prostanoid receptors is warranted.
Future investigations could also explore the long-term effects of IP receptor activation by this compound on vascular remodeling and the potential for biased agonism at the IP receptor, which could lead to the development of next-generation therapeutics with even more refined pharmacological profiles. The use of IP receptor knockout mouse models has been valuable in confirming the role of this receptor in various physiological processes and could be further utilized to dissect the specific contributions of this compound's actions in vivo.[19][20] Understanding the intricate details of the this compound-IP receptor interaction will continue to be a key area of focus in the development of novel treatments for pulmonary hypertension and other vasospastic disorders.
References
- 1. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 3. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 6. atsjournals.org [atsjournals.org]
- 7. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic AMP and mechanisms of vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cAMP-dependent vasodilators cross-activate the cGMP-dependent protein kinase to stimulate BK(Ca) channel activity in coronary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. dovepress.com [dovepress.com]
- 15. reprocell.com [reprocell.com]
- 16. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Function of prostanoid receptors: studies on knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Esuberaprost: A Potent and Selective Tool for Interrogating the Prostacyclin Pathway
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Esuberaprost, the beraprost-314d isomer, is a potent and selective agonist for the prostacyclin (IP) receptor.[1] As one of the four stereoisomers of the racemic mixture beraprost (B1666799), this compound has demonstrated significantly greater potency in in vitro studies, making it a valuable tool compound for research into the prostacyclin signaling pathway.[1] This pathway is a critical regulator of vascular homeostasis, platelet aggregation, and cellular proliferation, and its dysregulation is implicated in various cardiovascular diseases, including pulmonary arterial hypertension (PAH).[1][2] This technical guide provides a comprehensive overview of this compound's pharmacological profile, detailed experimental protocols for its use, and visualizations of the key signaling pathways and experimental workflows.
Pharmacological Profile of this compound
This compound is a highly potent prostanoid IP receptor agonist.[1] Its mechanism of action involves binding to and activating the IP receptor, a Gs protein-coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger that mediates the downstream effects of prostacyclin.[1]
Potency and Efficacy
Quantitative data from in vitro studies highlight the superior potency of this compound compared to its parent compound, beraprost.
| Assay | Cell Line | Parameter | This compound | Beraprost | Fold Difference | Reference |
| cAMP Elevation | HEK-293-IP | EC50 | 0.4 nM | 10.4 nM | 26x | [1][3] |
| Cell Proliferation Inhibition | Human PASMCs | EC50 | 3 nM | 120 nM | 40x | [1] |
PASMCs: Pulmonary Artery Smooth Muscle Cells HEK-293-IP: Human Embryonic Kidney 293 cells stably expressing the human IP receptor
Binding Affinity and Selectivity
While specific Ki values for this compound are not extensively published, its EC50 for cAMP generation (0.4 nM) is in close agreement with the known Ki of prostacyclin for its receptor in human platelets (~2 nM), suggesting a high binding affinity in the low nanomolar range.[3][4] this compound is considered a selective IP receptor agonist.[1] However, at high concentrations (≥1000 nM), it can cause EP3 receptor-dependent vasoconstriction, though this effect is significantly lower compared to beraprost.[1]
Signaling Pathway and Experimental Workflows
Prostacyclin Signaling Pathway
The binding of this compound to the IP receptor initiates a signaling cascade that plays a crucial role in vasodilation and inhibition of platelet aggregation.
Experimental Workflow: Radioligand Binding Assay
A competitive radioligand binding assay can be used to determine the binding affinity (Ki) of this compound for the IP receptor.
Experimental Workflow: cAMP Accumulation Assay
This workflow outlines the steps to measure the functional potency of this compound in stimulating cAMP production.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the inhibitory constant (Ki) of this compound for the human IP receptor.
Materials:
-
HEK-293 cells stably expressing the human IP receptor (HEK-293-IP).
-
Radioligand: [³H]-Iloprost.
-
Unlabeled competitor: this compound.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK-293-IP cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Assay buffer (for total binding).
-
A high concentration of unlabeled prostacyclin analogue (e.g., 10 µM Iloprost) for non-specific binding.
-
Serial dilutions of this compound.
-
-
Add a constant concentration of [³H]-Iloprost (typically at its Kd) to all wells.
-
Add the membrane preparation to all wells to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound for cAMP production.
Materials:
-
HEK-293-IP cells.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
384-well white opaque plates.
Procedure:
-
Cell Seeding:
-
Seed HEK-293-IP cells into a 384-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
-
Cell Stimulation:
-
Remove the culture medium from the cells and add the this compound dilutions.
-
Incubate at room temperature for 15-30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the log concentration of this compound.
-
Determine the EC50 value using a sigmoidal dose-response curve fit.
-
Platelet Aggregation Assay
Objective: To evaluate the inhibitory effect of this compound on platelet aggregation.
Materials:
-
Fresh human whole blood from healthy, consenting donors who have not taken antiplatelet medication.
-
Anticoagulant: 3.2% sodium citrate (B86180).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonist (e.g., ADP, collagen, or a thromboxane (B8750289) A2 analogue like U46619).
-
This compound.
-
Light Transmission Aggregometer (LTA).
Procedure:
-
PRP and PPP Preparation:
-
Collect whole blood in sodium citrate tubes.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the LTA with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette PRP into the aggregometer cuvettes with a stir bar and incubate at 37°C.
-
Add varying concentrations of this compound or vehicle control to the PRP and incubate for a few minutes.
-
Add the platelet agonist to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each condition.
-
Calculate the percentage of inhibition of aggregation for each this compound concentration compared to the vehicle control.
-
If a dose-response is performed, calculate the IC50 value.
-
Conclusion
This compound stands out as a highly potent and selective IP receptor agonist, offering a significant advantage over the racemic mixture beraprost for in vitro research. Its well-characterized effects on cAMP signaling and cellular proliferation, combined with the detailed protocols provided in this guide, make it an indispensable tool for scientists investigating the multifaceted roles of the prostacyclin pathway in health and disease. The use of this compound will undoubtedly contribute to a deeper understanding of prostacyclin biology and may aid in the development of novel therapeutic strategies for a range of cardiovascular disorders.
References
- 1. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: HPLC Method for the Quantification of Esuberaprost
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Esuberaprost. This compound is the active single isomer (beraprost-314d) of Beraprost, a prostacyclin analogue used in the treatment of pulmonary arterial hypertension.[1][2] Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and formulation development.
The following protocols are based on established principles of reversed-phase chromatography for prostaglandin (B15479496) analogues and provide a solid foundation for developing a method tailored to specific analytical needs.
Experimental Protocol: HPLC Quantification of this compound
This protocol outlines a representative reversed-phase HPLC (RP-HPLC) method. Method optimization and validation are essential for ensuring the suitability of this method for its intended application.
Chromatographic Conditions
A standard HPLC system equipped with a UV detector is appropriate for this analysis. The following conditions are recommended as a starting point for method development.
| Parameter | Recommended Condition | Rationale / Notes |
| HPLC System | A quaternary or binary HPLC system with a UV/Vis or Photodiode Array (PDA) detector. | Standard equipment in most analytical laboratories. |
| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size. | C18 columns are versatile for separating moderately polar compounds like this compound.[3][4] |
| Mobile Phase | A mixture of Acetonitrile and 0.1% Formic Acid in Water (v/v). | The organic modifier and acidic pH help to achieve good peak shape and retention. The exact ratio must be optimized. |
| Elution Mode | Isocratic or Gradient. | A gradient elution may be necessary to ensure separation from potential impurities and degradation products. |
| Flow Rate | 1.0 mL/min. | A typical flow rate for a 4.6 mm i.d. column. |
| Column Temperature | 30 °C. | To ensure consistent retention times. |
| Detection Wavelength | 210 nm. | Prostaglandin analogues often lack a strong chromophore; detection is typically performed at low UV wavelengths. A PDA detector is recommended to identify the optimal wavelength. |
| Injection Volume | 20 µL. | Can be adjusted based on sample concentration and instrument sensitivity. |
Preparation of Standard and Sample Solutions
1.2.1. Standard Solution Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for analysis and linearity checks.
1.2.2. Sample Preparation (from Pharmaceutical Formulation)
-
Accurately weigh and powder a sufficient number of tablets to obtain a representative sample.
-
Transfer a portion of the powder, equivalent to a target concentration of this compound, into a volumetric flask.
-
Add the mobile phase to approximately 70% of the flask's volume and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to ambient temperature and then dilute to the final volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon or PTFE syringe filter prior to injection.
Method Validation Protocol
The developed analytical method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability.[5][6]
Validation Parameters
The following table summarizes the key parameters for method validation.
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze a placebo sample, and conduct forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on this compound.[7] | The peak for this compound should be free from interference from excipients, impurities, and degradation products. Peak purity analysis using a PDA detector should confirm homogeneity. |
| Linearity | Analyze a minimum of five concentrations across the intended range. Plot a graph of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is determined based on the linearity, accuracy, and precision data. | Typically 80% to 120% of the test concentration for assay. |
| Accuracy | Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% to 102.0%. |
| Precision | - Repeatability (Intra-day): Analyze six replicate samples of the same lot on the same day.- Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) should be not more than 2.0%.[8] |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).[8] | The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits. |
Data Presentation
The quantitative data generated during method validation should be presented in clear and concise tables to facilitate review and comparison.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 5 | 150,234 |
| 10 | 301,567 |
| 20 | 605,890 |
| 40 | 1,210,456 |
| 80 | 2,425,112 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 16.0 | 15.8 | 98.8% |
| 100% | 20.0 | 20.1 | 100.5% |
| 120% | 24.0 | 23.9 | 99.6% |
| Mean % Recovery | | | 99.6% |
Visualizations
Experimental Workflow Diagram
The diagram below illustrates the logical flow from sample preparation to final data analysis for the HPLC quantification of this compound.
Caption: General workflow for the HPLC quantification of this compound.
Signaling Pathway of this compound
This compound, as a prostacyclin analogue, exerts its effects by activating the IP receptor, which leads to an increase in intracellular cyclic AMP (cAMP) and subsequent downstream signaling.
Caption: Simplified signaling pathway of this compound via the IP receptor.
References
- 1. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - UCL Discovery [discovery.ucl.ac.uk]
- 2. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Development and validation of the stability indicating RP-UHPLC method for the determination of the chemical purity and assay of bimatoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 8. wjpsronline.com [wjpsronline.com]
Application Note: Quantitative Analysis of Esuberaprost in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of esuberaprost in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is one of the four stereoisomers of beraprost (B1666799), a prostacyclin analogue. This method is adapted from established protocols for beraprost and is intended for researchers, scientists, and drug development professionals. The protocol covers sample preparation by solid-phase extraction, chromatographic separation, and mass spectrometric detection.
Introduction
This compound, the beraprost-314d isomer, is a potent prostacyclin (IP) receptor agonist.[1][2] As a stereoisomer within the racemic mixture of beraprost, which is used in the treatment of pulmonary arterial hypertension, the specific quantification of this compound is crucial for pharmacokinetic and pharmacodynamic studies.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the determination of drug concentrations in biological matrices.[3][4] This document outlines a robust method for the analysis of this compound, providing researchers with a starting point for method development and validation.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Quantitative Method Parameters
The following table summarizes typical parameters for the LC-MS/MS analysis of beraprost, which can be used as a starting point for an this compound-specific method.
| Parameter | Value | Reference |
| Liquid Chromatography | ||
| Column | C18 | [3][4] |
| Mobile Phase | 0.1% Formic Acid in Water:Methanol (B129727) (30:70, v/v) | [3][4] |
| Flow Rate | Not Specified | |
| Mass Spectrometry | ||
| Ionization Mode | Negative Ionization | [3][4] |
| MS/MS Transition (Beraprost) | m/z 397 > 269 | [3][4] |
| MS/MS Transition (IS - Indomethacin) | m/z 356 > 312 | [3][4] |
| Method Performance (for Beraprost) | ||
| Linear Range | 0.02 to 2 ng/mL | [3][4] |
| Lower Limit of Quantitation (LLOQ) | 20 pg/mL | [3][4] |
Detailed Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Indomethacin
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ammonium bicarbonate
-
Deionized water
-
Human plasma (with appropriate anticoagulant)
-
OASIS HLB solid-phase extraction cartridges
Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw Plasma Samples : Thaw frozen human plasma samples on ice.
-
Spike Internal Standard : To 500 µL of plasma, add the internal standard to a final concentration of 10 ng/mL. Vortex briefly.
-
Condition SPE Cartridge : Condition an OASIS HLB cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load Sample : Load the plasma sample onto the conditioned SPE cartridge.
-
Wash : Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute : Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporate : Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute : Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.
Liquid Chromatography
-
Chromatographic Column : A C18 column is commonly used for beraprost analysis.[3][4] For specific quantification of this compound, separation from its other stereoisomers is critical. A chiral column or significant method development on an achiral column (e.g., optimization of mobile phase composition, temperature, and gradient) may be necessary to achieve isomeric separation.
-
Mobile Phase : A mixture of 0.1% formic acid in water and methanol (e.g., 30:70 v/v) is a suitable starting point.[3][4]
-
Injection Volume : 10 µL
-
Flow Rate : Typically 0.2-0.5 mL/min for a standard analytical column.
-
Column Temperature : 40°C
Mass Spectrometry
-
Mass Spectrometer : A triple quadrupole mass spectrometer is recommended for quantitative analysis.
-
Ionization : Electrospray ionization (ESI) in negative mode is effective for beraprost and is expected to be for this compound.[3][4]
-
Detection : Multiple Reaction Monitoring (MRM) should be used for detection. Since this compound is an isomer of beraprost, it will have the same mass. The precursor and product ions for beraprost can be used for this compound.
-
This compound Transition : m/z 397 > 269
-
Internal Standard (Indomethacin) Transition : m/z 356 > 312
-
-
Optimization : Infuse a standard solution of this compound to optimize mass spectrometry parameters such as declustering potential, collision energy, and cell exit potential to maximize signal intensity.
Data Analysis and Quantification
-
Calibration Curve : Prepare a calibration curve by spiking known concentrations of this compound into blank plasma and processing as described in the sample preparation section. The linear range for beraprost is reported to be from 0.02 to 2 ng/mL.[3][4]
-
Quantification : The concentration of this compound in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Validation : The method should be validated for linearity, sensitivity, specificity, accuracy, precision, recovery, and matrix effect according to relevant regulatory guidelines.
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound via the IP receptor.
Conclusion
This application note provides a comprehensive framework for the development of a sensitive and specific LC-MS/MS method for the quantification of this compound in human plasma. The protocol is based on established methods for beraprost and highlights the critical aspect of chromatographic separation for isomer-specific analysis. Researchers can use this information as a guide to establish and validate a method tailored to their specific instrumentation and research needs.
References
- 1. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - UCL Discovery [discovery.ucl.ac.uk]
- 3. Determination of beraprost in human plasma by a high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Esuberaprost Cell-Based Assay Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esuberaprost, the active isomer of beraprost, is a potent and selective agonist of the prostacyclin (IP) receptor, a Gs protein-coupled receptor (GPCR).[1] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn mediates a range of physiological effects including vasodilation, inhibition of platelet aggregation, and antiproliferative responses in vascular smooth muscle cells.[1][2] These properties make this compound a compound of significant interest for the treatment of conditions such as pulmonary arterial hypertension (PAH).[1]
This document provides detailed application notes and protocols for a suite of cell-based assays designed to characterize the pharmacological activity of this compound and other IP receptor agonists. The assays described herein are essential tools for drug discovery and development, enabling the quantification of compound potency and efficacy in a physiologically relevant cellular context. The protocols cover the measurement of second messenger mobilization (cAMP), downstream transcriptional activation (CRE-luciferase reporter assay), and a key functional cellular response (inhibition of cell proliferation).
Data Presentation
The following tables summarize the quantitative data for this compound and its parent compound, beraprost, in key cell-based functional assays. This data highlights the enhanced potency of the single isomer, this compound.
Table 1: Potency of this compound and Beraprost in cAMP Generation Assay
| Compound | Cell Line | Assay Type | EC₅₀ (nM) | Fold Potency vs. Beraprost |
| This compound | HEK-293-IP | cAMP Accumulation | 0.4[1] | 26x |
| Beraprost | HEK-293-IP | cAMP Accumulation | 10.4[3] | 1x |
Table 2: Potency of this compound and Beraprost in Cell Proliferation Assay
| Compound | Cell Line | Assay Type | EC₅₀ (nM) | Fold Potency vs. Beraprost |
| This compound | Human PASMCs | Inhibition of Proliferation | 3[1] | 40x |
| Beraprost | Human PASMCs | Inhibition of Proliferation | 120[1] | 1x |
Table 3: Representative Dose-Response Data for this compound in a cAMP Assay
| This compound Concentration (nM) | % Maximal cAMP Response (Representative) |
| 0.01 | 5 |
| 0.1 | 25 |
| 0.4 | 50 |
| 1 | 75 |
| 10 | 95 |
| 100 | 100 |
Signaling Pathways and Experimental Workflows
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. PDGF mediates pulmonary arterial smooth muscle cell proliferation and migration by regulating NFATc2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Esuberaprost in Preclinical Models of Pulmonary Hypertension: Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esuberaprost (beraprost-314d) is a single isomer of the prostacyclin analogue beraprost.[1] As a prostacyclin mimetic, it was investigated for the treatment of pulmonary arterial hypertension (PAH) due to its potential to induce vasodilation and inhibit platelet aggregation.[2] this compound works by binding to the prostacyclin receptor (IP receptor), which is a G-protein coupled receptor.[2][3] This binding initiates a signaling cascade that ultimately leads to the relaxation of smooth muscle cells in the pulmonary arteries, lowering blood pressure in the lungs.[2] Although development of this compound was discontinued (B1498344) following a Phase III clinical trial that did not meet its primary endpoint, the preclinical data and methodologies used to evaluate prostacyclin analogues remain relevant for researchers in the field of pulmonary hypertension.[4][5][6][7] This document provides a summary of the available preclinical data for this compound and detailed protocols for commonly used animal models of pulmonary hypertension in which a compound like this compound could be evaluated.
This compound Signaling Pathway
This compound, as a prostacyclin (PGI2) analogue, primarily exerts its effects through the activation of the IP receptor on pulmonary artery smooth muscle cells (PASMCs) and platelets.[2] Binding of this compound to the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][8] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inhibits myosin light chain kinase (MLCK). This inhibition prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation. In platelets, increased cAMP levels inhibit aggregation. Additionally, some evidence suggests that the antiproliferative effects of this compound may also involve nitric oxide (NO) dependent pathways.[1]
References
- 1. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 3. researchgate.net [researchgate.net]
- 4. United Therapeutics Abandons Pulmonary Hypertension Program After Failed Phase III Trial - BioSpace [biospace.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. biopharmadive.com [biopharmadive.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Esuberaprost IP Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esuberaprost, the pharmacologically active isomer of beraprost, is a potent and selective agonist for the prostacyclin (IP) receptor.[1][2] The IP receptor, a G-protein coupled receptor (GPCR), plays a crucial role in vasodilation, inhibition of platelet aggregation, and vascular smooth muscle proliferation.[3][4] Upon activation, the IP receptor predominantly couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5][6] However, it can also couple to Gq and Gi proteins in certain cell types.[3][7]
Understanding the binding characteristics of compounds like this compound to the IP receptor is fundamental for drug discovery and development, particularly for therapeutic areas such as pulmonary arterial hypertension.[2][4] Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[8] This document provides detailed protocols for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human IP receptor.
Data Presentation: Binding Affinities of this compound and Related Compounds
The following table summarizes the binding affinities of this compound and other relevant prostacyclin analogs for the human IP receptor and other prostanoid receptors. This data is essential for understanding the potency and selectivity of this compound.
| Receptor Subtype | Ligand | Test System | K_i_ (nM) | Reference |
| Human IP Receptor | This compound | Human Platelets | ~10 | [1] |
| Human IP Receptor | Iloprost | Recombinant HEK-293 cells | 3.9 | [9] |
| Human IP Receptor | Treprostinil | Recombinant HEK-293 cells | 32 | [9] |
| Human EP1 Receptor | Iloprost | Recombinant HEK-293 cells | 1.1 | [9] |
| Human EP2 Receptor | Treprostinil | Recombinant HEK-293 cells | 3.6 | [9] |
| Human EP3 Receptor | Beraprost | Recombinant cells | 680 | [1] |
| Human DP1 Receptor | Treprostinil | Recombinant HEK-293 cells | 4.4 | [9] |
Note: This table is illustrative and compiled from different sources. Direct comparative studies under identical conditions may be limited.
Experimental Protocols
Membrane Preparation from HEK-293 cells stably expressing the human IP receptor
This protocol outlines the preparation of cell membranes, which are the source of the IP receptors for the binding assay.
Materials:
-
HEK-293 cells stably expressing the human IP receptor
-
Cell culture reagents
-
Cold Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with protease inhibitor cocktail
-
Buffer with 10% sucrose (B13894)
-
Bradford assay reagent for protein quantification
-
Centrifuge and homogenizer
Procedure:
-
Culture HEK-293 cells expressing the human IP receptor to a sufficient density and harvest them.
-
Homogenize the cells in 20 volumes of cold lysis buffer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.
-
Resuspend the final pellet in buffer containing 10% sucrose as a cryoprotectant.
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.[10]
Competitive Radioligand Binding Assay (Filtration-based)
This assay determines the ability of this compound to compete with a known radiolabeled ligand for binding to the IP receptor.
Materials:
-
Prepared cell membranes expressing the human IP receptor
-
Radioligand: [³H]-Iloprost
-
Unlabeled competitor: this compound
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters (GF/C) presoaked in 0.3% polyethyleneimine (PEI)
-
FilterMate™ harvester or equivalent vacuum filtration device
-
Scintillation cocktail and a scintillation counter
Procedure:
-
On the day of the assay, thaw the membrane preparation on ice and resuspend it in the final assay binding buffer to a concentration that results in 5-10% specific binding of the added radioligand. This needs to be optimized for each membrane batch.[11]
-
Prepare serial dilutions of this compound in the binding buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.[11]
-
Set up the assay in a 96-well plate with a final volume of 250 µL per well as follows:
-
Total Binding: 150 µL of membranes, 50 µL of binding buffer, and 50 µL of [³H]-Iloprost solution.
-
Non-specific Binding (NSB): 150 µL of membranes, 50 µL of a high concentration of an unlabeled high-affinity IP receptor ligand (e.g., 10 µM Iloprost), and 50 µL of [³H]-Iloprost solution.[12]
-
Competition Binding: 150 µL of membranes, 50 µL of the this compound serial dilutions, and 50 µL of [³H]-Iloprost solution.
-
-
The concentration of [³H]-Iloprost should be close to its dissociation constant (Kd) for the IP receptor.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[10]
-
Terminate the incubation by rapid vacuum filtration through the PEI-presoaked GF/C filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer.[10]
-
Dry the filters for 30 minutes at 50°C.
-
Add scintillation cocktail to the filters and count the radioactivity using a scintillation counter.[10]
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[1]
Alternative Protocol: Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay format that does not require a separation step, making it suitable for high-throughput screening.[13][14]
Principle: Receptors are immobilized on SPA beads containing a scintillant. When a radiolabeled ligand binds to the receptor, it comes into close proximity with the bead, allowing the emitted beta particles to excite the scintillant and produce light. Unbound radioligand in the solution is too far away to cause a signal.[15]
Materials:
-
Prepared cell membranes expressing the human IP receptor
-
Radioligand: [³H]-Iloprost
-
Unlabeled competitor: this compound
-
SPA beads (e.g., wheat germ agglutinin-coated)
-
Assay buffer
-
96-well or 384-well microplates suitable for SPA
-
Microplate scintillation counter
Procedure:
-
Optimize the concentrations of membranes and SPA beads to achieve a good signal-to-noise ratio.
-
In a microplate, add the assay buffer, SPA beads, and the membrane preparation.
-
Add the [³H]-Iloprost and varying concentrations of this compound.
-
Incubate the plate to allow the binding to reach equilibrium. The plate should be sealed to prevent evaporation.
-
Count the plate in a microplate scintillation counter. No washing or filtration steps are needed.[16]
Data Analysis: The data analysis is similar to the filtration-based assay, where the light signal is proportional to the amount of bound radioligand. The IC50 and Ki values are calculated in the same manner.
Mandatory Visualizations
Caption: Signaling pathway of this compound via the IP receptor.
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 4. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 5. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostanoid signaling, localization, and expression of IP receptors in rat thick ascending limb cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 14. Scintillation Proximity Assays | Revvity [revvity.co.jp]
- 15. resources.revvity.com [resources.revvity.com]
- 16. youtube.com [youtube.com]
Esuberaprost-Induced cAMP Accumulation in HEK293 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esuberaprost, the 314d isomer of beraprost, is a potent prostacyclin (PGI2) analogue that acts as a selective agonist for the prostacyclin receptor (IP receptor).[1][2] The IP receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gs alpha subunit (Gαs).[3][4] This activation stimulates adenylyl cyclase, leading to the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes.[3][5] In HEK293 cells stably expressing the human IP receptor, this compound has been shown to be a highly potent agonist, inducing a significant increase in intracellular cAMP levels.[1] This makes the cAMP accumulation assay in this cell line a valuable tool for studying the pharmacology of this compound and other IP receptor agonists.
Signaling Pathway
This compound exerts its effect by binding to the IP receptor on the cell surface. This binding event triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.[3][5]
Quantitative Data Summary
The following table summarizes the quantitative data for this compound activity in HEK293 cells expressing the IP receptor.
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | HEK-293-IP | EC50 (cAMP accumulation) | 0.4 nM | [1] |
| Beraprost | HEK-293-IP | EC50 (cAMP accumulation) | 10.4 nM | [1][6] |
Experimental Protocols
Cell Culture and Seeding
-
Cell Culture: Maintain HEK293 cells stably expressing the human IP receptor (HEK-293-IP) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if applicable.[7] Culture the cells at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Seeding: The day before the experiment, detach the cells using trypsin and resuspend them in fresh medium.[8] Seed the cells into a white, opaque 96-well plate at a density of 5,000 to 10,000 cells per well in a volume of 100 µL.[8] Incubate the plate overnight to allow for cell attachment.[8]
cAMP Accumulation Assay Protocol
This protocol is based on a typical luminescence-based cAMP assay.
Materials:
-
HEK-293-IP cells seeded in a 96-well plate
-
This compound
-
Assay Buffer (e.g., PBS or HBSS)
-
Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX or 100 µM Ro 20-1724)[8][9]
-
Forskolin (positive control)
-
DMSO (vehicle)
-
Commercially available cAMP detection kit (e.g., cAMP-Glo™ Assay)
Workflow Diagram:
Procedure:
-
Prepare Reagents:
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
-
Serial Dilutions: On the day of the experiment, prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor.[8] The final DMSO concentration in the wells should be kept below 0.5% to avoid cytotoxicity.[8]
-
Positive Control: Prepare a solution of Forskolin (e.g., 10 µM final concentration) in the assay buffer with PDE inhibitor.[8]
-
Vehicle Control: Prepare assay buffer with PDE inhibitor and the same final concentration of DMSO as the this compound dilutions.
-
-
Assay Execution:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of pre-warmed assay buffer containing the PDE inhibitor to each well and incubate for 30 minutes at 37°C.[8] This step is crucial to prevent the degradation of newly synthesized cAMP.
-
Add 20 µL of the prepared this compound dilutions, Forskolin, or vehicle control to the respective wells.[8]
-
Incubate the plate for 30 minutes at 37°C. The incubation time may need optimization.[8]
-
-
cAMP Detection:
-
Follow the manufacturer's instructions for the chosen cAMP detection kit. This typically involves:
-
Adding a lysis buffer to lyse the cells and release intracellular cAMP.
-
Adding a detection solution that generates a luminescent or fluorescent signal proportional to the amount of cAMP present.
-
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Subtract the background signal (vehicle control) from all other readings.
-
Normalize the data to the positive control (Forskolin) if desired.
-
Plot the signal as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
The this compound-induced cAMP accumulation assay in HEK293 cells stably expressing the IP receptor is a robust and sensitive method for characterizing the potency and efficacy of this compound and other IP receptor agonists. The detailed protocol and understanding of the underlying signaling pathway provided in these application notes will aid researchers in obtaining reliable and reproducible data for drug discovery and development efforts.
References
- 1. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 3. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Esuberaprost's Effect on Pulmonary Artery Smooth Muscle Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esuberaprost, the 314d isomer of beraprost (B1666799), is a potent prostacyclin (PGI2) analogue that demonstrates significant anti-proliferative effects on human pulmonary artery smooth muscle cells (PASMCs).[1][2] This characteristic is crucial in the context of pulmonary arterial hypertension (PAH), a disease marked by excessive PASMC proliferation leading to vascular remodeling.[3] this compound exerts its effects primarily through the prostacyclin (IP) receptor, initiating a signaling cascade that elevates intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key secondary messenger in inhibiting smooth muscle cell growth.[1][4][5] These application notes provide a detailed protocol for assessing the anti-proliferative efficacy of this compound on human PASMCs.
Mechanism of Action
This compound is a synthetic analogue of prostacyclin and a potent agonist for the prostacyclin I2 (IP) receptor, a G-protein coupled receptor (GPCR).[1][6] Upon binding to the IP receptor on PASMCs, it activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.[5] The subsequent increase in intracellular cAMP levels leads to the relaxation of smooth muscle cells and, importantly, the inhibition of their proliferation.[4][5][7] Studies indicate that the anti-proliferative effects of this compound may also be partially mediated by a nitric oxide (NO)-dependent pathway, suggesting a multi-faceted mechanism of action.[1][2] At high concentrations (≥1000 nM), this compound can cause vasoconstriction via the EP3 receptor, though this effect is significantly lower compared to beraprost.[1][2]
Signaling Pathway of this compound in PASMCs
Caption: this compound signaling pathway in PASMCs.
Data Presentation
The following table summarizes the quantitative data on the potency of this compound in comparison to beraprost in relevant in vitro assays. The data is derived from studies on human PASMCs from PAH patients and HEK-293 cells expressing the human IP receptor.
| Compound | Assay | Cell Type | Potency (EC50) | Fold Potency vs. Beraprost | Reference |
| This compound | Inhibition of Cell Proliferation | Human PASMCs (from PAH patients) | 3 nM | 40x more potent | [1][2][8] |
| Beraprost | Inhibition of Cell Proliferation | Human PASMCs (from PAH patients) | 120 nM | - | [1][2][8] |
| This compound | cAMP Generation | HEK-293-IP cells | 0.4 nM | 26x more potent | [1][2][8] |
| Beraprost | cAMP Generation | HEK-293-IP cells | 10.4 nM | - | [8][9] |
Experimental Protocols
Protocol: this compound Pulmonary Artery Smooth Muscle Cell (PASMC) Proliferation Assay (BrdU Incorporation)
This protocol details a method for quantifying the anti-proliferative effect of this compound on cultured human PASMCs using a 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay. This method measures DNA synthesis as an indicator of cell proliferation.
1. Materials and Reagents
-
Human Pulmonary Artery Smooth Muscle Cells (hPASMCs), ideally from PAH patients
-
Smooth Muscle Cell Growth Medium (e.g., SmGM-2, Lonza)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin/EDTA Solution
-
This compound (and Beraprost for comparison)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
BrdU Cell Proliferation Assay Kit (e.g., from Millipore, Roche, or Thermo Fisher Scientific)
-
96-well clear-bottom black tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 450 nm
2. Cell Culture and Plating
-
Culture hPASMCs in Smooth Muscle Cell Growth Medium supplemented with 5% FBS in a T-75 flask. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency. Do not allow cells to become fully confluent.
-
For the assay, detach cells using Trypsin/EDTA, neutralize with growth medium, and centrifuge at 220 x g for 5 minutes.
-
Resuspend the cell pellet in growth medium and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
3. Cell Synchronization and Treatment
-
After 24 hours, aspirate the growth medium and wash the cells once with PBS.
-
To synchronize the cells in the G0/G1 phase of the cell cycle, replace the medium with 100 µL of serum-free or low-serum (0.1% FBS) medium.
-
Incubate for 24 hours.[10]
-
Prepare serial dilutions of this compound (and other test compounds) in the low-serum medium. A typical concentration range to test for this compound would be 0.01 nM to 1000 nM to capture the full dose-response curve. Include a vehicle control (DMSO) and a positive control for proliferation (e.g., medium with 10% FBS or a known mitogen like PDGF).
-
After the starvation period, aspirate the medium and add 100 µL of the prepared drug dilutions or control media to the respective wells.
4. BrdU Labeling and Detection
-
Incubate the cells with the test compounds for 24 to 48 hours.
-
Following the manufacturer's instructions for the BrdU kit, add 10 µL of the BrdU labeling solution to each well (for a final concentration of 10 µM).
-
Incubate the plate for an additional 2 to 24 hours, depending on the cell division rate. A 4-hour incubation is often sufficient for PASMCs stimulated with mitogens.
-
Carefully remove the labeling medium.
-
Add the Fix/Denature solution provided in the kit to each well and incubate for 30 minutes at room temperature. This step fixes the cells and denatures the DNA to allow antibody access to the incorporated BrdU.[11]
-
Remove the solution and wash the wells three times with wash buffer.
-
Add the anti-BrdU detection antibody and incubate for 1 hour at room temperature.[11]
-
Wash the wells three times with wash buffer.
-
Add the secondary antibody-HRP conjugate and incubate for 30 minutes.[11]
-
Wash the wells three times with wash buffer.
-
Add the TMB substrate and incubate in the dark for 15-30 minutes, or until a color change is apparent.[11]
-
Stop the reaction by adding the Stop Solution.
-
Measure the absorbance at 450 nm using a microplate reader within 30 minutes of stopping the reaction.
5. Data Analysis
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control (or the positive proliferation control).
-
Plot the percentage of proliferation against the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the EC50 value, which represents the concentration of this compound that inhibits cell proliferation by 50%.
Experimental Workflow for PASMC Proliferation Assay
Caption: Workflow for BrdU-based PASMC proliferation assay.
References
- 1. PDGF mediates pulmonary arterial smooth muscle cell proliferation and migration by regulating NFATc2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays for in vitro monitoring of proliferation of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pulmonary artery smooth muscle cell hyperproliferation and metabolic shift triggered by pulmonary overcirculation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pulmonary Artery Smooth Muscle Cell Senescence Promotes the Proliferation of PASMCs by Paracrine IL-6 in Hypoxia-Induced Pulmonary Hypertension [frontiersin.org]
- 5. In Vitro Experimental Approach for Studying Human Pulmonary Artery Smooth Muscle Cells and Endothelial Cells Proliferation and Migration | Springer Nature Experiments [experiments.springernature.com]
- 6. Protocol for quantum dot-based cell counting and immunostaining of pulmonary arterial cells from patients with pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. Pulmonary artery smooth muscle cell proliferation and migration in fetal lambs acclimatized to high-altitude long-term hypoxia: role of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. media.cellsignal.com [media.cellsignal.com]
Esuberaprost In Vivo Efficacy: Application Notes & Protocols for Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esuberaprost (beraprost-314d) is a single, highly potent stereoisomer of the prostacyclin analogue beraprost (B1666799).[1] As a selective agonist for the prostacyclin receptor (IP receptor), this compound was developed to induce vasodilation, inhibit platelet aggregation, and prevent smooth muscle cell proliferation.[2] These mechanisms of action suggested its potential as a therapeutic agent for pulmonary arterial hypertension (PAH).[2] However, the clinical development of this compound was discontinued (B1498344) after a Phase 3 clinical trial did not meet its primary endpoint.[2][3]
Despite the halt in clinical development, the potent in vitro activity of this compound warrants further preclinical investigation to fully understand its pharmacological profile and potential applications in various disease models. This document provides detailed application notes and proposed protocols for conducting in vivo efficacy studies of this compound in rodent models of pulmonary hypertension and thrombosis.
Disclaimer: To date, published literature detailing in vivo efficacy studies specifically for this compound in rodent models is not available. The following protocols are therefore based on established in vivo studies of its parent compound, beraprost, and are intended to serve as a comprehensive guide for designing and executing efficacy studies for this compound.
Signaling Pathway of this compound
This compound exerts its effects primarily through the activation of the prostacyclin (IP) receptor, a Gs protein-coupled receptor. This initiates a signaling cascade that leads to the relaxation of vascular smooth muscle cells and inhibition of platelet aggregation.
Efficacy Data for Beraprost in Rodent Models
The following tables summarize quantitative data from in vivo studies of beraprost, the parent compound of this compound, in rodent models of pulmonary hypertension. These data can serve as a reference for designing studies and setting expectations for the potential efficacy of this compound.
Table 1: Efficacy of Beraprost in a Rat Model of Monocrotaline-Induced Pulmonary Hypertension
| Study | Animal Model | Treatment | Key Findings |
| Itoh et al., 2004[4][5] | Male Wistar rats with monocrotaline (B1676716) (MCT)-induced pulmonary hypertension. | Beraprost (100 µg/kg, oral, twice daily for 3 weeks) | Significantly attenuated the increase in right ventricular systolic pressure and the ratio of right ventricular weight to body weight.[4][5] |
| Nagaya et al., 1994[6] | Rats with MCT-induced pulmonary hypertension. | Beraprost in drinking water (low dose: 1.5 or 3.0 µg/ml; high dose: 6.0 or 10.0 µg/ml) for 3 weeks. | Dose-dependently suppressed the elevation of pulmonary arterial pressure.[6] |
Table 2: Efficacy of Beraprost in a Rat Model of Hypoxia-Induced Pulmonary Hypertension
| Study | Animal Model | Treatment | Key Findings |
| Unattributable[7] | Rats exposed to chronic hypoxia (10% O2, 8 hours/day for 4 weeks). | Beraprost (300 µg/kg/day, intragastric) for 27 days. | Significantly rescued abnormalities in pulmonary artery pressure and right ventricular hypertrophy index.[7] |
Proposed Experimental Protocols for this compound
Based on the established protocols for beraprost and other prostacyclin analogues, the following are detailed methodologies for assessing the in vivo efficacy of this compound in rodent models of pulmonary hypertension and thrombosis.
Protocol 1: this compound in a Rat Model of Monocrotaline-Induced Pulmonary Hypertension
This model is widely used to study PAH as it induces pathological changes that mimic the human disease, including endothelial dysfunction and vascular remodeling.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Monocrotaline (MCT)
-
This compound
-
Vehicle for this compound (e.g., sterile water or saline)
-
Anesthetics (e.g., ketamine/xylazine or isoflurane)
-
Pressure transducer and data acquisition system
-
Surgical instruments
Procedure:
-
Acclimatization: House rats for at least one week under standard laboratory conditions.
-
Induction of Pulmonary Hypertension: Administer a single subcutaneous injection of MCT (60 mg/kg).
-
Treatment Groups: On the day of MCT injection (Day 0), randomly assign rats to the following groups (n=8-10 per group):
-
Vehicle control
-
This compound (low dose, e.g., 50 µg/kg/day)
-
This compound (high dose, e.g., 150 µg/kg/day)
-
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for 3 weeks.
-
Hemodynamic Assessment (Day 21):
-
Anesthetize the rat.
-
Insert a catheter into the right jugular vein and advance it into the right ventricle to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
-
Right Ventricular Hypertrophy (RVH) Assessment:
-
After hemodynamic measurements, euthanize the animal and excise the heart.
-
Dissect the right ventricle (RV) from the left ventricle plus septum (LV+S).
-
Weigh the RV and LV+S separately and calculate the RVH index (Fulton's Index: RV / (LV+S)).
-
-
Histopathology:
-
Perfuse and fix the lungs with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) and Masson's trichrome to assess vascular remodeling.
-
Protocol 2: this compound in a Mouse Model of Thromboembolism
This protocol is designed to evaluate the anti-thrombotic potential of this compound.
Materials:
-
Male ICR or similar strain mice (20-25 g)
-
This compound
-
Vehicle for this compound
-
Collagen
-
Epinephrine
-
Anesthetics
Procedure:
-
Acclimatization: House mice for at least one week.
-
Treatment Groups: Randomly assign mice to treatment groups (n=10-12 per group):
-
Vehicle control
-
This compound (low dose, e.g., 30 µg/kg)
-
This compound (high dose, e.g., 100 µg/kg)
-
-
Drug Administration: Administer this compound or vehicle orally 1 hour before the induction of thromboembolism.
-
Induction of Thromboembolism:
-
Anesthetize the mice.
-
Administer a rapid intravenous injection of a mixture of collagen (e.g., 0.5 mg/kg) and epinephrine (e.g., 0.06 mg/kg) to induce pulmonary thromboembolism.
-
-
Endpoint Measurement:
-
Observe the mice for 15 minutes following the injection.
-
Record the time to onset of paralysis and the number of surviving animals in each group.
-
The primary endpoint is the prevention of death or paralysis.
-
Conclusion
While in vivo efficacy data for this compound in rodents is currently lacking in published literature, its potent in vitro profile and the extensive preclinical data available for its parent compound, beraprost, provide a strong foundation for further investigation. The detailed protocols provided herein offer a robust framework for evaluating the therapeutic potential of this compound in established rodent models of pulmonary hypertension and thrombosis. Such studies are crucial for elucidating the full pharmacological character of this compound and determining its potential utility in relevant disease contexts. Researchers are encouraged to adapt these protocols to their specific experimental needs and to contribute to the body of knowledge on this potent prostacyclin analogue.
References
- 1. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 3. biopharmadive.com [biopharmadive.com]
- 4. A combination of oral sildenafil and beraprost ameliorates pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Orally administered beraprost sodium inhibits pulmonary hypertension induced by monocrotaline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels [frontiersin.org]
Esuberaprost: Application Notes and Protocols for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esuberaprost, the 314d isomer of beraprost, is a potent and selective synthetic analogue of prostacyclin. It functions as a high-affinity agonist for the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[1] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade mediates a range of physiological effects, including vasodilation, inhibition of platelet aggregation, and antiproliferative effects on smooth muscle cells.[1][2] These properties make this compound a valuable tool for in vitro research in areas such as cardiovascular disease and pulmonary hypertension.
This document provides detailed application notes and protocols for the preparation and use of this compound in in vitro experiments, ensuring data accuracy and reproducibility.
Data Presentation
The following table summarizes the key in vitro activities of this compound.
| Parameter | Cell Line | Value | Reference |
| EC50 (cAMP Elevation) | HEK-293 cells expressing human IP receptor | 0.4 nM | [1] |
| EC50 (Inhibition of Cell Proliferation) | Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | 3 nM | [1] |
Signaling Pathway
This compound exerts its effects by activating the prostacyclin (IP) receptor, which is coupled to a Gs alpha subunit. This initiates a signaling cascade that results in the production of cAMP, the key second messenger mediating the downstream cellular responses.
References
Esuberaprost Stock Solution: Preparation and Storage Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esuberaprost, a stereoisomer of beraprost (B1666799), is a potent prostacyclin (PGI₂) analogue. As an agonist of the prostacyclin receptor (IP receptor), it plays a significant role in vasodilation and inhibition of platelet aggregation.[1] These characteristics make it a subject of interest in research focused on pulmonary arterial hypertension (PAH) and other vascular disorders.[1][2] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results.
This document provides detailed application notes and protocols for the preparation and storage of this compound stock solutions, intended for use in both in vitro and in vivo research settings. The information is compiled from available data on beraprost sodium, of which this compound is a specific isomer.
Physicochemical Properties and Solubility
This compound is the single beraprost-314d isomer within the racemic mixture of beraprost.[2] While specific data for this compound is limited, the properties of beraprost sodium provide a reliable reference for laboratory handling.
Table 1: Physicochemical Properties of Beraprost Sodium
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₉NaO₅ | [3] |
| Molecular Weight | 420.47 g/mol | [3] |
| Appearance | Crystalline solid | [3] |
| Storage Temperature | -20°C | [3] |
| Stability | ≥ 4 years at -20°C (as solid) | [3] |
Table 2: Solubility of Beraprost Sodium
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~77 mg/mL | [4] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~43 mg/mL (~25 mM) | [4] |
| Ethanol | ~20 mg/mL | [4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~19 mg/mL | [4] |
| Water | 20 mg/mL | [5] |
Experimental Protocols
Materials
-
This compound (or Beraprost Sodium) solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for this compound.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing an this compound stock solution.
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 0.4205 mg of this compound (based on a molecular weight of 420.47 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube. For the example above, add 100 µL of DMSO.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Visual Inspection: Visually confirm that no particulate matter remains in the solution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C. Product information suggests protecting the compound from light.
Preparation of Aqueous Working Solutions
For most biological experiments, the DMSO stock solution will need to be further diluted into an aqueous buffer (e.g., cell culture medium, PBS).
Procedure:
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution into the desired aqueous buffer to achieve the final working concentration.
-
Important: To avoid precipitation, ensure that the final concentration of the organic solvent (DMSO) is insignificant, typically less than 0.1%, as higher concentrations may have physiological effects.
-
-
Mixing: Gently mix the working solution by pipetting or inverting the tube.
-
Use: Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions for more than one day.[3]
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
Table 3: Recommended Storage Conditions
| Form | Solvent/Matrix | Storage Temperature | Duration | Notes | Reference |
| Solid | - | -20°C | ≥ 4 years | Protect from light. | [3][6] |
| Stock Solution | DMSO | -20°C | Up to 1 month (general recommendation, stability may vary) | Avoid repeated freeze-thaw cycles. | General Lab Practice |
| Aqueous Working Solution | Aqueous Buffer (e.g., PBS) | 2-8°C | ≤ 24 hours | Prepare fresh before use. | [3] |
Mechanism of Action: Signaling Pathway
This compound primarily acts as an agonist for the prostacyclin (IP) receptor, which is a G-protein coupled receptor (GPCR). Activation of the IP receptor leads to a cascade of intracellular events culminating in vasodilation and anti-proliferative effects.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound via the IP receptor.
The binding of this compound to the IP receptor activates the Gs alpha subunit of the associated G-protein.[7] This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[7] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to physiological responses such as smooth muscle relaxation (vasodilation) and inhibition of cell proliferation.
In Vitro Working Concentrations
The effective concentration of this compound can vary significantly depending on the cell type and the specific assay being performed. The following table summarizes some reported effective concentrations.
Table 4: Reported In Vitro Effective Concentrations of this compound
| Cell Type | Assay | EC₅₀ / IC₅₀ | Reference |
| HEK-293 cells expressing human IP receptor | cAMP Generation | EC₅₀: 0.4 nM | [2] |
| Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | Inhibition of Cell Proliferation | EC₅₀: 3 nM | [2] |
Researchers should perform dose-response experiments to determine the optimal working concentration for their specific experimental system.
Safety Precautions
This compound should be handled with care in a laboratory setting.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
By following these guidelines, researchers can ensure the accurate preparation, proper storage, and safe handling of this compound for their scientific investigations.
References
- 1. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 2. Beraprost sodium CAS#: 88475-69-8 [m.chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Beraprost (sodium salt) | CAS 88475-69-8 | Cayman Chemical | Biomol.com [biomol.com]
- 5. 贝前列素 钠 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound - Lung Biotechnology - AdisInsight [adisinsight.springer.com]
Application Notes and Protocols: Esuberaprost-Induced Vasodilation using Wire Myography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esuberaprost, the active isomer of beraprost, is a potent prostacyclin (IP) receptor agonist that induces vasodilation.[1] This makes it a molecule of significant interest in the research and development of therapies for conditions such as pulmonary arterial hypertension (PAH). Wire myography is a powerful ex vivo technique used to assess the contractility of isolated blood vessels, providing a valuable platform to study the pharmacological effects of vasoactive compounds like this compound.[2] These application notes provide a detailed protocol for investigating this compound-induced vasodilation in isolated arteries using wire myography, along with an overview of the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative data available for this compound's biological activity.
Table 1: Potency of this compound in Cellular Assays
| Assay | Cell Type | Parameter Measured | EC₅₀ (nM) | Fold Potency vs. Beraprost | Reference |
| cAMP Generation | HEK-293 cells expressing human IP receptor | Cyclic AMP levels | 0.4 | 26-fold more potent | [1] |
| Anti-proliferation | Human Pulmonary Arterial Smooth Muscle Cells | Inhibition of cell proliferation | 3 | 40-fold more potent | [1] |
Table 2: Vasoactive Properties of this compound in Wire Myography
| Vessel Type | Species | Pre-constriction Agent | Observation | Relative Potency vs. Beraprost | Reference |
| Distal Pulmonary Arteries | Rat | U46619 (100 nM) | Relaxation | 5-fold greater potency | [1] |
| Distal Pulmonary Arteries | Human (from PAH patients) | U46619 (100 nM) | Relaxation | Beraprost caused weak contraction | [1] |
Note: The specific EC₅₀ value for this compound-induced vasodilation in wire myography studies is not publicly available in the reviewed literature.
Experimental Protocols
This section details the protocol for assessing this compound-induced vasodilation in isolated rat pulmonary arteries using a wire myograph.
Materials and Reagents
-
This compound
-
U46619 (thromboxane A₂ mimetic)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Distilled water
-
Ethanol
-
Dissection tools (fine scissors, forceps)
-
Wire myograph system
-
Data acquisition software
Experimental Workflow Diagram
Caption: Wire myography workflow for this compound vasodilation.
Step-by-Step Protocol
-
Vessel Isolation and Preparation:
-
Euthanize a male Wistar rat according to institutional guidelines.
-
Carefully dissect the thoracic cavity to expose the lungs and heart.
-
Isolate the main pulmonary artery and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, remove adhering connective and adipose tissue.
-
Cut the cleaned artery into 2 mm rings.
-
-
Mounting the Arterial Rings:
-
Mount each arterial ring onto two tungsten wires (typically 40 µm in diameter) in the jaws of the wire myograph chamber.
-
Fill the chamber with Krebs-Henseleit solution and commence aeration with carbogen gas.
-
Allow the preparation to equilibrate at 37°C for at least 30 minutes.
-
-
Normalization and Viability Check:
-
Perform a normalization procedure to determine the optimal resting tension for the vessel. This involves stepwise increases in tension to mimic physiological pressure and is often guided by the specific myograph system's software. For rat pulmonary arteries, an optimal initial tension is often in the range of 5-10 mN.[3]
-
After normalization, allow the vessel to stabilize at the determined resting tension.
-
Assess the viability of the arterial ring by inducing a contraction with a high potassium solution (e.g., Krebs-Henseleit solution where NaCl is replaced with an equimolar amount of KCl). A robust contraction indicates a viable vessel.
-
Wash the chamber with fresh Krebs-Henseleit solution to return the vessel to its resting tension.
-
-
This compound-Induced Vasodilation:
-
Induce a stable submaximal contraction with 100 nM U46619.[1] This provides a contractile tone against which vasodilation can be measured.
-
Once the contraction has plateaued, add this compound to the chamber in a cumulative manner, with concentrations typically ranging from picomolar to micromolar, to construct a concentration-response curve.
-
Allow the vessel to reach a stable response at each concentration before adding the next.
-
Record the isometric tension continuously using a data acquisition system.
-
-
Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by U46619.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.
-
From this curve, determine the potency (e.g., pEC₅₀ or EC₅₀) and the maximal relaxation (Eₘₐₓ) of this compound.
-
Signaling Pathways
This compound Vasodilation Signaling Pathway
This compound mediates its vasodilatory effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to the relaxation of vascular smooth muscle cells. Furthermore, there is evidence for the involvement of the nitric oxide (NO) pathway in this compound-induced vasodilation.[1]
Caption: this compound signaling pathway in vasodilation.
The binding of this compound to the IP receptor on vascular smooth muscle cells activates the associated Gs protein.[4] This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates and inhibits myosin light chain kinase (MLCK), which is a key enzyme in the contractile process of smooth muscle.[4] The inhibition of MLCK results in the dephosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.
Additionally, studies have shown that the vasodilatory effects of this compound are attenuated by inhibitors of nitric oxide synthase (NOS), such as L-NAME.[1] This suggests that this compound may also stimulate the production of nitric oxide (NO) from the endothelium, which then diffuses to the smooth muscle cells and contributes to relaxation, likely through the canonical cGMP pathway. The precise mechanism of how IP receptor activation leads to eNOS stimulation is an area of ongoing research.
References
- 1. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reprocell.com [reprocell.com]
- 3. Optimization of resting tension for wire myography in male rat pulmonary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
Determining the Binding Affinity of Esuberaprost to the Prostacyclin Receptor Using a Radioligand Binding Assay
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Esuberaprost, the most pharmacologically active isomer of beraprost, is a potent synthetic analog of prostacyclin (PGI2).[1][2] It functions as a high-affinity agonist for the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1][2] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade results in vasodilation and the inhibition of platelet aggregation, making the IP receptor a key therapeutic target for conditions such as pulmonary arterial hypertension.[1][3][4]
Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand and its receptor.[5][6][7] These assays are considered the gold standard for determining the affinity of a drug for its target.[5][6] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human IP receptor.
Principle of the Assay
This competitive binding assay measures the ability of a non-radiolabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that has a known high affinity for the IP receptor. By incubating a fixed concentration of the radioligand with cell membranes expressing the IP receptor and varying concentrations of this compound, an inhibition curve can be generated. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which provides a measure of the affinity of this compound for the IP receptor.[8]
Data Presentation
While specific Ki values from competitive binding assays for this compound are not widely published, its functional potency is well-documented. This compound has an EC50 of 0.4 nM for cAMP generation in HEK-293 cells stably expressing the human IP receptor.[1][2] This high potency strongly suggests a high binding affinity. For comparative purposes, the binding affinities (Ki) of other common prostacyclin analogs for the human IP receptor are presented below.
| Compound | Receptor | Radioligand | Cell Line/Tissue | Ki (nM) |
| Iloprost | Human IP | [³H]-Iloprost | HEK-293 | 3.9[9][10] |
| Treprostinil (B120252) | Human IP | [³H]-Iloprost | HEK-293 | 32[9][10] |
| Beraprost | Human IP | Not Specified | CHO | 38[1] |
| Prostaglandin I₂ (PGI₂) | Human IP | Not Specified | Platelets | ~2[1] |
| This compound | Human IP | [³H]-Iloprost | HEK-293 | Estimated low nM range [11] |
Experimental Protocols
Materials and Reagents
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human IP receptor (e.g., HEK-293-IP or CHO-K1-IP cells).[1][9]
-
Radioligand: [³H]-Iloprost (a stable and high-affinity IP receptor agonist).[12][13]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled IP receptor agonist (e.g., 10 µM Iloprost).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester and vacuum filtration manifold.
-
Liquid scintillation counter.
Membrane Preparation
-
Culture HEK-293 cells stably expressing the human IP receptor to confluency.
-
Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.
-
Resuspend the final membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Store the membrane aliquots at -80°C until use.
Radioligand Binding Assay Protocol
-
Assay Setup: Perform the assay in a 96-well plate in triplicate for each condition. The final assay volume is typically 250 µL.
-
Component Addition: To each well, add the following in order:
-
150 µL of diluted cell membrane preparation (containing 10-20 µg of protein).
-
50 µL of assay buffer (for total binding), 50 µL of non-specific binding control (10 µM Iloprost), or 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
50 µL of [³H]-Iloprost at a final concentration at or below its Kd (e.g., 1-5 nM).
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.
-
Data Acquisition: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Inhibition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value of this compound.
-
Calculate Ki: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).
-
-
Visualizations
Experimental Workflow
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 4. Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Identification of the prostacyclin receptor by radiation inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Esuberaprost Administration in a Monocrotaline-Induced Pulmonary Arterial Hypertension (PAH) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary Arterial Hypertension (PAH) is a progressive disease characterized by elevated pulmonary artery pressure and vascular remodeling, leading to right ventricular failure and death. The monocrotaline (B1676716) (MCT)-induced PAH model in rats is a widely used preclinical model that recapitulates many features of human PAH. Esuberaprost, a stereoisomer of beraprost (B1666799), is a potent prostacyclin analogue that mediates its effects through the prostacyclin (IP) receptor, leading to vasodilation and inhibition of smooth muscle cell proliferation.[1] While clinical trials for this compound were discontinued (B1498344) due to not meeting primary endpoints, its potent in-vitro activity makes it a valuable tool for preclinical research into the mechanisms of PAH.[1][2][3][4]
Key Signaling Pathway of this compound
This compound mimics the action of endogenous prostacyclin (PGI2) by binding to the IP receptor on pulmonary artery smooth muscle cells (PASMCs).[1] This binding activates adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which leads to a cascade of downstream effects including the inhibition of PASMC proliferation and promoting vasodilation, thereby reducing pulmonary arterial pressure.[5][6][7][8]
Caption: this compound signaling pathway in PASMCs.
Experimental Protocols
I. Monocrotaline (MCT)-Induced PAH Model in Rats
This protocol describes the induction of PAH in rats using a single subcutaneous injection of monocrotaline.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Monocrotaline (MCT) (Sigma-Aldrich or equivalent)
-
0.9% Saline
-
1N HCl and 1N NaOH for pH adjustment
-
Syringes and needles (25-27 gauge)
Procedure:
-
Prepare the MCT solution: Dissolve MCT in 0.9% saline to a final concentration of 60 mg/mL. Adjust the pH to 7.4 with 1N HCl and 1N NaOH.
-
Acclimatize rats for at least one week before the experiment.
-
On day 0, administer a single subcutaneous injection of MCT (60 mg/kg body weight) to the treatment group.[9][10] The control group should receive an equivalent volume of saline.
-
Monitor the animals daily for clinical signs of PAH, such as shortness of breath, lethargy, and peripheral edema.
-
PAH is typically established by day 21-28 post-MCT injection, which can be confirmed by hemodynamic measurements.[9]
II. This compound Administration (Adapted from Beraprost Protocols)
This suggested protocol for this compound administration is based on effective doses of beraprost used in the MCT-PAH model. Crucially, in-vitro studies have shown this compound to be 5 to 40 times more potent than beraprost. [2] Therefore, a significantly lower dose of this compound should be considered, and dose-ranging studies are highly recommended.
Materials:
-
This compound
-
Vehicle for dissolution (e.g., distilled water, saline)
-
Oral gavage needles or osmotic pumps
Procedure Options:
-
Prophylactic Administration:
-
Begin this compound administration on the same day as the MCT injection (Day 0).
-
Based on beraprost studies using 30-100 µg/kg/day, a starting dose of 1-5 µg/kg/day of this compound administered via oral gavage or continuous infusion with an osmotic pump is suggested.[11]
-
Continue daily administration for 21-28 days.
-
-
Therapeutic Administration:
-
Induce PAH with MCT as described above.
-
On day 21, confirm the development of PAH via echocardiography or right heart catheterization.
-
Begin administration of this compound at a suggested starting dose of 1-5 µg/kg/day .
-
Continue daily administration for a defined treatment period (e.g., 14-28 days).
-
Experimental Workflow
The following diagram illustrates the general workflow for a prophylactic study of this compound in the MCT-induced PAH model.
Caption: Prophylactic study workflow.
Data Presentation
The following tables summarize typical quantitative data obtained from studies using beraprost in the MCT-induced PAH model. These values can serve as a reference for expected outcomes.
Table 1: Hemodynamic Parameters in MCT-Induced PAH Rats Treated with Beraprost
| Group | Treatment | Right Ventricular Systolic Pressure (RVSP) (cmH₂O) | Systemic Arterial Pressure (Psa) (cmH₂O) |
| Control | Saline + Vehicle | 18.3 ± 0.6 | - |
| MCT-PAH | MCT + Vehicle | 27.2 ± 1.2 | - |
| Treatment 1 | MCT + Low Dose Beraprost | 23.4 ± 0.7 | - |
| Treatment 2 | MCT + High Dose Beraprost | 22.5 ± 0.5 | - |
| Data adapted from a study administering beraprost in drinking water for 3 weeks.[9] |
Table 2: Right Ventricular Hypertrophy in MCT-Induced PAH Rats
| Group | Treatment | Right Ventricle / (Left Ventricle + Septum) Ratio |
| Control | Saline | ~0.25 - 0.30 |
| MCT-PAH | MCT (30 mg/kg) | 0.35 ± 0.05 |
| MCT-PAH | MCT (80 mg/kg) | 0.49 ± 0.10 |
| Data adapted from studies assessing RV hypertrophy 4 weeks after MCT injection.[12] Beraprost treatment has been shown to significantly decrease this ratio.[11] |
Assessment of Efficacy
The efficacy of this compound in the MCT-PAH model can be assessed through several key endpoints:
-
Hemodynamic Measurements: Right heart catheterization to measure Right Ventricular Systolic Pressure (RVSP) and mean Pulmonary Arterial Pressure (mPAP).
-
Right Ventricular Hypertrophy: Calculated as the ratio of the right ventricular free wall weight to the left ventricle plus septum weight (Fulton Index).
-
Histopathology: Histological analysis of lung tissue to assess pulmonary vascular remodeling, including medial wall thickness and muscularization of small pulmonary arteries.
-
Echocardiography: Non-invasive assessment of right ventricular function and pulmonary artery pressure.
-
Molecular Analysis: Western blotting or qPCR to analyze the expression of markers related to proliferation, inflammation, and fibrosis in lung and heart tissues.
References
- 1. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 2. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. United Therapeutics Abandons Pulmonary Hypertension Program After Failed Phase III Trial - BioSpace [biospace.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Effect of hypoxia and Beraprost sodium on human pulmonary arterial smooth muscle cell proliferation: the role of p27kip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of hypoxia and Beraprost sodium on human pulmonary arterial smooth muscle cell proliferation: the role of p27kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Beraprost sodium regulates cell cycle in vascular smooth muscle cells through cAMP signaling by preventing down-regulation of p27(Kip1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orally administered beraprost sodium inhibits pulmonary hypertension induced by monocrotaline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. Protective effect of beraprost sodium, a stable prostacyclin analogue, in development of monocrotaline-induced pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of right ventricular function after monocrotaline-induced pulmonary hypertension in the intact rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral Transduction in Esuberaprost Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esuberaprost, a potent and selective agonist of the prostacyclin (IP) receptor, holds significant therapeutic potential, particularly in the context of cardiovascular diseases such as pulmonary arterial hypertension.[1][2] The IP receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gs-alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][4] This signaling cascade culminates in various physiological responses, including vasodilation and inhibition of platelet aggregation.[2]
To facilitate the study of this compound's pharmacological profile and its interaction with the IP receptor, robust in vitro models are essential. One powerful technique is the overexpression of the IP receptor in suitable host cell lines, such as Human Embryonic Kidney 293 (HEK293) cells.[5][6] Lentiviral transduction offers an efficient and stable method for gene delivery, enabling the generation of cell lines with consistent and high-level expression of the target receptor.[7][8][9]
These application notes provide a comprehensive guide for utilizing lentiviral transduction to generate IP receptor overexpressing cell lines for the characterization of this compound. Detailed protocols for lentivirus production, stable cell line generation, and subsequent functional assays are provided to enable researchers to reliably assess the potency and efficacy of this compound and other IP receptor modulators.
Data Presentation
Table 1: Comparative Potency of IP Receptor Agonists
This table summarizes the potency of this compound in comparison to its parent compound, Beraprost, in functional cellular assays.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound | cAMP Generation | HEK-293-IP | EC50 | 0.4 nM | [10] |
| Beraprost | cAMP Generation | HEK-293-IP | EC50 | 10.4 nM | [11] |
| This compound | Inhibition of Cell Proliferation | Human PASMCs | IC50 | 3 nM | [10] |
| Beraprost | Inhibition of Cell Proliferation | Human PASMCs | IC50 | 120 nM | [10] |
Table 2: Binding Affinities of Selected IP Receptor Ligands
This table provides a comparison of the binding affinities (Ki or Kd) of various agonists and antagonists for the IP receptor.
| Compound | Ligand Type | Receptor | Parameter | Value | Reference |
| This compound | Agonist | IP | Kd | Low nM range | [12] |
| Iloprost | Agonist | Human IP | Ki | 3.9 nM | [13] |
| Treprostinil | Agonist | Human IP | Ki | 32 nM | [13] |
| RO1138452 | Antagonist | Human IP (recombinant) | pKi | 8.7 | [14] |
Experimental Protocols
Protocol 1: Lentiviral Vector Production for IP Receptor Overexpression
This protocol details the steps for producing lentiviral particles containing the IP receptor gene in HEK293T cells.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lentiviral transfer plasmid encoding human IP receptor (pLVX-IP-Puro)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
Opti-MEM
-
0.45 µm syringe filters
-
15 mL and 50 mL conical tubes
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: In separate sterile tubes, prepare the following DNA mixture in Opti-MEM:
-
Transfer plasmid (pLVX-IP-Puro): 10 µg
-
Packaging plasmid (psPAX2): 7.5 µg
-
Envelope plasmid (pMD2.G): 2.5 µg
-
-
Transfection:
-
Dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Add the plasmid DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Medium Change: After 12-18 hours, carefully remove the transfection medium and replace it with fresh, pre-warmed complete medium.
-
Virus Harvest:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a 50 mL conical tube.
-
Add fresh complete medium to the cells and return them to the incubator.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
-
Virus Filtration and Storage:
-
Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Aliquot the viral supernatant and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Generation of a Stable HEK293 Cell Line Overexpressing the IP Receptor
This protocol describes the transduction of HEK293 cells with the IP receptor-encoding lentivirus and the selection of a stable cell line.[5][15]
Materials:
-
HEK293 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lentiviral supernatant containing the IP receptor construct
-
Polybrene
-
6-well plates and 10 cm dishes
Procedure:
-
Cell Seeding: The day before transduction, seed HEK293 cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.[16]
-
Transduction:
-
Thaw the lentiviral aliquot on ice.
-
Prepare transduction medium by adding Polybrene to the complete medium to a final concentration of 4-8 µg/mL.
-
Remove the culture medium from the HEK293 cells and add the transduction medium containing the desired amount of lentivirus (determine the optimal Multiplicity of Infection (MOI) empirically).
-
-
Incubation: Incubate the cells with the virus for 24-48 hours at 37°C.
-
Selection:
-
After incubation, replace the virus-containing medium with fresh complete medium containing the appropriate concentration of puromycin (determine the optimal concentration for your HEK293 cells by generating a kill curve).
-
Continue to culture the cells in the presence of puromycin, changing the medium every 2-3 days, until non-transduced control cells are completely killed.
-
-
Expansion and Validation:
-
Expand the surviving puromycin-resistant cells.
-
Validate the overexpression of the IP receptor using qPCR and Western blotting (see Protocols 3 and 4).
-
Cryopreserve the stable cell line for future use.
-
Protocol 3: Verification of IP Receptor Overexpression by qPCR
This protocol outlines the steps to quantify the mRNA expression level of the IP receptor in the generated stable cell line.
Materials:
-
HEK293-IP stable cell line and parental HEK293 cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for the human IP receptor and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from both the HEK293-IP stable cell line and the parental HEK293 cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the IP receptor or the housekeeping gene, and the synthesized cDNA.
-
Set up reactions in triplicate for each sample and target gene.
-
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in IP receptor mRNA expression in the stable cell line relative to the parental cells, normalized to the housekeeping gene.
Protocol 4: Verification of IP Receptor Overexpression by Western Blot
This protocol describes the detection of IP receptor protein expression in the stable cell line.
Materials:
-
HEK293-IP stable cell line and parental HEK293 cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the IP receptor
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the HEK293-IP and parental HEK293 cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against the IP receptor overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
Protocol 5: cAMP Functional Assay
This protocol details the measurement of intracellular cAMP levels in response to this compound treatment in the HEK293-IP stable cell line.
Materials:
-
HEK293-IP stable cell line
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)
-
This compound and other test compounds
-
cAMP assay kit (e.g., HTRF or AlphaScreen)
-
384-well white opaque plates
-
Plate reader compatible with the assay kit
Procedure:
-
Cell Preparation: Harvest the HEK293-IP cells and resuspend them in assay buffer at the desired cell density.
-
Assay Setup:
-
Dispense the cell suspension into the wells of a 384-well plate.
-
Add serial dilutions of this compound or other test compounds to the wells. Include a vehicle control.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
cAMP Detection: Add the cAMP detection reagents from the kit (e.g., d2-labeled cAMP and anti-cAMP cryptate for HTRF) to the wells.
-
Incubation: Incubate the plate at room temperature for 1 hour in the dark.
-
Measurement: Read the plate on a compatible plate reader.
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[1]
Protocol 6: Cell Proliferation Assay
This protocol describes how to assess the anti-proliferative effect of this compound on a relevant cell line (e.g., human pulmonary artery smooth muscle cells, PASMCs).
Materials:
-
Target cell line (e.g., human PASMCs)
-
Complete growth medium
-
This compound and other test compounds
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., MTS or MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: After allowing the cells to attach overnight, replace the medium with fresh medium containing serial dilutions of this compound or other test compounds. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours).
-
Viability Measurement:
-
Add the cell viability reagent (e.g., MTS) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to obtain the percentage of cell viability. Plot the percentage of viability against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[2][17][18][19]
Mandatory Visualization
Caption: Workflow for generating a stable IP receptor overexpressing cell line.
Caption: Simplified signaling cascade of the IP receptor upon activation by this compound.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. clyte.tech [clyte.tech]
- 3. cusabio.com [cusabio.com]
- 4. Intracellular cAMP Signaling Pathway via Gs Protein-Coupled Receptor Activation in Rat Primary Cultured Trigeminal Ganglion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Construction and identification of a HEK293 cell line with stable TrxR1 overexpression] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. cd-genomics.com [cd-genomics.com]
- 8. protocols.io [protocols.io]
- 9. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins | Springer Nature Experiments [experiments.springernature.com]
- 12. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. origene.com [origene.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. BioRender App [app.biorender.com]
- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Esuberaprost Experimental Design for Cardiovascular Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esuberaprost, the 314d isomer of beraprost, is a potent and orally active prostacyclin (PGI₂) analog.[1] As a selective agonist for the prostacyclin receptor (IP receptor), this compound mimics the physiological effects of endogenous prostacyclin, which include vasodilation, inhibition of platelet aggregation, and suppression of vascular smooth muscle cell proliferation.[2][3][4] These properties make this compound a compound of significant interest in cardiovascular research, particularly in the context of pulmonary arterial hypertension (PAH), a condition characterized by elevated pulmonary artery pressure and vascular remodeling.[1][5]
These application notes provide detailed protocols for the in vitro evaluation of this compound's cardiovascular effects, focusing on its vasodilatory, anti-proliferative, and anti-platelet activities. The provided methodologies are intended to guide researchers in designing and executing experiments to elucidate the pharmacological profile of this compound and other prostacyclin analogs.
Mechanism of Action: Signaling Pathways
This compound exerts its primary effects by binding to the IP receptor, a G-protein coupled receptor (GPCR). In vascular smooth muscle cells (VSMCs) and platelets, activation of the IP receptor predominantly couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[6] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in vasodilation and inhibition of cell proliferation.[7][8] In platelets, the elevation of cAMP is a key mechanism for inhibiting their activation and aggregation.[3]
This compound Signaling in Vascular Smooth Muscle Cells
This compound Signaling in Platelets
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound in comparison to its racemic parent compound, beraprost.
| Assay | Cell Line/Tissue | Parameter | This compound | Beraprost | Fold Difference | Reference |
| cAMP Generation | HEK-293 cells expressing human IP receptor | EC₅₀ | 0.4 nM | 10.4 nM[9] | 26x | [1][5] |
| cAMP Generation | Human Pulmonary Artery Smooth Muscle Cells (PASMCs) | EC₅₀ | 183 nM | 845 nM | 4.6x | [10] |
| Cell Proliferation Inhibition | Human PASMCs | EC₅₀ | 3 nM | 120 nM | 40x | [1][5] |
| Assay | Agonist | Parameter | Beraprost | Reference |
| Platelet Aggregation Inhibition | U46619 (Thromboxane A₂ analog) | IC₅₀ | 0.2-0.5 nM | [9] |
| Platelet Aggregation Inhibition | ADP | IC₅₀ | 2-5 nM | [9] |
| Platelet Aggregation Inhibition | Epinephrine | IC₅₀ | 2-5 nM | [9] |
Experimental Protocols
Vasodilation Assessment using Wire Myography
This protocol describes the evaluation of the vasodilatory effects of this compound on isolated small arteries.
-
Isolated small arteries (e.g., rat pulmonary arteries)
-
Wire myograph system
-
Physiological Saline Solution (PSS), e.g., Krebs-Henseleit solution
-
High Potassium Physiological Saline Solution (KPSS)
-
Vasoconstrictor agent (e.g., U46619, a thromboxane (B8750289) A₂ mimetic)
-
This compound
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
-
Vessel Dissection and Mounting:
-
Equilibration and Normalization:
-
Allow the mounted vessel to equilibrate in PSS bubbled with carbogen at 37°C for at least 30 minutes.
-
Normalize the vessel by stretching it to a predetermined tension to mimic physiological conditions.
-
-
Viability and Endothelium Integrity Check:
-
Assess the viability of the vessel by challenging it with KPSS.
-
To check for endothelium integrity, pre-constrict the vessel with an agonist and then assess the relaxation response to an endothelium-dependent vasodilator like acetylcholine.
-
-
Vasodilation Assay:
-
Wash the vessel with PSS to return to baseline tension.
-
Pre-constrict the vessel with a submaximal concentration of a vasoconstrictor (e.g., 100 nM U46619).[1]
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the pre-constriction tension.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve and determine the EC₅₀ value.
-
Vascular Smooth Muscle Cell Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of this compound on cultured vascular smooth muscle cells.
-
Human Pulmonary Artery Smooth Muscle Cells (PASMCs)
-
Cell culture medium (e.g., SmGM-2) with supplements
-
Fetal Bovine Serum (FBS)
-
Mitogen (e.g., platelet-derived growth factor, PDGF)
-
This compound
-
Cell proliferation assay reagent (e.g., WST-1 or [³H]thymidine)
-
96-well cell culture plates
-
Cell Seeding:
-
Seed PASMCs into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Synchronization:
-
To synchronize the cells in the G0/G1 phase of the cell cycle, replace the growth medium with a low-serum medium (e.g., 0.1% FBS) and incubate for 24-48 hours.[13]
-
-
Treatment:
-
Replace the synchronization medium with fresh low-serum medium containing a mitogen (e.g., 10% FBS or PDGF) to stimulate proliferation.
-
Concurrently, treat the cells with a range of concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plates for 48-96 hours.[14]
-
-
Assessment of Proliferation:
-
WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength. The absorbance is directly proportional to the number of viable cells.
-
[³H]Thymidine Incorporation Assay: During the final hours of incubation, add [³H]thymidine to each well. Harvest the cells and measure the incorporated radioactivity using a scintillation counter. This provides a direct measure of DNA synthesis.[14][15]
-
-
Data Analysis:
-
Express the proliferation in treated wells as a percentage of the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes the use of light transmission aggregometry (LTA) to evaluate the inhibitory effect of this compound on platelet aggregation.
-
Freshly drawn human whole blood
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonist (e.g., ADP, collagen, or a thromboxane A₂ analog like U46619)
-
This compound
-
Light Transmission Aggregometer
-
Preparation of PRP and PPP:
-
Collect whole blood into tubes containing sodium citrate.
-
Prepare PRP by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.[16]
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes.
-
-
Instrument Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.[16]
-
-
Aggregation Assay:
-
Pipette PRP into the aggregometer cuvettes with a stir bar.
-
Incubate the PRP with various concentrations of this compound or vehicle for a specified time.
-
Add a platelet agonist to induce aggregation and record the change in light transmission over time.
-
-
Data Analysis:
-
Determine the maximal platelet aggregation for each concentration of this compound.
-
Calculate the percentage inhibition of aggregation compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to calculate the IC₅₀ value.
-
In Vivo Studies: Animal Models of Pulmonary Hypertension
For in vivo evaluation of this compound, several animal models of pulmonary hypertension are commonly used. These models aim to replicate the key pathophysiological features of human PAH, including increased pulmonary arterial pressure, right ventricular hypertrophy, and pulmonary vascular remodeling.
-
Monocrotaline (MCT)-Induced PH in Rats: A single subcutaneous or intraperitoneal injection of MCT induces endothelial damage and inflammation, leading to the development of PH over several weeks.[17][18]
-
Chronic Hypoxia-Induced PH: Exposure of rodents to a hypoxic environment (e.g., 10% oxygen) for several weeks leads to pulmonary vasoconstriction and vascular remodeling.[18][19]
-
Sugen/Hypoxia (SuHx)-Induced PH in Rats: This model combines the administration of a VEGF receptor antagonist (Sugen 5416) with chronic hypoxia, resulting in a more severe PH phenotype with angio-obliterative lesions that closely resemble those seen in human PAH.[17]
In these models, the efficacy of this compound can be assessed by measuring hemodynamic parameters (e.g., right ventricular systolic pressure), the degree of right ventricular hypertrophy (Fulton's index), and histological analysis of pulmonary vascular remodeling.
Conclusion
This compound is a potent prostacyclin analog with significant vasodilatory, anti-proliferative, and anti-platelet effects. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of this compound and other related compounds in cardiovascular research. The detailed methodologies for wire myography, cell proliferation, and platelet aggregation assays, along with an understanding of the underlying signaling pathways, will enable researchers to conduct robust and reproducible studies to further characterize the therapeutic potential of such agents.
References
- 1. Prostacyclin facilitates vascular smooth muscle cell phenotypic transformation via activating TP receptors when IP receptors are deficient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel signaling pathways promote a paracrine wave of prostacyclin-induced vascular smooth muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Prostanoids on Human Platelet Function: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. reprocell.com [reprocell.com]
- 12. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Musculoskeletal Key [musculoskeletalkey.com]
- 13. benchchem.com [benchchem.com]
- 14. atsjournals.org [atsjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 17. ahajournals.org [ahajournals.org]
- 18. fortunejournals.com [fortunejournals.com]
- 19. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
Technical Support Center: Esuberaprost cAMP Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background signals in cyclic AMP (cAMP) assays involving esuberaprost.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it lead to an increase in intracellular cAMP?
This compound is a potent and selective agonist for the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[1] Upon binding to the IP receptor, it activates the associated stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cAMP, leading to an increase in intracellular cAMP levels.[2][3][4][5]
Q2: Why am I observing a high background signal in my this compound cAMP assay?
A high background signal in a cAMP assay can stem from several factors. These can be broadly categorized as issues with cell health and preparation, assay reagents and conditions, or potential interference from the test compound itself. Specific causes can include suboptimal cell density, constitutive activity of the expressed receptor, issues with phosphodiesterase (PDE) inhibitors, or interference with the assay's detection technology (e.g., fluorescence or luminescence).[6][7][8]
Q3: What is a typical EC50 value for this compound in a cAMP assay?
In HEK-293 cells stably expressing the human IP receptor, this compound has been shown to be significantly more potent than its parent compound, beraprost, with a reported EC50 of approximately 0.4 nM for cAMP generation.[1] However, the exact EC50 can vary depending on the cell line, receptor expression level, and specific assay conditions.
Q4: Should I use a phosphodiesterase (PDE) inhibitor in my this compound cAMP assay?
Yes, it is highly recommended to include a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in your assay.[9] PDEs are enzymes that degrade cAMP. Inhibiting their activity prevents the breakdown of newly synthesized cAMP, leading to a more robust and detectable signal.[9][10]
Troubleshooting Guide
This guide addresses specific issues that can lead to high background signals in your this compound cAMP assay.
Problem Area 1: Cell-Related Issues
My basal cAMP level (without this compound) is too high. What could be the cause?
-
High Cell Density: Using too many cells per well can lead to a high basal cAMP level.[6] It is crucial to optimize the cell seeding density to maximize the assay window.[11]
-
Solution: Perform a cell titration experiment to determine the optimal cell number per well that provides a low basal signal and a robust response to a known agonist.[12]
-
-
Poor Cell Health: Unhealthy or over-confluent cells can exhibit altered signaling and higher basal cAMP levels.[11]
-
Constitutive Receptor Activity: The IP receptor may have some level of constitutive (agonist-independent) activity, especially if overexpressed.
-
Solution: While difficult to eliminate completely, ensuring optimal cell health and using the lowest necessary receptor expression level can help. Serum starvation for a few hours before the assay can also sometimes reduce basal signaling.[10]
-
Problem Area 2: Reagent and Assay Condition Issues
I'm using a PDE inhibitor, but my background is still high. What should I check?
-
Suboptimal PDE Inhibitor Concentration: While necessary, very high concentrations of some PDE inhibitors, like IBMX, can interfere with certain assay formats. For instance, in AlphaScreen® assays, high concentrations of IBMX can compete with the biotinylated-cAMP for binding to the anti-cAMP antibody, leading to a decrease in signal that might be misinterpreted as a high cAMP level (in a competitive assay format).[13]
-
Reagent Preparation and Handling: Improperly prepared or stored reagents can lead to inconsistent results.
-
Solution: Prepare fresh reagents for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[12]
-
Problem Area 3: Detection and Measurement Issues
My assay readout is high across the entire plate, even in control wells. What could be wrong?
-
Assay Technology-Specific Interference:
-
Fluorescence-Based Assays (e.g., HTRF®): Some compounds can be inherently fluorescent, leading to false-positive signals.[14]
-
Luminescence-Based Assays (e.g., luciferase reporters): Certain small molecules can directly inhibit or stabilize the luciferase enzyme, leading to an artificially high or low signal.[15][16][17] Hemoglobin from residual blood in tissue samples can also quench the luciferase signal.[18]
-
AlphaScreen®/AlphaLISA® Assays: Components in cell culture media, such as biotin (B1667282) in RPMI, can interfere with the assay chemistry.[19] High concentrations of test compounds can also lead to quenching.[7]
-
Solution: Run a control plate with your test compound (this compound) and all assay reagents in the absence of cells to check for direct interference with the detection system.[7] If interference is detected, you may need to consider an alternative assay format.
-
-
Incorrect Plate Reader Settings: Suboptimal gain settings on the plate reader can increase background noise.[7]
-
Solution: Optimize the gain setting for your specific assay to achieve the best signal-to-noise ratio.
-
Data and Protocols
Summary of Key Quantitative Data
| Parameter | Value/Range | Cell System | Reference |
| This compound EC50 (cAMP) | ~0.4 nM | HEK-293 cells with human IP receptor | [1] |
| IBMX Starting Concentration | 0.1 - 0.5 mM | General cell-based cAMP assays | [9][13] |
| Cell Seeding Density | Varies (must be optimized) | General cell-based assays | [11][12] |
Experimental Protocol: Cell Seeding Density Optimization
-
Cell Preparation: Harvest cells that are in their logarithmic growth phase and ensure high viability (>90%).[11][20] Prepare a single-cell suspension.[12]
-
Cell Dilution Series: Create a series of cell dilutions in your assay buffer (e.g., ranging from 1,000 to 20,000 cells per well).
-
Plating: Dispense the different cell concentrations into the wells of your assay plate.[12]
-
Stimulation:
-
To one set of wells for each cell density, add only the assay buffer to measure the basal cAMP level.
-
To another set, add a high concentration of a known agonist (e.g., a saturating concentration of this compound or forskolin) to measure the maximum stimulated signal.[12]
-
-
Assay Execution: Proceed with your standard cAMP assay protocol (e.g., cell lysis, addition of detection reagents).
-
Data Analysis: For each cell density, calculate the signal-to-background ratio (Signalstimulated / Signalbasal). The optimal cell density will be the one that provides the largest signal-to-background window without an excessively high basal signal.[12]
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway leading to cAMP production.
Troubleshooting Workflow for High Background Signal
Caption: A troubleshooting workflow for high background signals.
References
- 1. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Prostaglandin E2 activates RAP1 via EP2/EP4 receptors and cAMP-signaling in rheumatoid synovial fibroblasts: Involvement of EPAC1 and PKA: The regulation of Rap1 by PGE2 in RSF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pcrbio.com [pcrbio.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biocompare.com [biocompare.com]
- 12. benchchem.com [benchchem.com]
- 13. revvity.com [revvity.com]
- 14. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. goldbio.com [goldbio.com]
- 17. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Haemoglobin interferes with the ex vivo luciferase luminescence assay: consequence for detection of luciferase reporter gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. revvity.com [revvity.com]
- 20. revvity.com [revvity.com]
Esuberaprost PASMC Proliferation Assay Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for esuberaprost pulmonary artery smooth muscle cell (PASMC) proliferation assays. Our goal is to help you navigate potential challenges and minimize variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect PASMC proliferation?
A1: this compound is the active single isomer (beraprost-314d) of beraprost (B1666799), a prostacyclin analogue. It is a potent inhibitor of human pulmonary artery smooth muscle cell (PASMC) proliferation.[1] Its primary mechanism of action involves binding to the prostacyclin (IP) receptor on PASMCs, which leads to an increase in intracellular cyclic AMP (cAMP).[1] This increase in cAMP is thought to mediate the anti-proliferative effects. Additionally, some evidence suggests that the anti-proliferative effects of this compound may also be dependent on nitric oxide (NO).[1]
Q2: How does the potency of this compound compare to beraprost in inhibiting PASMC proliferation?
A2: this compound is significantly more potent than beraprost at inhibiting human PASMC proliferation. In one study, this compound was found to be 40-fold more potent than beraprost, with an EC50 of 3 nM compared to 120 nM for beraprost.[1]
Q3: What are the key signaling pathways involved in this compound-mediated inhibition of PASMC proliferation?
A3: The primary signaling pathway involves the activation of the prostacyclin (IP) receptor, leading to adenylyl cyclase activation and a subsequent increase in intracellular cAMP.[1] There is also evidence suggesting the involvement of the nitric oxide (NO) pathway.[1] While the classical IP receptor-cAMP pathway is significant, some studies on prostacyclin analogs suggest a potential role for peroxisome proliferator-activated receptor-γ (PPARγ) in mediating anti-proliferative effects, especially in cells with downregulated IP receptors.
Q4: Why was the clinical development of this compound for pulmonary arterial hypertension (PAH) discontinued (B1498344)?
A4: The clinical development of this compound was discontinued because the BEAT Phase III clinical trial did not meet its primary endpoint of delaying the time to the first clinical worsening event in patients with pulmonary arterial hypertension (PAH).
Quantitative Data Summary
The following tables summarize the quantitative data regarding the potency of this compound and beraprost in in-vitro assays.
Table 1: Potency in Inhibiting Human PASMC Proliferation
| Compound | EC50 (nM) | Fold Potency vs. Beraprost | Reference |
| This compound | 3 | 40x | [1] |
| Beraprost | 120 | 1x | [1] |
Table 2: Potency in Increasing cAMP in HEK-293-IP Cells
| Compound | EC50 (nM) | Fold Potency vs. Beraprost | Reference |
| This compound | 0.4 | 26x | [1] |
| Beraprost | 10.4 | 1x | [1] |
Experimental Protocols
Below are detailed methodologies for common PASMC proliferation assays.
BrdU (Bromodeoxyuridine) Incorporation Assay
This assay measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog, BrdU, into the DNA of proliferating cells.
Materials:
-
Human PASMCs
-
Complete smooth muscle cell growth medium (SmGM)
-
Basal medium (SmBM) with 0.1% FBS (starvation medium)
-
This compound
-
BrdU labeling reagent (10 mM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PASMCs into a 96-well plate at a density of 5,000-10,000 cells/well in complete SmGM and allow them to adhere overnight.
-
Serum Starvation: Replace the complete medium with starvation medium and incubate for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control in the presence of a mitogen (e.g., 5% FBS or PDGF) for 24-48 hours.
-
BrdU Labeling: Add 10 µL of 10X BrdU labeling solution to each well for a final concentration of 1X and incubate for 2-4 hours.[2]
-
Fixation and Denaturation: Remove the labeling medium, and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.[2]
-
Antibody Incubation: Wash the wells with wash buffer. Add 100 µL of diluted anti-BrdU primary antibody and incubate for 1 hour at room temperature.[2] Wash the wells.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Detection: Wash the wells and add 100 µL of TMB substrate. Incubate for up to 30 minutes at room temperature, protected from light. Add 100 µL of Stop Solution.[2]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of BrdU incorporated.[2]
EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay
This assay is another method to measure DNA synthesis, utilizing a click chemistry reaction for detection, which can be less harsh on cells than the DNA denaturation step in the BrdU assay.
Materials:
-
Human PASMCs
-
Complete smooth muscle cell growth medium (SmGM)
-
Basal medium (SmBM) with 0.1% FBS (starvation medium)
-
This compound
-
EdU labeling reagent (10 mM)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click-iT® reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., DAPI)
-
96-well microplates suitable for imaging
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding and Starvation: Follow steps 1 and 2 from the BrdU assay protocol.
-
Treatment: Treat cells with this compound as described in step 3 of the BrdU protocol.
-
EdU Labeling: Add EdU to the culture medium to a final concentration of 10 µM and incubate for 2-4 hours.[3]
-
Fixation: Remove the EdU-containing medium and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[3]
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.5% Triton™ X-100 in PBS for 20 minutes.[3]
-
Click Chemistry Reaction: Wash the cells and add the Click-iT® reaction cocktail to each well. Incubate for 30 minutes at room temperature, protected from light.[3]
-
Nuclear Staining: Wash the cells and stain the nuclei with DAPI for 15 minutes.
-
Imaging and Analysis: Wash the cells and acquire images using a fluorescence microscope. Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI-stained nuclei).
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently up and down to mix before aliquoting into wells. Consider using a multichannel pipette for consistency. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media without cells. |
| Inconsistent Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing and technique when adding reagents. |
| Cell Clumping | Ensure complete trypsinization to get a single-cell suspension. If clumping persists, consider using a cell strainer. |
Issue 2: Weak or No Signal (Low Proliferation Detected)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Do not use cells of a high passage number. |
| Insufficient Mitogen Stimulation | Confirm the activity of your mitogen (e.g., FBS, PDGF). Test a dose-response of the mitogen to ensure optimal stimulation of proliferation. |
| Incorrect Labeling Reagent Concentration or Incubation Time | Optimize the concentration and incubation time for the BrdU or EdU labeling reagent for your specific PASMC line. |
| Inefficient DNA Denaturation (BrdU Assay) | The HCl treatment is a critical step. Optimize the concentration and incubation time of HCl to ensure adequate denaturation without damaging the cells. |
| Inactive Antibodies (BrdU Assay) | Use fresh antibody dilutions and ensure proper storage. Include a positive control to validate antibody activity. |
Issue 3: High Background Signal
| Possible Cause | Troubleshooting Steps |
| Non-specific Antibody Binding (BrdU Assay) | Increase the duration of the blocking step or try a different blocking agent. Titrate the primary and secondary antibody concentrations to find the optimal dilution with the lowest background. |
| Insufficient Washing | Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies. |
| Contamination | Check for microbial contamination in cell cultures, which can interfere with the assay. |
| Autofluorescence | If using a fluorescence-based assay, check for autofluorescence of the compound or cell culture plastic. Include appropriate controls (e.g., cells without fluorescent label). |
Visualizations
Caption: this compound signaling pathway in PASMCs.
Caption: General workflow for a PASMC proliferation assay.
Caption: Troubleshooting flowchart for PASMC proliferation assays.
References
Esuberaprost poor solubility in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with esuberaprost, focusing on its poor solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers?
A1: this compound, like many other poorly water-soluble drugs, may present dissolution challenges in aqueous buffers due to its chemical structure. While specific solubility data for this compound is not extensively published, its structural characteristics may contribute to low aqueous solubility. Factors such as crystalline structure and molecular weight can influence its interaction with water molecules. To overcome this, various solubility enhancement techniques can be employed.[1][2][3][4][5]
Q2: What is the general mechanism of action for this compound?
A2: this compound is a prostacyclin analogue that acts as a potent agonist for the prostacyclin receptor (IP receptor).[6][7][8] Activation of the IP receptor, which is coupled to a Gs protein, leads to an increase in intracellular cyclic AMP (cAMP). This signaling cascade results in vasodilation and inhibition of platelet aggregation.[9] Some studies suggest that the anti-proliferative effects of this compound may also involve the nitric oxide (NO) pathway.[7][8]
Q3: Can I use DMSO to dissolve this compound first?
A3: Yes, dissolving this compound in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then making a serial dilution into your aqueous buffer is a common strategy for poorly soluble compounds. However, it is crucial to be mindful of the final concentration of the organic solvent in your experiment, as it can be toxic to cells or interfere with the assay.
Troubleshooting Guide: Poor Solubility of this compound
Issue: Precipitate forms when adding this compound to my aqueous buffer.
This is a common issue for compounds with low aqueous solubility. Here are several troubleshooting steps you can take, from simple adjustments to more advanced formulation strategies.
| Troubleshooting Step | Principle | Considerations |
| 1. pH Adjustment | This compound contains a carboxylic acid moiety, making its solubility pH-dependent. Increasing the pH of the buffer above its pKa will ionize the carboxylic acid, forming a more soluble salt.[2] | - The final pH must be compatible with your experimental system (e.g., cell culture, enzyme assay). - Be aware that pH can affect the stability of the compound and the biological activity of your system. |
| 2. Use of Co-solvents | Co-solvents like ethanol (B145695), propylene (B89431) glycol (PG), or polyethylene (B3416737) glycol (PEG) can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[1][4] | - The final concentration of the co-solvent should be tested for its effect on your specific assay. - Start with low percentages (e.g., 1-5%) and increase if necessary. |
| 3. Addition of Surfactants | Surfactants such as Tween-80 or Pluronic-F68 can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[4] | - The concentration of the surfactant should be kept above its critical micelle concentration (CMC). - Ensure the chosen surfactant does not interfere with your experimental setup. |
| 4. Particle Size Reduction | Smaller particle sizes increase the surface area available for dissolution, which can improve the dissolution rate.[4][5] This can be achieved through techniques like micronization. | - This is a physical modification of the solid drug powder and may require specialized equipment. |
Experimental Protocols
Protocol 1: pH-Based Solubility Enhancement
This protocol describes a general method for determining the effect of pH on this compound solubility.
-
Prepare a series of buffers with different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0). Common buffers include phosphate-buffered saline (PBS) or Tris buffer.
-
Add a known excess amount of this compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature for a set period (e.g., 24-48 hours) to ensure saturation is reached.
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Determine the concentration of dissolved this compound in the supernatant or filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
Plot the solubility of this compound as a function of pH to identify the optimal pH for dissolution.
Protocol 2: Co-solvent-Based Solubility Enhancement
This protocol outlines how to test the effect of a co-solvent on this compound solubility.
-
Select a biocompatible co-solvent such as ethanol or propylene glycol.
-
Prepare a series of aqueous buffer solutions containing increasing concentrations of the co-solvent (e.g., 0%, 1%, 5%, 10%, 20% v/v).
-
Add a known excess amount of this compound to each co-solvent/buffer mixture.
-
Equilibrate the samples as described in Protocol 1.
-
Separate the undissolved solid from the solution.
-
Quantify the concentration of dissolved this compound in each solution.
-
Plot the solubility of this compound against the co-solvent concentration to determine the most effective concentration for your needs.
Visualizations
Caption: Signaling pathway of this compound via the IP receptor.
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. journal.appconnect.in [journal.appconnect.in]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 6. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels [frontiersin.org]
Esuberaprost degradation in cell culture media
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of esuberaprost in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the success of your research.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective agonist of the prostacyclin (IP) receptor.[1][2] It is a single isomer of beraprost (B1666799), which is a stable prostacyclin analog.[2] By activating the IP receptor, this compound stimulates the production of intracellular cyclic AMP (cAMP), which in turn mediates a variety of cellular responses, including vasodilation and inhibition of smooth muscle cell proliferation.[1][2] Some of its antiproliferative effects may also be dependent on nitric oxide (NO).[2]
Q2: What is the stability of this compound in cell culture media?
Q3: How should I store this compound?
A3: this compound, as a solid, should be stored at -20°C and protected from light. For creating stock solutions, it is soluble in water (H₂O). The stability of stock solutions at various temperatures should be confirmed with the supplier or determined experimentally. It is common practice to aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What are the primary signaling pathways activated by this compound?
A4: this compound primarily acts through the IP receptor, a Gs protein-coupled receptor. This activation leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[1][2] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets to exert its cellular effects. There is also evidence suggesting the involvement of nitric oxide (NO) in the antiproliferative effects of this compound.[2]
II. Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound in cell culture.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected experimental results. | 1. Degradation of this compound in media: this compound may be degrading over the course of your experiment, leading to a decrease in its effective concentration. 2. Improper storage: Incorrect storage of solid this compound or stock solutions can lead to loss of activity. 3. Cellular tolerance/desensitization: Prolonged exposure to an agonist can sometimes lead to receptor desensitization. | 1. Assess stability: Perform a time-course experiment to determine the stability of this compound in your specific cell culture media. This can be done by preparing media with this compound, incubating it for different durations (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions, and then applying it to your cells to measure the response. Alternatively, analytical methods like HPLC could be used to quantify the amount of remaining this compound. Consider replenishing the media with fresh this compound at regular intervals for long-term experiments. 2. Verify storage conditions: Ensure that solid this compound is stored at -20°C and protected from light. Aliquot stock solutions to avoid repeated freeze-thaw cycles and store them at an appropriate temperature (typically -20°C or -80°C). 3. Modify treatment duration: If receptor desensitization is suspected, consider shorter treatment times or intermittent dosing schedules. |
| High variability between replicate wells or experiments. | 1. Inaccurate pipetting: Errors in pipetting can lead to significant differences in the final concentration of this compound in each well. 2. Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable responses. 3. Edge effects: Wells on the periphery of a multi-well plate can experience different environmental conditions (e.g., temperature, evaporation) compared to interior wells. | 1. Use calibrated pipettes: Ensure all pipettes are properly calibrated. When preparing serial dilutions, ensure thorough mixing between each step. 2. Optimize cell seeding protocol: Ensure a single-cell suspension before seeding and use a consistent seeding technique. Allow plates to sit at room temperature for a short period before placing them in the incubator to promote even cell distribution. 3. Minimize edge effects: Avoid using the outer wells of a multi-well plate for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity barrier. |
| Unexpected cellular morphology or toxicity. | 1. High concentration of this compound: Although generally well-tolerated in vitro, very high concentrations of any compound can induce stress or toxicity. At high concentrations (≥1000 nM), this compound has been shown to cause EP₃ receptor-dependent vasoconstriction, which might translate to other cellular effects.[2] 2. Solvent toxicity: If using a solvent other than water to dissolve this compound, the solvent itself may be toxic to the cells at the final concentration used. 3. Contamination: Bacterial, fungal, or mycoplasma contamination can significantly alter cell health and experimental outcomes. | 1. Perform a dose-response curve: Determine the optimal concentration range for your specific cell type and assay. Start with a broad range of concentrations to identify the EC₅₀ and any potential toxic effects at higher concentrations. 2. Include a vehicle control: Always include a control group treated with the same concentration of the solvent used to dissolve this compound to rule out any solvent-induced effects. 3. Routinely check for contamination: Regularly inspect your cell cultures for any signs of contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock. |
III. Experimental Protocols & Data
A. This compound Potency in Different Cell Lines
The following table summarizes the reported potency of this compound in inducing cAMP and inhibiting cell proliferation in different cell lines.
| Cell Line | Assay | EC₅₀ of this compound | EC₅₀ of Beraprost | Fold Difference | Reference |
| HEK-293-IP | cAMP Generation | 0.4 nM | 10.4 nM | 26-fold | [2] |
| Human PASMCs | Cell Proliferation Inhibition | 3 nM | 120 nM | 40-fold | [2] |
| Human PASMCs | cAMP Generation | 183 nM | 845 nM | 4.6-fold |
PASMCs: Pulmonary Artery Smooth Muscle Cells HEK-293-IP: Human Embryonic Kidney 293 cells stably expressing the human IP receptor
B. Protocol for Assessing this compound-Induced cAMP Generation
This protocol provides a general framework for measuring changes in intracellular cAMP levels in response to this compound treatment.
Materials:
-
Adherent cells cultured in appropriate multi-well plates
-
This compound
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Lysis buffer
-
Commercially available cAMP assay kit (e.g., ELISA-based)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-treatment: On the day of the assay, replace the culture medium with fresh, serum-free medium and allow the cells to equilibrate for 1-2 hours.
-
PDE Inhibition: To prevent the degradation of cAMP, pre-treat the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes prior to adding this compound.
-
This compound Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control. Incubate for the desired time (e.g., 15 minutes). A time-course experiment may be necessary to determine the optimal incubation time for your cell type.
-
Cell Lysis: After incubation, remove the medium and lyse the cells according to the instructions provided with your cAMP assay kit.
-
cAMP Quantification: Determine the cAMP concentration in the cell lysates using a commercial cAMP assay kit, following the manufacturer's protocol.
-
Data Analysis: Plot the cAMP concentration as a function of the this compound concentration to generate a dose-response curve and calculate the EC₅₀.
IV. Visualizations
A. This compound Signaling Pathway
Caption: this compound signaling pathway.
B. Experimental Workflow for Assessing this compound Stability
Caption: Workflow for determining this compound stability.
References
- 1. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of beraprost sodium, a stable prostacyclin analog, in the development of cigarette smoke extract-induced emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
Optimizing Esuberaprost concentration for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Esuberaprost in in vitro studies. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and established experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
A1: this compound is the most pharmacologically active stereoisomer of Beraprost, a prostacyclin analogue.[1] Its primary mechanism of action is as a potent agonist of the prostacyclin receptor (IP receptor), a Gs-coupled receptor.[1][2] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][3] This signaling cascade is responsible for its vasodilatory and anti-proliferative effects.[2]
Q2: What are the recommended starting concentrations for this compound in in vitro experiments?
A2: The optimal concentration of this compound is cell-type and assay-dependent. For cAMP generation in HEK-293 cells stably expressing the human IP receptor (HEK-293-IP), the reported EC50 is approximately 0.4 nM.[2] For inhibition of cell proliferation in human pulmonary arterial smooth muscle cells (PASMCs), the EC50 is around 3 nM.[2] It is recommended to perform a dose-response curve starting from a low concentration (e.g., 0.01 nM) up to a high concentration (e.g., 1000 nM or higher) to determine the optimal range for your specific experimental setup.
Q3: Does this compound have off-target effects that I should be aware of?
A3: Yes, at higher concentrations (≥ 1000 nM), this compound can cause EP3 receptor-dependent vasoconstriction.[2] This is an important consideration when designing and interpreting experiments, especially those involving vascular tone. The anti-proliferative effects of this compound may also be dependent on nitric oxide (NO) in addition to its effects on the IP receptor.[2]
Q4: What vehicle should I use to dissolve and dilute this compound?
A4: this compound is typically dissolved in an organic solvent such as DMSO or ethanol (B145695) to create a stock solution. For in vitro experiments, it is crucial to dilute the stock solution in your cell culture medium or assay buffer to a final solvent concentration that is non-toxic to your cells (typically ≤ 0.1%). Always include a vehicle control in your experiments to account for any effects of the solvent.
Troubleshooting Guides
This section addresses common issues that may be encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No or low response to this compound in a cAMP assay | 1. Inactive this compound. 2. Low receptor expression in cells. 3. Suboptimal assay conditions. 4. Incorrect measurement of cAMP. | 1. Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh dilutions for each experiment. 2. Confirm the expression of the IP receptor in your cell line using techniques like qPCR or Western blotting. 3. Optimize cell density, stimulation time, and include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[4] 4. Verify the functionality of your cAMP assay kit with a known activator of adenylyl cyclase, such as forskolin. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions. 2. Inconsistent this compound dilutions. 3. Edge effects in multi-well plates. | 1. Maintain consistent cell passage numbers, seeding densities, and growth conditions. 2. Prepare fresh serial dilutions of this compound for each experiment. 3. Avoid using the outer wells of multi-well plates, or ensure they are filled with media to maintain humidity and temperature uniformity. |
| Unexpected vasoconstriction at high concentrations | 1. Activation of EP3 receptors. | 1. Be aware that this compound can activate EP3 receptors at concentrations ≥ 1000 nM, leading to vasoconstriction.[2] If this is not the intended effect, use concentrations below this threshold. Consider using an EP3 receptor antagonist to confirm the mechanism. |
| Cell death or toxicity observed | 1. High concentration of the vehicle (e.g., DMSO). 2. This compound-induced cytotoxicity at very high concentrations. | 1. Ensure the final concentration of the organic solvent is below the toxic threshold for your cells (typically ≤ 0.1%). Run a vehicle toxicity control. 2. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound for your specific cell type. |
Data Presentation
This compound In Vitro Potency
| Assay | Cell Line | Parameter | This compound | Beraprost | Reference |
| cAMP Generation | HEK-293-IP | EC50 | 0.4 nM | 10.4 nM | [2][5] |
| Cell Proliferation Inhibition | Human PASMCs | EC50 | 3 nM | 120 nM | [2] |
Experimental Protocols
Protocol 1: In Vitro cAMP Generation Assay
Objective: To measure the dose-dependent effect of this compound on intracellular cAMP levels.
Materials:
-
HEK-293 cells stably expressing the human IP receptor (HEK-293-IP).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
96-well cell culture plates.
Methodology:
-
Seed HEK-293-IP cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with serum-free medium containing a PDE inhibitor (e.g., 100 µM IBMX) and incubate for 30 minutes at 37°C.[4]
-
Prepare serial dilutions of this compound in serum-free medium.
-
Add varying concentrations of this compound to the wells. Include a vehicle control.
-
Incubate for 15-30 minutes at 37°C.[4]
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen assay kit.
-
Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
Protocol 2: In Vitro Cell Proliferation Assay
Objective: To determine the inhibitory effect of this compound on the proliferation of human pulmonary arterial smooth muscle cells (PASMCs).
Materials:
-
Human PASMCs.
-
Cell culture medium (e.g., SmGM-2 with 5% FBS).
-
This compound.
-
Mitogen (e.g., platelet-derived growth factor, PDGF).
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or direct cell counting).
-
96-well cell culture plates.
Methodology:
-
Seed PASMCs in a 96-well plate and allow them to attach.
-
Synchronize the cells by serum starvation (e.g., 0.1% FBS) for 24 hours.
-
Treat the cells with varying concentrations of this compound in the presence of a mitogen (e.g., 10 ng/mL PDGF). Include a vehicle control and a mitogen-only control.
-
Incubate for 48 hours.
-
Assess cell proliferation using the chosen method according to the manufacturer's protocol.
-
Express the results as a percentage of the mitogen-only control and determine the concentration-dependent inhibitory effect of this compound.
Mandatory Visualizations
Caption: this compound's dual signaling pathways via IP and EP3 receptors.
Caption: Experimental workflow for an in vitro cAMP generation assay.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Esuberaprost In Vivo Experiments: Technical Support Center
Welcome to the technical support center for esuberaprost in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the use of this compound and its vehicle control in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a prostacyclin analogue and a potent agonist of the prostacyclin receptor (IP receptor).[1][2] Its mechanism of action involves binding to the IP receptor on smooth muscle cells and platelets. This binding activates adenylate cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. The rise in cAMP leads to vasodilation (relaxation of blood vessels) and inhibition of platelet aggregation.[2] this compound was developed for the treatment of pulmonary arterial hypertension (PAH).[1]
Q2: What is the appropriate vehicle control for an in vivo this compound experiment?
A2: The ideal vehicle control should be the formulation used to dissolve or suspend this compound, administered in the same volume, route, and frequency as the active drug. For oral administration, a placebo tablet with the same excipients as the this compound tablet is the gold standard, as was used in clinical trials.[1] For preclinical oral gavage studies in rodents, common aqueous vehicles include:
-
0.5% (w/v) Methylcellulose (B11928114) in water
-
0.5% (w/v) Carboxymethylcellulose (CMC) in water
-
Water or saline (if this compound is sufficiently soluble)
For intravenous (IV) administration, this compound can be dissolved in a vehicle such as:
-
Saline
-
A co-solvent system like a mixture of dimethyl sulfoxide (B87167) (DMSO) and polyethylene (B3416737) glycol (PEG400)
For subcutaneous (SC) administration, an isotonic and pH-neutral aqueous solution is recommended.
Q3: What are some common issues encountered when working with this compound in vivo?
A3: Common challenges include:
-
Variability in oral bioavailability: As with many orally administered drugs, the absorption of this compound can be variable. Ensuring consistent formulation and administration technique is crucial.
-
Short half-life: Prostacyclin analogues can have a short biological half-life, which may necessitate frequent administration to maintain therapeutic levels.
-
Dose-dependent side effects: At higher doses, side effects such as flushing and headache have been observed in humans, which may translate to observable signs in animals. Careful dose-selection and monitoring are important.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High variability in experimental results | Inconsistent drug formulation or administration. Animal-to-animal variability in drug absorption. | Ensure the this compound formulation is homogenous (well-suspended or fully dissolved). Use precise and consistent administration techniques (e.g., gavage needle placement). Increase the number of animals per group to improve statistical power. |
| Lack of expected pharmacological effect (e.g., no change in blood pressure) | Incorrect dose or route of administration. Drug degradation. Insufficient drug exposure. | Review the literature for effective dose ranges in the specific animal model. Confirm the stability of your this compound formulation. Conduct a pilot pharmacokinetic study to determine drug exposure. |
| Adverse events observed in animals (e.g., distress, lethargy) | Dose is too high. Vehicle-related toxicity. | Perform a dose-ranging study to determine the maximum tolerated dose (MTD). Administer the vehicle alone to a control group to rule out vehicle-specific effects. |
| Difficulty dissolving this compound in the desired vehicle | Poor solubility of the compound in the chosen solvent. | Try gentle heating or sonication to aid dissolution. Consider using a co-solvent system (e.g., a small amount of DMSO or ethanol, then dilute with saline or water). If preparing a suspension, use a suspending agent like methylcellulose or CMC and ensure uniform particle size. |
Data Presentation
In Vitro Potency of this compound vs. Beraprost (B1666799)
| Parameter | This compound | Beraprost | Assay |
| Relaxation of rat pulmonary arteries | 5-fold greater potency than beraprost | - | Wire myography |
| cAMP Elevation (HEK-293-IP cells) | EC50: 0.4 nM | 26-fold less potent than this compound | cAMP generation assay |
| Inhibition of human PASMC proliferation | EC50: 3 nM | EC50: 120 nM | Cell proliferation assay |
PASMC: Pulmonary Artery Smooth Muscle Cells
Pharmacokinetics of Beraprost Sodium in Male Rats (Oral Administration)
| Dose | Cmax (ng/mL) | Tmax (min) | Oral Bioavailability (approx.) |
| 0.04 mg/kg | 18.4 ± 11.4 | 10 - 30 | Not reported at this dose |
| 0.2 mg/kg | 42.7 ± 15.9 | 10 - 30 | 81% |
| 1.0 mg/kg | 220.5 ± 68.5 | 10 - 30 | Not reported at this dose |
Data for beraprost, the racemic mixture containing this compound. Concentrations were noted to be higher in female rats.
In Vitro Inhibition of Platelet Aggregation by Beraprost (IC50 Values)
| Agonist | IC50 (nM) |
| U46619 (Thromboxane A2 analogue) | 0.2 - 0.5 |
| Collagen (low concentration) | 0.2 - 0.5 |
| ADP | 2 - 5 |
| Epinephrine | 2 - 5 |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
-
Vehicle Preparation (0.5% Methylcellulose):
-
Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring continuously to avoid clumping.
-
Continue stirring until a clear, homogenous solution is formed. This may take several hours.
-
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound and triturate it with a small volume of the 0.5% methylcellulose vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while vortexing or stirring to achieve the final desired concentration.
-
-
Administration:
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth and down the esophagus to the pre-measured depth.
-
Slowly administer the this compound formulation or vehicle control.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Intravenous Administration in Mice
-
Vehicle Preparation (10% DMSO in PEG400):
-
Prepare a solution of 10% Dimethyl Sulfoxide (DMSO) in Polyethylene glycol 400 (PEG400) under sterile conditions.
-
-
This compound Formulation:
-
Dissolve the required amount of this compound in the 10% DMSO/PEG400 vehicle to achieve the desired final concentration. Ensure the solution is clear and free of particulates.
-
-
Administration:
-
Place the mouse in a restraining device.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Using a sterile insulin (B600854) syringe with a 27-30 gauge needle, perform the intravenous injection into one of the lateral tail veins.
-
Administer the this compound solution or vehicle control slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Visualizations
Caption: this compound Signaling Pathway
Caption: In Vivo Experimental Workflow
References
Esuberaprost Dose-Response Interpretation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting the biphasic dose-response of Esuberaprost. This document offers detailed experimental protocols, data summaries, and visual aids to navigate the complexities of this compound's signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective synthetic analog of prostacyclin (PGI2).[1] Its primary mechanism of action is as an agonist for the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1] Activation of the IP receptor, which is coupled to the Gs alpha subunit (Gαs), stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This rise in cAMP leads to downstream effects such as vasodilation, inhibition of platelet aggregation, and inhibition of smooth muscle cell proliferation.[1]
Q2: We are observing a biphasic or U-shaped dose-response curve with this compound in our vascular tone assays. Why is this happening?
A2: The biphasic dose-response to this compound is a known pharmacological characteristic. At lower concentrations, this compound selectively activates the IP receptor, leading to vasodilation. However, at higher concentrations (≥1000 nM), this compound also acts as an agonist at the prostaglandin (B15479496) E receptor 3 (EP3 receptor).[1][2] The EP3 receptor is typically coupled to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, leading to a decrease in cAMP and subsequent vasoconstriction.[3] This opposing effect at higher concentrations results in the observed biphasic response.
Q3: How can we experimentally confirm that the biphasic response is due to dual IP and EP3 receptor agonism?
A3: To dissect the dual receptor activity, you can use selective antagonists for each receptor.
-
IP Receptor Antagonism: Pre-treatment with a selective IP receptor antagonist, such as RO3244794, should inhibit the initial vasodilatory response to this compound.[1]
-
EP3 Receptor Antagonism: To confirm the involvement of the EP3 receptor in the high-dose vasoconstrictor effect, you can use a selective EP3 receptor antagonist like L-798,106.[4] Pre-incubation with L-798,106 should attenuate the vasoconstriction observed at high concentrations of this compound.
Q4: What are the expected potencies of this compound at the IP and EP3 receptors?
A4: this compound is significantly more potent at the IP receptor than the EP3 receptor. In HEK-293 cells expressing the human IP receptor, this compound has an EC50 of approximately 0.4 nM for cAMP production.[1] The vasoconstrictor effects mediated by the EP3 receptor are typically observed at concentrations of 1000 nM and higher.[1][2]
Troubleshooting Guide: Interpreting Biphasic Dose-Response to this compound
Observing a biphasic dose-response can be perplexing. This guide provides a logical workflow to troubleshoot and interpret these results in the context of this compound experiments.
Diagram: Troubleshooting Logic for Biphasic Dose-Response
Caption: Troubleshooting workflow for a biphasic dose-response.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound's activity.
Table 1: Potency of this compound in Functional Assays
| Assay Type | Cell/Tissue Type | Measured Effect | EC50/IC50 | Reference |
| cAMP Generation | HEK-293 cells expressing human IP receptor | Increase in cAMP | 0.4 nM | [1] |
| Cell Proliferation | Human Pulmonary Artery Smooth Muscle Cells (PASMCs) | Inhibition of proliferation | 3 nM | [1] |
| Vasoconstriction | Rat Pulmonary Arteries | Contraction | ≥ 1000 nM | [1][2] |
Table 2: Comparative Potency of this compound and Beraprost
| Parameter | This compound | Beraprost | Fold Difference | Reference |
| cAMP Generation (EC50) | 0.4 nM | 10.4 nM | 26x more potent | [2] |
| Inhibition of PASMC Proliferation (EC50) | 3 nM | 120 nM | 40x more potent | [1] |
| Vasodilation of Rat Pulmonary Arteries | More potent | Less potent | ~5x more potent | [1] |
| Vasoconstriction at High Concentrations | 50% lower than Beraprost | Higher | - | [1] |
Experimental Protocols
Protocol 1: cAMP Measurement in HEK-293 Cells
This protocol is for measuring intracellular cAMP levels in response to this compound in HEK-293 cells stably expressing the human IP receptor.
Materials:
-
HEK-293 cells stably expressing the human IP receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution
-
Forskolin (for Gi-coupled receptor assays, if needed)
-
cAMP detection kit (e.g., HTRF, luminescence-based)
-
96-well or 384-well white opaque plates
Procedure:
-
Cell Plating: Seed the HEK-293-IP cells into the assay plate at a predetermined optimal density and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Cell Stimulation:
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the this compound dilutions to the respective wells.
-
Incubate for a predetermined optimal time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the manufacturer's protocol.
-
Data Analysis: Generate a dose-response curve by plotting the signal (e.g., HTRF ratio or luminescence) against the logarithm of the this compound concentration. Calculate the EC50 value using a sigmoidal dose-response curve fit.
Protocol 2: Wire Myography for Vascular Tone Assessment
This protocol describes the assessment of this compound's effect on the vascular tone of isolated rat pulmonary arteries.
Materials:
-
Male Sprague-Dawley rats
-
Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11.1 glucose)
-
U46619 (thromboxane A2 mimetic for pre-constriction)
-
This compound stock solution
-
Wire myograph system
-
Dissection microscope and tools
Procedure:
-
Vessel Isolation: Euthanize the rat and carefully dissect the lungs to isolate the distal pulmonary arteries in ice-cold Krebs-Henseleit buffer.
-
Vessel Mounting: Cut the arteries into 2 mm rings and mount them on the wires of the myograph chambers filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration and Normalization: Allow the vessels to equilibrate for at least 30 minutes. Gradually stretch the vessels to an optimal resting tension.
-
Viability Check: Assess the viability of the vessels by inducing contraction with a high potassium solution (e.g., Krebs-Henseleit with elevated KCl).
-
Pre-constriction: After a washout period, pre-constrict the arterial rings with a submaximal concentration of U46619 (e.g., 100 nM).
-
Dose-Response Curve Generation: Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the bath.
-
Data Analysis: Record the changes in tension. Express the relaxation as a percentage of the pre-constriction induced by U46619. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Diagram: this compound Signaling Pathway
Caption: this compound's dual signaling pathways.
Diagram: Experimental Workflow for Biphasic Response Analysis
Caption: Workflow for wire myography analysis.
References
- 1. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Esuberaprost Off-Target Effects in Primary Cell Culture: A Technical Support Guide
Welcome to the Technical Support Center for Esuberaprost Research. This guide is designed for researchers, scientists, and drug development professionals working with this compound in primary cell culture. Here you will find troubleshooting advice and frequently asked questions to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound in primary cell culture?
A1: While this compound is a highly potent prostacyclin IP receptor agonist, studies have revealed potential off-target effects, particularly at higher concentrations. The most documented off-target effect is the activation of the prostaglandin (B15479496) EP3 receptor, which can lead to vasoconstriction.[1][2] Additionally, the antiproliferative effects of this compound in pulmonary arterial smooth muscle cells (PASMCs) appear to be more dependent on nitric oxide (NO) signaling than on IP receptor activation.[1][2]
Q2: I am observing unexpected vasoconstriction in my primary vascular smooth muscle cell culture after treatment with this compound. What could be the cause?
A2: Unexpected vasoconstriction at high concentrations of this compound (≥1000 nM) is likely due to its off-target activation of the EP3 receptor.[1][2] This effect has been observed in rat and human pulmonary arteries. To confirm this, you can use an EP3 receptor antagonist, which should reduce the observed vasoconstriction.
Q3: The antiproliferative effects I'm seeing don't seem to correlate with the levels of cAMP elevation. Why might this be?
A3: The antiproliferative effects of this compound, particularly in human pulmonary arterial smooth muscle cells (PASMCs), have been shown to be more strongly dependent on the nitric oxide (NO) pathway than on IP receptor-mediated cAMP elevation.[1][2] While this compound is a potent activator of cAMP production, its inhibitory effect on cell proliferation may be primarily driven by NO signaling.
Q4: What is the difference in potency of this compound compared to beraprost (B1666799) in primary cell culture?
A4: this compound, the 314d isomer of beraprost, is significantly more potent than the racemic mixture of beraprost. In HEK-293 cells expressing the human IP receptor, this compound was 26-fold more potent at increasing cAMP.[1] In human PASMCs, this compound was 40-fold more potent at inhibiting cell proliferation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected Vasoconstriction | Off-target activation of EP3 receptors at high this compound concentrations (≥1000 nM). | 1. Concentration Optimization: Perform a dose-response curve to determine the optimal concentration that activates IP receptors without significant EP3 receptor activation. 2. EP3 Antagonist: Use a selective EP3 receptor antagonist (e.g., L-798,106) to confirm if the vasoconstriction is EP3-mediated.[3] 3. Alternative Agonist: Consider using a more selective IP receptor agonist if EP3-mediated effects are a concern for your experimental model. |
| Discrepancy Between cAMP Levels and Antiproliferative Effects | The antiproliferative effect is primarily mediated by the Nitric Oxide (NO) pathway rather than the cAMP pathway. | 1. NO Synthase Inhibition: Use an NO synthase inhibitor (e.g., L-NAME) to determine the extent to which the antiproliferative effects are NO-dependent.[1] 2. Measure NO Production: Directly measure NO production in your primary cell culture upon this compound treatment. 3. Downstream Effectors: Investigate downstream effectors of both the cAMP and NO pathways to understand the dominant mechanism in your specific cell type. |
| High Variability in Experimental Replicates | Inconsistent cell health, passage number, or experimental conditions. | 1. Cell Culture Conditions: Ensure consistent cell seeding density, media composition, and incubation conditions. Primary cells can be sensitive to minor variations.[4][5] 2. Passage Number: Use primary cells within a consistent and low passage number range, as their characteristics can change with extensive passaging. 3. Thawing Protocol: Follow a standardized and rapid thawing protocol for cryopreserved primary cells to ensure high viability.[4] |
| Low Cell Viability After this compound Treatment | Potential cytotoxicity at very high concentrations or in sensitive primary cell types. | 1. Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., LDH or MTT assay) to determine the cytotoxic concentration range of this compound for your specific primary cells.[6] 2. Concentration Reduction: If cytotoxicity is observed, lower the concentration of this compound to a non-toxic but effective range. 3. Control Experiments: Include appropriate vehicle controls to ensure that the observed effects are due to this compound and not the solvent. |
Quantitative Data Summary
Table 1: Potency of this compound vs. Beraprost in Functional Assays [1]
| Assay | Cell Type | Parameter | This compound EC50 (nM) | Beraprost EC50 (nM) | Fold Potency (this compound vs. Beraprost) |
| cAMP Generation | HEK-293-IP | cAMP increase | 0.4 | 10.4 | 26-fold more potent |
| Cell Proliferation | Human PASMCs | Inhibition | 3 | 120 | 40-fold more potent |
| Vasorelaxation | Rat Pulmonary Arteries | Relaxation | - | - | 5-fold more potent |
Key Experimental Protocols
1. Wire Myography for Vascular Tone Assessment
-
Objective: To assess the effect of this compound on the contraction and relaxation of isolated blood vessels.
-
Methodology:
-
Isolate distal pulmonary arteries from rats or humans.
-
Mount arterial rings in a wire myograph containing Krebs-Henseleit buffer, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Pre-contract the arteries with a vasoconstrictor agent like U46619 (a thromboxane (B8750289) A2 mimetic).[1]
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the bath.
-
Record the changes in isometric tension to determine the vasorelaxant or vasoconstrictor effects.
-
To investigate off-target effects, pre-incubate with selective antagonists (e.g., RO3244794 for IP receptors, L-NAME for NO synthase) before adding this compound.[1]
-
2. cAMP Generation Assay
-
Objective: To measure the activation of the IP receptor by quantifying intracellular cyclic AMP (cAMP) levels.
-
Methodology:
-
Culture HEK-293 cells stably expressing the human IP receptor (HEK-293-IP) or primary cells of interest in appropriate culture plates.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with various concentrations of this compound for a defined period.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Generate a dose-response curve to determine the EC50 value.
-
3. Cell Proliferation Assay
-
Objective: To evaluate the antiproliferative effects of this compound.
-
Methodology:
-
Seed human pulmonary arterial smooth muscle cells (PASMCs) or other primary cells in a 96-well plate and allow them to adhere.
-
Starve the cells in a low-serum medium to synchronize their cell cycle.
-
Treat the cells with various concentrations of this compound in the presence of a mitogen (e.g., platelet-derived growth factor).
-
After a suitable incubation period (e.g., 48-72 hours), assess cell proliferation using a standard method such as:
-
MTT Assay: Measures metabolic activity.
-
BrdU Incorporation Assay: Measures DNA synthesis.
-
Direct Cell Counting: Using a hemocytometer or automated cell counter.
-
-
Calculate the EC50 for the inhibition of proliferation.
-
Visualizations
Caption: this compound signaling pathways.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 5. promocell.com [promocell.com]
- 6. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
Low potency of Esuberaprost in functional assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with Esuberaprost. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro functional assays, particularly concerning observations of lower-than-expected potency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as beraprost-314d, is a single, highly active stereoisomer of Beraprost, a prostacyclin (PGI2) analog.[1] Its primary mechanism of action is as a potent agonist of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1][2] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] This signaling cascade results in vasodilation and inhibition of smooth muscle cell proliferation, which are key therapeutic effects for conditions like pulmonary arterial hypertension (PAH).[2][4]
Q2: I am observing lower potency (higher EC50) for this compound in my functional assays than reported in the literature. Why might this be?
Several factors can contribute to apparent low potency of this compound in functional assays. These can be broadly categorized as issues with the experimental system, reagents, or assay protocol. Our troubleshooting guide below provides a detailed checklist to help you identify the potential cause. Common reasons include suboptimal cell health, lower IP receptor expression in your cell line, receptor desensitization, degradation of this compound, or inaccuracies in serial dilutions.
Q3: What are the reported in vitro potency values for this compound?
This compound has been shown to be a highly potent IP receptor agonist in several in vitro functional assays. Its potency can vary depending on the specific assay and cell type used. A summary of reported EC50 values is provided in the table below.
Quantitative Data Summary
| Functional Assay | Cell Type | Reported EC50 (nM) | Reference |
| cAMP Generation | HEK-293 cells expressing human IP receptor (HEK-293-IP) | 0.4 | [1] |
| Inhibition of Cell Proliferation | Human Pulmonary Artery Smooth Muscle Cells (PASMCs) | 3 | [1] |
| Vascular Relaxation (Rat Pulmonary Arteries) | Rat Pulmonary Arteries | ~5-fold more potent than Beraprost | [1] |
This compound Signaling Pathway
Caption: this compound signaling pathway in a target cell.
Troubleshooting Guide: Low Potency of this compound
This guide is designed to help you troubleshoot experiments where this compound is showing lower than expected potency in functional assays such as cAMP accumulation, cell proliferation, or vasoreactivity assays.
General Experimental Workflow
Caption: A logical workflow for troubleshooting low this compound potency.
1. Reagent Verification
| Potential Issue | Recommended Action |
| This compound Degradation | Prostacyclin analogs can be unstable. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store aliquots at -80°C. Avoid repeated freeze-thaw cycles. Prepare working dilutions fresh for each experiment. |
| Inaccurate Concentration | Verify the initial concentration of your this compound stock. Ensure accurate serial dilutions. Use calibrated pipettes. |
| Assay Kit Components | Check the expiration dates of all assay kit components (e.g., cAMP ELISA kit). Ensure proper storage conditions have been maintained. |
| Solvent Effects | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or the assay readout. |
2. Cell Health and Receptor Expression
| Potential Issue | Recommended Action |
| Low IP Receptor Expression | The potency of this compound is dependent on the expression level of the IP receptor. Use a cell line known to express the IP receptor (e.g., HEK293 cells stably transfected with the human IP receptor, or primary PASMCs). Passage number can affect receptor expression; use cells at a low passage number. |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Check for signs of stress or contamination. Perform a cell viability assay (e.g., Trypan Blue exclusion) to confirm high viability (>95%). |
| Cell Seeding Density | Optimize cell seeding density. Too few cells may result in a weak signal, while over-confluent cells may have altered receptor expression and signaling. |
| Receptor Desensitization | Prolonged exposure to agonists can lead to IP receptor desensitization and internalization.[5][6][7] Minimize the pre-incubation time with this compound to what is necessary to elicit a response. If using serum-containing media, be aware that serum may contain factors that could desensitize the receptors. Consider serum-starving the cells for a few hours before the assay. |
3. Assay Protocol Review
| Potential Issue | Recommended Action |
| Suboptimal Incubation Times | Optimize the incubation time for this compound stimulation. A time-course experiment can help determine the point of maximal response. |
| Phosphodiesterase (PDE) Activity | High PDE activity can rapidly degrade cAMP, leading to an underestimation of the response. Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your cAMP assay buffer to allow for cAMP accumulation. |
| Assay-Specific Parameters | For cAMP assays: Ensure the cell lysis step is complete to release all intracellular cAMP. Check that the standard curve is in the appropriate range. For proliferation assays: The choice of mitogen and its concentration can influence the inhibitory effect of this compound. Ensure the assay duration is sufficient to observe changes in proliferation. For vasoreactivity assays: The level of pre-constriction of the vessel is critical. If pre-constriction is too high, it may be difficult to observe a full relaxation response. |
Detailed Experimental Protocols
cAMP Accumulation Assay
This protocol is a general guideline for measuring this compound-induced cAMP accumulation in HEK293-IP cells using a competitive ELISA-based assay kit.
Materials:
-
HEK293 cells stably expressing the human IP receptor (HEK293-IP)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
IBMX (3-isobutyl-1-methylxanthine)
-
Cell lysis buffer (provided in the cAMP assay kit)
-
cAMP competitive ELISA kit
Procedure:
-
Cell Seeding: Seed HEK293-IP cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Cell Stimulation:
-
Wash the cells once with warm PBS.
-
Add stimulation buffer (e.g., serum-free media) containing a PDE inhibitor like IBMX (final concentration 0.5 mM) and incubate for 15-30 minutes at 37°C.
-
Add varying concentrations of this compound to the wells. Include a vehicle control.
-
Incubate for the optimized time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the stimulation buffer.
-
Add cell lysis buffer to each well and incubate as per the kit manufacturer's instructions to ensure complete cell lysis.
-
-
cAMP Quantification:
-
Perform the cAMP ELISA according to the manufacturer's protocol. This typically involves adding the cell lysates and other assay reagents to the antibody-coated plate, incubating, washing, adding a substrate, and then a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Vasoreactivity Assay (Wire Myography)
This protocol provides a general method for assessing the vasodilatory effect of this compound on isolated arteries using a wire myograph.
Materials:
-
Isolated arteries (e.g., rat pulmonary arteries)
-
Physiological Salt Solution (PSS), aerated with 95% O2 / 5% CO2
-
High Potassium Physiological Salt Solution (KPSS)
-
A pre-constricting agent (e.g., U46619, a thromboxane (B8750289) A2 analog)
-
This compound
-
Wire myograph system
Procedure:
-
Vessel Dissection and Mounting:
-
Dissect arteries in ice-cold PSS.
-
Cut the artery into 2 mm segments.
-
Mount the arterial segments on the wires of the myograph jaws in a chamber filled with PSS at 37°C and aerated with 95% O2 / 5% CO2.
-
-
Equilibration and Viability Check:
-
Allow the vessels to equilibrate for at least 30 minutes.
-
Check the viability of the vessels by contracting them with KPSS.
-
-
Pre-constriction:
-
Wash the vessels with PSS and allow them to return to baseline tension.
-
Pre-constrict the vessels to approximately 50-80% of their maximal contraction using an appropriate agonist (e.g., U46619).
-
-
This compound Application:
-
Once a stable pre-constriction plateau is reached, add cumulative concentrations of this compound to the chamber.
-
Record the relaxation response at each concentration until a maximal response is achieved.
-
-
Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the pre-constriction tension.
-
Plot the percentage of relaxation against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50.
-
Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Researchers should always optimize experimental conditions for their specific systems.
References
- 1. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 3. Prostacyclin analogs stimulate receptor-mediated cAMP synthesis and ATP release from rabbit and human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Desensitization of adenylate cyclase responses following exposure to IP prostanoid receptor agonists. Homologous and heterologous desensitization exhibit the same time course - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
Esuberaprost & Fluorescence-Based Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who may encounter interference when using esuberaprost in fluorescence-based assays. While there is no direct evidence in the scientific literature of this compound causing autofluorescence or quenching, this guide outlines proactive steps to identify and mitigate potential artifacts based on general principles of compound interference and the known biological activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of prostacyclin and a highly potent agonist for the prostanoid IP receptor.[1][2] Its primary mechanism of action involves binding to the IP receptor, a G-protein-coupled receptor, which activates adenylate cyclase to increase intracellular cyclic AMP (cAMP) levels.[1] This elevation in cAMP leads to vasodilation and inhibition of platelet aggregation.[1] Some of its antiproliferative effects may also be dependent on nitric oxide (NO) signaling.[2] Development of this compound for pulmonary arterial hypertension (PAH) was discontinued (B1498344) after a Phase 3 clinical trial did not meet its primary endpoint.[3][4]
Q2: Could this compound's biological activity interfere with my assay?
Yes, this is a significant possibility. If your assay measures changes in cAMP levels or relies on signaling pathways modulated by cAMP or NO, this compound can act as a direct effector, independent of the target you are studying.
-
cAMP-Based Assays: In assays using cAMP biosensors (e.g., FRET-based or BRET-based reporters), this compound will likely produce a strong signal by directly increasing cellular cAMP.
-
Cell Viability/Proliferation Assays: this compound has demonstrated potent anti-proliferative effects on pulmonary arterial smooth muscle cells.[2] This could confound results in long-term cell-based assays that use fluorescent readouts for cell number or viability (e.g., Calcein AM, CellTiter-Blue®).
-
Signaling Pathway Analysis: Assays measuring downstream targets of PKA (the primary effector of cAMP) or NO signaling could be affected.
Q3: Is it possible for this compound to be autofluorescent?
Autofluorescence is the intrinsic fluorescence of a compound when excited by light.[5] While many small molecules possess this property, there is no specific data confirming this for this compound.[5] Autofluorescence can lead to false positives by increasing the overall fluorescence signal. It is crucial to test for this possibility empirically.
Q4: Could this compound quench the fluorescent signal in my assay?
Quenching is a phenomenon where a compound reduces the fluorescence intensity of a fluorophore without permanently altering it.[6] This can occur through various mechanisms, including Förster resonance energy transfer (FRET) or the inner filter effect (where the compound absorbs the excitation or emission light).[6][7] Quenching can lead to false negatives or an underestimation of the biological effect. Like autofluorescence, this should be tested experimentally.
Troubleshooting Guides
Guide 1: Distinguishing Biological Interference from Assay Artifacts
If you observe an effect of this compound in your fluorescence-based assay, it is critical to determine if it is due to its known biological activity or a direct physical interference with the assay's fluorescence readout.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected this compound interference.
Experimental Protocols & Data
Protocol 1: Autofluorescence Assessment
Objective: To determine if this compound is fluorescent at the excitation/emission wavelengths of your assay.
Methodology:
-
Prepare a dilution series of this compound in your final assay buffer (without cells, enzymes, or fluorescent reporters). Include a buffer-only control.
-
Dispense the solutions into the same type of microplate used for your primary assay.
-
Read the plate using a fluorescence plate reader set to the exact same excitation and emission wavelengths, gain, and other settings as your main experiment.
-
Analysis: If the fluorescence intensity of the this compound-containing wells is significantly higher (e.g., >3 standard deviations) than the buffer-only control, the compound is autofluorescent under your assay conditions.
Protocol 2: Quenching/Signal Enhancement Assessment
Objective: To determine if this compound interferes with the fluorescent signal of the reporter molecule.
Methodology:
-
Prepare a solution of your fluorescent reporter molecule (e.g., the product of an enzymatic reaction or a fluorescent tracer) at a concentration that gives a mid-range signal in your assay.
-
In a microplate, add this solution to wells containing a dilution series of this compound in assay buffer. Include a control with the fluorescent reporter and buffer only (no this compound).
-
Incubate for a short period (e.g., 15-30 minutes) at the assay temperature.
-
Read the plate using the assay's fluorescence settings.
-
Analysis: A concentration-dependent decrease in fluorescence compared to the control indicates quenching. A concentration-dependent increase indicates signal enhancement.
Pharmacological Data for this compound
Understanding the concentrations at which this compound exerts its biological effects is crucial for designing control experiments.
| Parameter | Cell/System | EC₅₀ Value | Reference |
| cAMP Generation | HEK-293 cells expressing human IP receptor | 0.4 nM | [2] |
| Inhibition of Cell Proliferation | Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | 3 nM | [2] |
| Vasorelaxation | Pre-contracted Rat Pulmonary Arteries | ~5-fold more potent than beraprost | [2] |
| EP₃ Receptor-Dependent Vasoconstriction | Rat Pulmonary Arteries | Occurs at ≥ 1000 nM | [2] |
Visualizations
This compound Signaling Pathway
This diagram illustrates the primary mechanism of action for this compound.
Caption: this compound activates the IP receptor to increase intracellular cAMP.
Workflow for Orthogonal Assay Confirmation
This diagram outlines a logical flow for confirming a biological hit.
Caption: Workflow for confirming biological activity using an orthogonal assay.
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. United Therapeutics Abandons Pulmonary Hypertension Program After Failed Phase III Trial - BioSpace [biospace.com]
- 5. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting Esuberaprost stability in long-term experiments
Welcome to the technical support center for Esuberaprost. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may arise during long-term experiments. Here you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
FAQs and Troubleshooting Guides
This compound Solution Preparation and Storage
Question: What is the recommended procedure for preparing and storing this compound solutions for in vitro experiments to ensure stability?
Answer:
To maintain the stability of this compound in solution, it is crucial to follow proper preparation and storage protocols. Prostacyclin analogs, in general, are susceptible to degradation, particularly in aqueous solutions at non-neutral pH.
Recommended Protocol:
-
Stock Solution:
-
It is advisable to prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol.
-
Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Working Solution:
-
Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate aqueous buffer or cell culture medium immediately before use.
-
The final concentration of the organic solvent in the cell culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Troubleshooting:
-
Inconsistent Results: If you are observing inconsistent results between experiments, consider the possibility of compound degradation in your working solutions. Prepare fresh dilutions from a frozen stock for each experiment. For long-term experiments, replenishing the media with a freshly diluted compound at regular intervals may be necessary.
-
Precipitation: If you observe precipitation upon dilution of the stock solution, try preparing an intermediate dilution in a solvent that is miscible with both the stock solvent and the final aqueous medium.
Potential Degradation Pathways for this compound
Question: What are the likely degradation pathways for this compound under typical experimental conditions?
Answer:
This compound, as a prostacyclin analog, is susceptible to degradation through hydrolysis and oxidation. The presence of ester and other labile functional groups in its structure makes it sensitive to pH and oxidative stress.
-
Hydrolysis: this compound can undergo hydrolysis, particularly in acidic or alkaline conditions. The ester functional group is a primary site for hydrolysis, leading to the formation of the corresponding carboxylic acid and alcohol.
-
Oxidation: The molecule may also be susceptible to oxidation, especially if exposed to air, light, or oxidizing agents.
A Safety Data Sheet for Beraprost sodium, a mixture containing this compound, indicates that it is incompatible with strong acids/alkalis and oxidizing/reducing agents, supporting the likelihood of these degradation pathways.
Cell viability issues with high concentrations of Esuberaprost
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Esuberaprost, with a specific focus on addressing cell viability issues observed at high concentrations.
Troubleshooting Guide
Issue: Decreased Cell Viability at High Concentrations of this compound
This guide addresses unexpected loss of cell viability or cytotoxicity when using high concentrations of this compound in in vitro cell culture experiments.
Q1: We are observing a significant drop in cell viability at this compound concentrations above 1 µM. Is this an expected outcome?
A1: A reduction in cell proliferation is an expected pharmacological effect of this compound, as it is a prostacyclin analogue known to inhibit smooth muscle cell proliferation.[1] However, a sharp decrease in viability, indicative of cytotoxicity, particularly at concentrations ≥1000 nM (1 µM), may be due to off-target effects. This compound, at high concentrations, has been shown to cause EP3 receptor-dependent vasoconstriction.[2] Activation of the EP3 receptor can lead to various cellular responses, including inhibition of adenylyl cyclase and increases in intracellular calcium, which could contribute to cell stress and death depending on the cell type and experimental conditions.[3][4]
It is crucial to differentiate between reduced proliferation (a cytostatic effect) and direct cell killing (a cytotoxic effect). Assays that measure metabolic activity, like the MTT assay, may show a decrease in signal due to either effect. Therefore, it is recommended to use a complementary assay that specifically measures cell death, such as a Lactate (B86563) Dehydrogenase (LDH) release assay.
Q2: What are the potential causes for the observed cytotoxicity at high this compound concentrations?
A2: There are several potential reasons for observing decreased cell viability:
-
Off-Target Receptor Activation: As mentioned, at high concentrations (≥1 µM), this compound can activate the EP3 receptor, which can trigger signaling cascades that may be detrimental to cell health in certain cell types.[2]
-
Solvent Toxicity: If this compound is dissolved in a solvent like DMSO, the final concentration of the solvent in the cell culture medium could be toxic. It is best practice to keep the final DMSO concentration below 0.1% and to include a vehicle control (media with the same concentration of DMSO as the highest this compound concentration) in your experiments.
-
Compound Precipitation: At very high concentrations, this compound may not be fully soluble in the culture medium, leading to the formation of precipitates. These precipitates can cause physical stress to the cells and interfere with colorimetric or fluorometric assay readings.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to drug treatments. The cell line you are using may be particularly sensitive to high concentrations of prostacyclin analogues or the signaling pathways they modulate.
Q3: How can we troubleshoot and mitigate the observed cell viability issues?
A3: We recommend the following troubleshooting workflow:
Caption: Troubleshooting workflow for addressing cell viability issues.
Step-by-step guidance:
-
Confirm Solubility: Visually inspect the highest concentrations of your this compound working solutions under a microscope to ensure there is no precipitation.
-
Include Proper Controls: Always run a "vehicle-only" control to rule out solvent-induced toxicity.
-
Use Orthogonal Viability Assays: Perform a dose-response experiment and measure viability using at least two different methods. For example, an MTT assay (measures metabolic activity) and an LDH assay (measures membrane integrity). This will help distinguish between anti-proliferative and cytotoxic effects.
-
Consider the Role of the EP3 Receptor: If you have access to a selective EP3 receptor antagonist, you could co-treat the cells with the antagonist and a high concentration of this compound to see if the cytotoxic effect is rescued.
-
Optimize Experimental Parameters: If the goal is to study the primary mechanism of this compound (IP receptor agonism), consider using a lower concentration range where the off-target effects are minimized. Alternatively, a shorter incubation time might reduce the observed toxicity.
Quantitative Data Summary
The following table provides an illustrative example of expected results from cell viability assays with varying concentrations of this compound. This data is hypothetical and intended for guidance in experimental design. Actual results will vary depending on the cell line and experimental conditions.
| This compound Concentration | Expected Outcome on Proliferation (e.g., in PASMCs) | Potential Effect on General Cell Viability (MTT Assay) | Potential Effect on Cytotoxicity (LDH Release Assay) | Probable Primary Receptor(s) Involved |
| 0.1 - 10 nM | Inhibition of proliferation | Decreased signal due to reduced cell number | No significant increase in LDH release | IP Receptor |
| 10 - 1000 nM | Strong inhibition of proliferation | Significant decrease in signal | Minimal to moderate increase in LDH release in sensitive cell lines | IP Receptor >> EP3 Receptor |
| > 1000 nM (>1 µM) | Strong inhibition of proliferation | Sharp decrease in signal | Potential for significant increase in LDH release | IP and EP3 Receptors |
Frequently Asked Questions (FAQs)
Q4: What is the primary mechanism of action for this compound?
A4: this compound is a synthetic analogue of prostacyclin (PGI2). Its primary mechanism of action is to bind to and activate the prostacyclin receptor (IP receptor), which is a G-protein coupled receptor (GPCR).[5] This activation stimulates the enzyme adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels result in vasodilation and inhibition of smooth muscle cell proliferation.[5][6]
Caption: this compound's primary signaling pathway via the IP receptor.
Q5: What is the role of the EP3 receptor in the context of high this compound concentrations?
A5: While this compound is a potent IP receptor agonist, at higher concentrations (≥1 µM), it can also act as an agonist at the prostaglandin (B15479496) EP3 receptor.[2] The EP3 receptor is also a GPCR, but its activation often leads to inhibitory signals, such as the inhibition of adenylyl cyclase via a Gi protein, or can couple to other G proteins to increase intracellular calcium.[3][7] This can lead to effects like vasoconstriction, which is contrary to the desired effect of IP receptor activation.[2] This dual pharmacology at high concentrations is a critical consideration in experimental design.
Caption: Off-target signaling of this compound at high concentrations.
Q6: Are there any known issues with the stability of this compound in cell culture medium?
A6: this compound is a stable analogue of prostacyclin, designed for better stability than the endogenous compound.[8] However, like any experimental compound, its stability can be affected by factors such as pH, temperature, and light exposure. It is recommended to prepare fresh working solutions from a frozen stock for each experiment and to minimize the exposure of the compound to light.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method for assessing cell viability by measuring the metabolic activity of a cell population.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of solvent used).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of cytotoxicity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium (preferably with low serum to reduce background LDH)
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis buffer (provided with the kit or 1% Triton X-100)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. In addition to the untreated and vehicle controls, prepare a "maximum LDH release" control by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.
-
Incubation: Incubate the plate for the desired duration.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100 (Where "Spontaneous LDH Release" is the reading from untreated, non-lysed cells).
-
References
- 1. Prostacyclin analogues differentially inhibit growth of distal and proximal human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. What are EP3 agonists and how do they work? [synapse.patsnap.com]
- 8. Prostacyclin and beraprost sodium as suppressors of activated rat polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Esuberaprost Replication Studies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Esuberaprost. The content addresses the inconsistent results observed between preclinical studies and clinical trials, offering potential explanations and guidance for future experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary inconsistency observed in this compound replication studies?
The core inconsistency with this compound lies in the discordance between its promising preclinical profile and its performance in a pivotal Phase III clinical trial. In vitro and in animal models, this compound, a single isomer of Beraprost, demonstrated high potency as a prostacyclin (IP) receptor agonist with significant vasodilatory and antiproliferative effects.[1] However, the Phase III BEAT (Beraprost-314d Added-on to Tyvaso) clinical trial, which evaluated this compound as an add-on therapy for patients with pulmonary arterial hypertension (PAH), was terminated early as it failed to meet its primary endpoint of delaying the time to the first clinical worsening event.[2][3]
Q2: What is the proposed mechanism of action for this compound based on preclinical data?
Preclinical studies indicate that this compound is a potent prostacyclin (IP) receptor agonist.[1] Activation of the IP receptor in pulmonary arterial smooth muscle cells (PASMCs) leads to an increase in intracellular cyclic AMP (cAMP), which in turn mediates vasodilation. Furthermore, this compound has been shown to inhibit the proliferation of human PASMCs. Interestingly, its antiproliferative effects seem to be more dependent on the nitric oxide (NO) pathway than on direct IP receptor stimulation in some experimental settings.[1] At higher concentrations, this compound can also cause vasoconstriction through the EP3 receptor.[1]
Q3: Has the full data from the BEAT clinical trial been published?
As of late 2025, the full, peer-reviewed results of the Phase III BEAT trial have not been published. Information regarding the trial's outcome is primarily derived from press releases from the sponsoring company, United Therapeutics, and a summary for trial participants.[2][3][4] These sources state the trial did not meet its primary endpoint but do not provide detailed quantitative data on primary or secondary outcomes.[2][4]
Troubleshooting Guide: Reconciling In Vitro and In Vivo Discrepancies
This guide provides potential explanations and experimental considerations for researchers encountering inconsistencies between their this compound studies and the reported clinical trial results.
Issue 1: Potent in vitro antiproliferative effects do not translate to in vivo clinical efficacy.
Potential Explanations:
-
Off-Target Effects: While this compound is a potent IP receptor agonist, it also interacts with other receptors, such as the EP3 receptor, which can mediate vasoconstriction at higher concentrations.[1] The balance of these opposing effects in vivo may be less favorable than in controlled in vitro systems.
-
Role of the Nitric Oxide (NO) Pathway: The observation that the antiproliferative effects of this compound may be more reliant on the NO pathway than the IP receptor pathway is a critical consideration.[1] The bioavailability of NO and the responsiveness of the NO signaling pathway in PAH patients may be compromised, thus diminishing the antiproliferative effects of this compound in vivo.
-
Cellular Environment and Disease Complexity: In vitro studies with cultured PASMCs do not fully recapitulate the complex microenvironment of the pulmonary vasculature in PAH, which involves interactions between multiple cell types (endothelial cells, fibroblasts, inflammatory cells) and a complex extracellular matrix.
Troubleshooting and Experimental Recommendations:
-
Experiment: Co-culture models of PASMCs with endothelial cells and fibroblasts.
-
Rationale: To investigate how intercellular signaling in a more complex environment influences the antiproliferative effects of this compound.
-
-
Experiment: Assess the effect of this compound on NO production and eNOS activity in relevant cell types.
-
Rationale: To determine if this compound's efficacy is dependent on a functional NO signaling pathway.
-
-
Experiment: Use animal models of PAH that more closely mimic the human disease, including models with established endothelial dysfunction.
-
Rationale: To evaluate the efficacy of this compound in a more clinically relevant setting.
-
Issue 2: Discrepancy in potency between cAMP elevation and antiproliferation.
Potential Explanations:
-
Signal Transduction Complexity: The 40-fold greater potency of this compound in inhibiting cell proliferation compared to its 5-fold greater potency in elevating cAMP suggests that the antiproliferative effect is not solely mediated by the IP-cAMP pathway.[1]
-
Receptor Desensitization and Downregulation: Chronic stimulation of the IP receptor in vivo can lead to its desensitization and downregulation, potentially limiting the long-term efficacy of this compound.
Troubleshooting and Experimental Recommendations:
-
Experiment: Investigate downstream signaling pathways activated by this compound in PASMCs, independent of cAMP, such as MAPK/ERK or PI3K/Akt pathways.
-
Rationale: To identify alternative signaling cascades responsible for the potent antiproliferative effects.
-
-
Experiment: Conduct long-term exposure studies of PASMCs to this compound and measure IP receptor expression and cAMP responsiveness over time.
-
Rationale: To assess the potential for receptor desensitization and its impact on cellular responses.
-
Data Presentation
Table 1: Comparative Potency of this compound and Beraprost in Preclinical Assays
| Assay | Cell Type | Parameter | This compound (EC₅₀) | Beraprost (EC₅₀) | Fold Difference | Reference |
| cAMP Elevation | HEK-293-IP | EC₅₀ | 0.4 nM | Not Reported | 26-fold more potent than Beraprost | [1] |
| Inhibition of Cell Proliferation | Human PASMCs | EC₅₀ | 3 nM | 120 nM | 40-fold | [1] |
| Relaxation of Pulmonary Arteries | Rat PAs | Potency | 5-fold greater than Beraprost | Not Applicable | 5-fold | [1] |
Note: Detailed quantitative data from the Phase III BEAT clinical trial are not publicly available.
Experimental Protocols
Key Experiment: Assessment of Vascular Tone using Wire Myography
-
Objective: To determine the vasorelaxant or vasoconstrictive effects of this compound on isolated pulmonary arteries.
-
Methodology:
-
Distal pulmonary arteries are dissected from rats or human tissue and mounted on a wire myograph.[1]
-
Arteries are pre-contracted with a thromboxane (B8750289) A2 mimetic, such as U46619 (100 nM).[1]
-
Cumulative concentration-response curves to this compound are generated to assess vasorelaxation.
-
To investigate the involvement of specific pathways, experiments can be repeated in the presence of antagonists such as an IP receptor antagonist (e.g., RO3244794) or a nitric oxide synthase (NOS) inhibitor (e.g., L-NAME).[1]
-
Key Experiment: Measurement of cAMP Generation
-
Objective: To quantify the activation of the IP receptor by this compound.
-
Methodology:
-
HEK-293 cells stably expressing the human IP receptor (HEK-293-IP) are cultured.[1]
-
Cells are stimulated with varying concentrations of this compound for a defined period.
-
Intracellular cAMP levels are measured using a commercially available ELISA kit.
-
EC₅₀ values are calculated to determine the potency of this compound in activating the IP receptor.[1]
-
Key Experiment: Cell Proliferation Assay
-
Objective: To evaluate the antiproliferative effects of this compound on pulmonary arterial smooth muscle cells (PASMCs).
-
Methodology:
-
Human PASMCs derived from PAH patients are cultured.[1]
-
Cells are treated with various concentrations of this compound.
-
Cell proliferation can be assessed using various methods, such as direct cell counting, or assays that measure metabolic activity (e.g., MTT assay) or DNA synthesis (e.g., BrdU incorporation).
-
EC₅₀ values are determined to quantify the antiproliferative potency of this compound.[1]
-
Visualizations
Caption: this compound signaling in pulmonary arterial smooth muscle cells (PASMCs).
Caption: A logical workflow for investigating this compound discrepancies.
References
- 1. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 3. ir.unither.com [ir.unither.com]
- 4. filehosting.pharmacm.com [filehosting.pharmacm.com]
Technical Support Center: Esuberaprost Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with esuberaprost, focusing on the potential impact of serum proteins on its experimental activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective agonist for the prostacyclin (IP) receptor.[1][2] Its binding to the IP receptor on smooth muscle cells and platelets activates the Gs alpha subunit of the associated G-protein, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][3][4] This elevation in cAMP mediates downstream effects, including vasodilation and inhibition of smooth muscle cell proliferation.[1][3] Some antiproliferative effects of this compound also appear to be dependent on nitric oxide (NO) signaling pathways.[1][2]
Q2: We are observing a lower-than-expected potency (higher EC₅₀) for this compound in our cell-based assays. What could be the cause?
A common reason for reduced potency in in vitro assays is the presence of serum in the culture medium. Like other prostacyclin analogs, this compound is expected to bind to serum proteins, particularly albumin.[5][6] Only the free, unbound fraction of the drug is available to interact with the IP receptors on the target cells.[7][8] Therefore, if your assay medium contains serum (e.g., Fetal Bovine Serum), a significant portion of the this compound may be sequestered, reducing its effective concentration and leading to an apparent decrease in potency.
Q3: How does serum protein binding affect the interpretation of EC₅₀ values?
The presence of serum proteins necessitates a distinction between the total drug concentration and the free drug concentration. The EC₅₀ value calculated based on the total concentration of this compound added to a serum-containing medium will likely be higher than the value obtained in a serum-free environment. The extent of this shift depends on the binding affinity of this compound to the serum proteins and the concentration of those proteins. When comparing results or building pharmacokinetic/pharmacodynamic (PK/PD) models, it is the unbound concentration that is most relevant to the drug's pharmacological activity.[8][9]
Troubleshooting Guide
Issue: High variability in experimental results between different batches of serum or when using serum from different species.
-
Root Cause: The concentration and composition of proteins, especially albumin, can vary significantly between different serum batches, lots, and species.[7] This variability will alter the fraction of unbound this compound, leading to inconsistent results. For example, binding of drugs to bovine serum albumin can differ significantly from binding to human serum albumin.[7]
-
Recommendation:
-
If possible, standardize your experiments using a single lot of serum for the entire study.
-
For greater consistency, consider using purified albumin (e.g., human serum albumin) at a known concentration instead of whole serum.
-
The most rigorous approach is to determine the unbound concentration of this compound under your specific experimental conditions using methods like equilibrium dialysis or ultrafiltration.
-
Quantitative Data
The following table summarizes the reported potency of this compound and its parent compound, beraprost, in assays conducted in serum-free conditions.
Table 1: Reported Potency of this compound and Beraprost (Serum-Free Conditions)
| Compound | Assay | Cell Type | Parameter | Potency (EC₅₀) | Reference |
|---|---|---|---|---|---|
| This compound | cAMP Generation | HEK-293-IP | EC₅₀ | 0.4 nM | [2] |
| Beraprost | cAMP Generation | HEK-293-IP | EC₅₀ | 10.4 nM | [2] |
| This compound | Inhibition of Cell Proliferation | Human PASMCs | EC₅₀ | 3 nM | [2] |
| Beraprost | Inhibition of Cell Proliferation | Human PASMCs | EC₅₀ | 120 nM |[2] |
To illustrate the potential impact of serum, the following table presents a hypothetical scenario. The values shown are for illustrative purposes only and are intended to demonstrate the expected trend of an increase in the apparent EC₅₀ with increasing serum protein concentration.
Table 2: Hypothetical Impact of Serum Concentration on Apparent this compound EC₅₀
| Serum Concentration | Expected Unbound Fraction | Apparent EC₅₀ (Total Drug) |
|---|---|---|
| 0% (Serum-Free Buffer) | 100% | 3.0 nM |
| 2% FBS | Lower | > 3.0 nM |
| 10% FBS | Significantly Lower | >> 3.0 nM |
Visualizations
Signaling Pathway and Experimental Workflows
The diagrams below illustrate the key signaling pathway for this compound and a general workflow for investigating the impact of serum protein binding.
Caption: this compound signaling pathway via the IP receptor.
Caption: Workflow for assessing serum protein binding impact.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels [frontiersin.org]
- 5. Characterization of the interaction between prostacyclin and human serum albumin using a fluorescent analogue, 2,6-dichloro-4-aminophenol iloprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Utilization of human serum albumin as drug additives I. Stabilizer of prostacyclin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Importance of protein binding for the interpretation of serum or plasma drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Esuberaprost Batch-to-Batch Variability Testing: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and addressing potential batch-to-batch variability when working with esuberaprost. The following information is intended to support the consistent and reliable use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the prostacyclin receptor (IP receptor), which is a G-protein coupled receptor (GPCR).[1][2] Its mechanism of action involves binding to the IP receptor, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP levels mediates various physiological effects, including vasodilation and inhibition of platelet aggregation.[2]
Q2: Why is it crucial to assess the batch-to-batch variability of this compound?
Q3: What are the key parameters to consider when evaluating the quality of a new batch of this compound?
A3: Key quality control parameters for a new batch of this compound, an oral solid dosage form, include visual appearance, identity, purity (including the profile of related substances and impurities), assay (potency), uniformity of content, and dissolution rate.[3][4][5] For research purposes, confirming the biological activity through a functional assay, such as a cell-based potency assay, is also critical.
Q4: I am observing a weaker than expected response in my cell-based assay with a new batch of this compound. What could be the cause?
A4: A weaker than expected response could be due to several factors. Firstly, it is possible that the new batch has a lower potency. This should be investigated by performing a dose-response curve and comparing the EC50 value to that of a previously validated reference batch. Other potential causes could be related to the experimental setup, such as issues with cell health (e.g., high passage number), inconsistent cell seeding, or problems with the assay reagents.[6][7][8]
Q5: How can I establish a reference standard for this compound in my laboratory?
A5: To establish a reference standard, a single batch of this compound should be thoroughly characterized for its identity, purity, and potency. This batch should then be stored under controlled conditions to ensure its stability over time. All subsequent batches should be compared against this reference standard to ensure their quality and consistency.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based Potency Assays
This guide addresses common issues encountered when observing variability in cell-based assays designed to measure the potency of this compound, such as a cAMP assay.
| Problem | Potential Cause | Recommended Solution |
| High well-to-well variability | Inconsistent cell seeding | Ensure the cell suspension is homogenous before and during plating by gentle mixing. Use calibrated pipettes and consider reverse pipetting for viscous suspensions.[6][9] |
| "Edge effect" in multi-well plates | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile media or PBS to maintain humidity.[9] | |
| Pipetting errors | Ensure pipettes are regularly calibrated. Use a consistent pipetting technique for adding cells, reagents, and the test compound.[9] | |
| Lower than expected potency (higher EC50) | Degradation of this compound stock solution | Prepare fresh working solutions from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Sub-optimal cell health | Use cells with a consistent and low passage number. Ensure cells are in the exponential growth phase and have high viability.[7] | |
| Incorrect assay setup | Verify the concentrations of all reagents, including the phosphodiesterase (PDE) inhibitor (if used in a cAMP assay). Optimize incubation times and temperatures. | |
| No response or very weak response | Insufficient receptor expression | Confirm the expression of the IP receptor in the cell line being used. |
| Inactive batch of this compound | Test the batch for identity and purity. Compare its performance to a known active reference standard. | |
| Assay detection issues | Ensure the plate reader settings are appropriate for the assay (e.g., luminescence or fluorescence). Check the expiration date and proper storage of assay kits. |
Data Presentation
Table 1: Illustrative Quality Control Specifications for this compound Batch Release
The following table provides a set of illustrative specifications for the batch-to-batch quality control of this compound intended for research use. These are not official specifications but are based on general pharmaceutical quality control requirements for oral solid dosage forms.[3][4][5][10][11]
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white crystalline powder |
| Identity | HPLC-UV/MS | Retention time and mass spectrum match the reference standard |
| Purity (HPLC) | HPLC-UV | ≥ 98.0% |
| Related Substances | HPLC-UV | Individual impurity: ≤ 0.5%Total impurities: ≤ 1.0% |
| Assay (Potency) | HPLC-UV | 98.0% - 102.0% of the stated content |
| Cell-Based Potency Assay (cAMP) | In vitro cell-based assay | EC50 value within 80% - 125% of the reference standard |
| Content Uniformity | USP <905> | Meets USP requirements |
| Dissolution | USP Apparatus 2 | ≥ 80% dissolved in 30 minutes in specified medium |
Experimental Protocols
Protocol 1: Cell-Based Potency Assay for this compound using a cAMP Assay
This protocol describes a method to determine the potency (EC50) of an this compound batch by measuring its ability to stimulate cAMP production in a cell line stably expressing the human IP receptor (e.g., HEK293-IP cells).[1]
Materials:
-
HEK293 cells stably expressing the human IP receptor (HEK293-IP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound reference standard and test batch
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Commercially available cAMP assay kit (e.g., HTRF, luminescence, or fluorescence-based)
-
White, opaque 96-well or 384-well microplates suitable for the chosen assay kit
-
Multichannel pipette and/or automated liquid handler
Procedure:
-
Cell Seeding:
-
Culture HEK293-IP cells to approximately 80-90% confluency.
-
Harvest the cells and perform a cell count to determine viability.
-
Resuspend the cells in a fresh culture medium at a predetermined optimal density.
-
Seed the cells into the microplate and incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of the this compound reference standard and the test batch in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in the assay buffer to create a range of concentrations for the dose-response curve.
-
-
Assay Execution:
-
Gently remove the culture medium from the wells.
-
Add the assay buffer containing a PDE inhibitor to each well and incubate for a short period (e.g., 30 minutes) at room temperature.
-
Add the different concentrations of the this compound reference standard and test batch to the respective wells. Include a vehicle control (buffer with DMSO).
-
Incubate for the optimized stimulation time (e.g., 30 minutes) at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration (or assay signal) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for both the reference standard and the test batch.
-
Compare the EC50 of the test batch to the reference standard to assess its relative potency.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound via the IP receptor.
Caption: Experimental workflow for this compound batch variability testing.
References
- 1. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Quality Control Requirements for Pharmaceutical Dosage Forms - Pharm... [pharmapproach.com]
- 4. Pharmaceutical Solid Dosage Forms Quality Control Requirements - Senieer - What You Trust [senieer.com]
- 5. QUALITY CONTROL OF SOLID DOSAGE FORMS (TABLETS , CAPSULES & POWDERS) | PDF [slideshare.net]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. freyrsolutions.com [freyrsolutions.com]
Validation & Comparative
Esuberaprost Demonstrates Superior In Vitro Potency over Beraprost in Key Cellular Assays
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A comprehensive review of in vitro studies reveals that esuberaprost, a single isomer of beraprost (B1666799), exhibits significantly greater potency in key cellular and tissue-based assays relevant to the treatment of pulmonary arterial hypertension (PAH). The data consistently show that this compound is a more potent agonist of the prostacyclin receptor (IP receptor), leading to enhanced downstream signaling and functional effects compared to its parent compound, beraprost, which is a mixture of four stereoisomers.
This comparison guide provides a detailed overview of the in vitro potency of this compound versus beraprost, supported by experimental data from peer-reviewed studies. The guide is intended for researchers, scientists, and drug development professionals working in the field of cardiovascular pharmacology and drug discovery.
Quantitative Comparison of In Vitro Potency
The in vitro potency of this compound and beraprost has been evaluated in several key functional assays. This compound consistently demonstrates lower half-maximal effective concentrations (EC50) compared to beraprost, indicating higher potency. A summary of the key quantitative data is presented below.
| Assay Type | Cell/Tissue Type | Parameter | This compound (EC50) | Beraprost (EC50) | Potency Fold-Difference | Reference |
| cAMP Elevation | HEK-293 cells expressing human IP receptor | EC50 | 0.4 nM | 10.4 nM | 26-fold | [1][2] |
| Inhibition of Cell Proliferation | Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | EC50 | 3 nM | 120 nM | 40-fold | [1][2] |
| Relaxation of Pulmonary Arteries | Rat Pulmonary Arteries | EC50 | - | - | 5-fold greater potency | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cyclic AMP (cAMP) Elevation Assay
This assay quantifies the ability of a compound to stimulate the production of intracellular cyclic AMP, a key second messenger in the prostacyclin signaling pathway.
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human prostacyclin (IP) receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is removed, and cells are washed with a serum-free medium. Cells are then incubated with various concentrations of this compound or beraprost for 15-30 minutes at 37°C. A phosphodiesterase inhibitor, such as IBMX, is often included to prevent the degradation of cAMP.
-
cAMP Measurement: Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, according to the manufacturer's instructions.
-
Data Analysis: The concentration-response curves are generated, and the EC50 values are calculated using a non-linear regression analysis.
Inhibition of Pulmonary Arterial Smooth Muscle Cell (PASMC) Proliferation Assay
This assay assesses the anti-proliferative effects of the compounds on primary human PASMCs, which is a critical factor in the pathology of pulmonary arterial hypertension.
-
Cell Isolation and Culture: Primary human PASMCs are isolated from the pulmonary arteries of healthy donors or PAH patients. The cells are cultured in a specialized smooth muscle growth medium (SmGM) containing growth factors, serum, and antibiotics. Experiments are typically conducted on cells between passages 4 and 8.
-
Cell Seeding: PASMCs are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound or beraprost for 48-72 hours.
-
Proliferation Assessment: Cell proliferation is quantified using various methods, such as:
-
MTS/WST-1 Assay: A colorimetric assay that measures the metabolic activity of viable cells.
-
BrdU Incorporation Assay: An immunoassay that detects the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The inhibitory concentration-response curves are plotted, and the EC50 values are determined using a suitable curve-fitting model.
Wire Myography for Assessment of Vascular Tone
This ex vivo technique measures the contractile and relaxant properties of isolated blood vessels in response to pharmacological agents.
-
Vessel Isolation: Intrapulmonary arteries (200-500 µm in diameter) are carefully dissected from rat lungs in cold, oxygenated physiological salt solution (PSS).
-
Mounting: The arterial rings (2 mm in length) are mounted on two fine wires in the jaws of a wire myograph chamber.
-
Equilibration: The chambers are filled with PSS, maintained at 37°C, and continuously bubbled with a gas mixture of 95% O2 and 5% CO2. The vessels are allowed to equilibrate for 60-90 minutes under a standardized resting tension.
-
Viability Check: The viability of the arterial rings is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl). Endothelial integrity is assessed by evaluating the relaxation response to acetylcholine.
-
Compound Evaluation: The arteries are pre-constricted with a thromboxane (B8750289) A2 mimetic, such as U46619. Once a stable contraction is achieved, cumulative concentration-response curves are generated for this compound and beraprost to assess their vasorelaxant effects.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by U46619. EC50 values are calculated from the concentration-response curves.
Visualizing the Mechanism and Workflow
To further elucidate the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: Prostacyclin (IP) Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vitro Potency Determination.
References
A Comparative Analysis of Esuberaprost and Treprostinil in Pulmonary Artery Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of esuberaprost and treprostinil (B120252), two prostacyclin analogues investigated for their potential in treating pulmonary arterial hypertension (PAH) through the relaxation of pulmonary arteries. While both compounds target the prostacyclin pathway, their receptor activation profiles, preclinical potency, and clinical development trajectories show notable differences. Treprostinil is an established therapy for PAH, whereas the clinical development of this compound was discontinued.[1][2] This guide synthesizes available experimental data to illuminate their respective mechanisms and performance.
At a Glance: Key Differences
| Feature | This compound | Treprostinil |
| Drug Class | Prostacyclin Analogue (single isomer of beraprost) | Prostacyclin Analogue |
| Primary Mechanism | Potent Prostacyclin (IP) Receptor Agonist[3] | Agonist at multiple prostanoid receptors: IP, EP2, and DP1[4][5][6][7] |
| Clinical Status | Development Discontinued[2][8] | Approved for treatment of Pulmonary Arterial Hypertension[9] |
| Key Characteristic | High in vitro potency at the IP receptor[3] | Broad receptor activity contributing to vasodilation[4] |
Mechanism of Action and Signaling Pathways
Both this compound and treprostinil exert their vasodilatory effects by stimulating the prostacyclin signaling pathway in pulmonary artery smooth muscle cells. This pathway ultimately leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger that promotes muscle relaxation.
This compound is a highly selective and potent agonist for the prostacyclin (IP) receptor.[3] Its binding to the IP receptor activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.
Treprostinil exhibits a broader mechanism of action, acting as an agonist at not only the IP receptor but also the prostaglandin (B15479496) E2 receptor 2 (EP2) and the prostaglandin D2 receptor 1 (DP1).[4][5][6][7] Activation of all three of these G-protein coupled receptors converges on the stimulation of adenylyl cyclase, leading to increased cAMP levels and subsequent vasodilation.
Below are diagrams illustrating the signaling pathways for both compounds.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. United Therapeutics Abandons Pulmonary Hypertension Program After Failed Phase III Trial - BioSpace [biospace.com]
- 3. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treprostinil | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 6. Assessing the agonist profiles of the prostacyclin analogues treprostinil and naxaprostene, particularly their DP₁ activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treprostinil | C23H34O5 | CID 6918140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 9. Inhaled treprostinil in group 3 pulmonary hypertension associated with lung disease: results of the INCREASE and PERFECT studies - PMC [pmc.ncbi.nlm.nih.gov]
Esuberaprost and Iloprost: A Comparative Analysis of Receptor Binding Affinity
In the landscape of synthetic prostacyclin analogs, both esuberaprost and iloprost (B1671730) are significant players, primarily utilized for their vasodilatory and anti-platelet aggregation properties. Their therapeutic effects are mediated through interactions with prostanoid receptors, a family of G-protein coupled receptors. This guide provides a detailed comparison of their receptor binding affinities, supported by experimental data, to inform researchers and drug development professionals.
Quantitative Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. This is often quantified using the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium.
A study comparing the binding profiles of iloprost and another prostacyclin analog, treprostinil (B120252), at human prostanoid receptors expressed in cell lines provides precise Ki values for iloprost. Iloprost demonstrates a high affinity for the EP1 and IP receptors.[1][2] In contrast, its affinity for FP, EP3, and EP4 receptors is low, and very low for EP2, DP1, and TP receptors.[1]
While direct, comprehensive Ki values for this compound across all prostanoid receptors are not as readily available in the public domain, its activity at the IP receptor has been well-characterized. This compound is the most pharmacologically active isomer of beraprost.[3] Studies have shown that the binding affinity of this compound for the IP receptor is approximately 100-fold higher than the other isomers of beraprost.[4] In functional assays using HEK-293 cells stably expressing the human IP receptor, this compound was found to be 26-fold more potent at increasing cyclic AMP (cAMP) than beraprost, with an EC50 of 0.4 nM.[3][5]
The following table summarizes the available quantitative data for iloprost's binding affinity.
| Receptor | Iloprost Ki (nM)[1] |
| IP | 3.9 |
| EP1 | 1.1 |
| EP2 | >1000 |
| EP3 | >1000 |
| EP4 | >1000 |
| DP1 | >1000 |
| FP | >1000 |
| TP | >1000 |
Experimental Protocols
The determination of receptor binding affinities, such as the Ki values presented above, is typically achieved through radioligand binding assays. This competitive binding technique allows for the quantification of a ligand's ability to displace a radiolabeled ligand from its receptor.
Radioligand Binding Assay Protocol
A standard protocol for determining the binding affinity of a compound for a prostanoid receptor involves the following steps:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human prostanoid receptor of interest (e.g., HEK-293 cells) are prepared. This is done by homogenizing the cells in a cold buffer and then centrifuging the homogenate to pellet the membranes. The resulting pellet is resuspended in a binding buffer.[6]
-
Competitive Binding Assay: A fixed concentration of a suitable radiolabeled ligand (e.g., [³H]-iloprost for the IP receptor) is incubated with the prepared cell membranes.[4]
-
Incubation with Competitor: Varying concentrations of the unlabeled test compound (e.g., this compound or iloprost) are added to the incubation mixture to compete with the radioligand for receptor binding sites.[4][6]
-
Separation and Quantification: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The amount of radioactivity trapped on the filters, representing the bound radioligand, is then quantified using liquid scintillation counting.[6]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.[4]
Signaling Pathways
Both this compound and iloprost exert their primary effects through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. The activation of the IP receptor initiates a well-defined signaling cascade.
Upon agonist binding, the IP receptor couples to the Gs alpha subunit of its associated heterotrimeric G-protein.[7] This coupling activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][8] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[8] PKA then phosphorylates various downstream targets, ultimately leading to the physiological responses of vasodilation and inhibition of platelet aggregation.[8]
References
- 1. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Iloprost? [synapse.patsnap.com]
Esuberaprost vs. Selexipag: A Comparative Analysis of Selectivity for the IP Receptor
For researchers and professionals in drug development, the selectivity of a receptor agonist is a critical determinant of its therapeutic efficacy and safety profile. This guide provides an objective comparison of esuberaprost and selexipag (B1681723), two agonists of the prostacyclin (IP) receptor, with a focus on their selectivity. While both compounds target the IP receptor to mediate vasodilation and inhibit platelet aggregation, their interaction with other prostanoid receptors, and thus their potential for off-target effects, appears to differ significantly based on available data.
Executive Summary
Selexipag, through its active metabolite ACT-333679, demonstrates high selectivity for the IP receptor, with extensive experimental data showing a significantly lower affinity for other prostanoid receptors.[1] In contrast, while this compound is a potent IP receptor agonist, its selectivity profile is less well-defined in publicly available literature.[1][2] Notably, evidence suggests potential interaction with the EP3 receptor at higher concentrations, a characteristic not observed with selexipag.[1][2]
Quantitative Comparison of Receptor Binding Affinity
| Receptor Subtype | Ligand | Binding Affinity (Ki) [nM] | Selectivity Ratio (Ki other receptor / Ki IP receptor) |
| IP | ACT-333679 (active metabolite of Selexipag) | 20 | 1 |
| EP1 | ACT-333679 | >10,000 | >500 |
| EP2 | ACT-333679 | ≥2,600 | ≥130 |
| EP3 | ACT-333679 | >10,000 | >500 |
| EP4 | ACT-333679 | ≥2,600 | ≥130 |
| DP1 | ACT-333679 | ≥2,600 | ≥130 |
| FP | ACT-333679 | >10,000 | >500 |
| TP | ACT-333679 | >10,000 | >500 |
| IP | This compound | Data not available | Data not available |
| EP3 | Beraprost (B1666799) | 680[2][3] | Data not available |
Data for ACT-333679 from a comprehensive in vitro study. Data presented as > or ≥ indicate that the binding affinity was beyond the tested concentration range, signifying very low affinity.
Functional Potency at the IP Receptor
| Assay | Ligand | Potency (EC50) [nM] |
| cAMP Accumulation (HEK-293-IP cells) | This compound | 0.4[1][2] |
| cAMP Accumulation (HEK-293-IP cells) | Beraprost | 10.4 |
IP Receptor Signaling Pathway
Both this compound and selexipag mimic the action of endogenous prostacyclin (PGI2) by binding to the IP receptor, a G-protein coupled receptor (GPCR). Activation of the IP receptor primarily couples to the Gs alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that results in vasodilation and inhibition of smooth muscle cell proliferation.
Caption: IP Receptor Signaling Pathway.
Experimental Protocols
The determination of receptor selectivity and potency relies on standardized in vitro assays. Below are the general methodologies for the key experiments cited.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the human prostanoid receptor of interest (e.g., IP, EP1-4, DP, FP, or TP) are cultured.
-
Cells are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.
2. Binding Assay:
-
A constant concentration of a suitable radioligand (e.g., [³H]-iloprost for the IP receptor) is incubated with the cell membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound or ACT-333679) are added to compete for binding.
-
The incubation is carried out to reach equilibrium.
3. Data Analysis:
-
The amount of bound radioligand is measured.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The equilibrium dissociation constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Experimental Workflow for a Radioligand Binding Assay.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of intracellular cyclic adenosine (B11128) monophosphate (cAMP) following receptor activation.
1. Cell Culture and Seeding:
-
Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing the human IP receptor are cultured.
-
Cells are seeded into microplates and incubated overnight.
2. Compound Treatment:
-
Cells are treated with various concentrations of the test compound (this compound or ACT-333679).
3. cAMP Measurement:
-
After a defined incubation period, cell lysis is performed, and the intracellular cAMP concentration is measured using methods such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
4. Data Analysis:
-
A dose-response curve is generated, and the concentration of the compound that produces 50% of the maximal response (EC50) is calculated to determine its potency.[2]
Conclusion
The available experimental data strongly supports the classification of selexipag's active metabolite, ACT-333679, as a highly selective IP receptor agonist.[1] Its more than 130-fold selectivity for the IP receptor over other prostanoid receptors minimizes the potential for off-target effects that could arise from interactions with EP, DP, FP, or TP receptors.[1]
This compound is a potent agonist at the IP receptor, demonstrating high efficacy in functional assays.[1][2] However, the lack of a comprehensive public dataset of its binding affinities across the full prostanoid receptor panel makes a direct and complete comparison of its selectivity profile with that of selexipag challenging. The finding that beraprost, the racemate of this compound, has a notable affinity for the EP3 receptor, and that this compound can elicit EP3-dependent vasoconstriction at high concentrations, suggests a less selective profile compared to selexipag.[2] For researchers and clinicians, this difference in selectivity is a crucial consideration, as off-target receptor activation can contribute to the overall pharmacological and side-effect profile of a drug.
References
Esuberaprost's Failed Bid in Pulmonary Arterial Hypertension: A Comparative Analysis of Clinical Trial Data
The Phase 3 BEAT clinical trial investigating esuberaprost as an add-on therapy for pulmonary arterial hypertension (PAH) was terminated after failing to meet its primary endpoint, halting the development of this once-promising prostacyclin analogue. This guide provides a detailed analysis of the available data from the BEAT trial, compares this compound's performance with established alternative therapies, and outlines the experimental protocols for the key studies cited.
This compound and the BEAT Clinical Trial
This compound is a synthetic prostacyclin analogue designed to induce vasodilation and inhibit platelet aggregation by binding to the prostacyclin (IP) receptor, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] The Beraprost 314d Added-on to Tyvaso (BEAT) study was a Phase 3, multicenter, double-blind, randomized, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in patients with PAH who were already receiving treatment with inhaled treprostinil (B120252) (Tyvaso).[2][3]
The primary endpoint of the BEAT trial was the time to the first clinical worsening event, a composite measure that included death, hospitalization due to worsening PAH, initiation of parenteral prostacyclin therapy, or disease progression.[2][4] United Therapeutics announced in April 2019 that the BEAT study did not meet this primary endpoint, leading to the discontinuation of this compound's development.[5][6] While specific quantitative data on the primary endpoint were not released in detail, a plain language summary of the trial results confirmed that this compound did not prevent clinical worsening any better than a placebo.[7]
BEAT Trial: Adverse Events
The following table summarizes the most common adverse events reported in the BEAT trial, occurring in at least 15% of participants in either treatment group.[7]
| Adverse Event | This compound + Inhaled Treprostinil (n=137) | Placebo + Inhaled Treprostinil (n=134) |
| Headache | Data not specified | Data not specified |
| Diarrhea | Data not specified | Data not specified |
| Nausea | Data not specified | Data not specified |
| Jaw Pain | Data not specified | Data not specified |
| Flushing | Data not specified | Data not specified |
Note: The plain language summary did not provide specific percentages for each adverse event.
Comparative Analysis with Alternative PAH Therapies
The therapeutic landscape for PAH includes several classes of drugs with proven efficacy. This section compares the performance of this compound's background therapy, inhaled treprostinil (Tyvaso), and other oral prostacyclin analogues, endothelin receptor antagonists (ERAs), and phosphodiesterase-5 (PDE5) inhibitors.
Prostacyclin Analogues and Receptor Agonists
Prostacyclin analogues are a cornerstone of PAH treatment. Besides the inhaled and oral formulations of treprostinil, other agents like selexipag (B1681723) also target this pathway.
| Drug (Trade Name) | Clinical Trial | Key Efficacy Endpoint | Results |
| Inhaled Treprostinil (Tyvaso) | TRIUMPH-1 | Change in 6-Minute Walk Distance (6MWD) at 12 weeks | Placebo-corrected increase of 20 meters.[8] |
| INCREASE | Change in 6MWD in PH-ILD at 16 weeks | Placebo-corrected increase of 31 meters.[9] | |
| Oral Treprostinil (Orenitram) | FREEDOM-M | Change in 6MWD at 12 weeks (monotherapy) | Median placebo-corrected increase of 23 meters.[4][10] |
| FREEDOM-EV | Time to first clinical worsening event | Reduced risk of clinical worsening by 26% compared to placebo (HR: 0.74).[10][11] | |
| Selexipag (Uptravi) | GRIPHON | Time to first morbidity or mortality event | Reduced the risk of primary composite endpoint by 40% compared to placebo.[10] |
Endothelin Receptor Antagonists (ERAs)
ERAs, such as bosentan, ambrisentan, and macitentan, block the effects of endothelin, a potent vasoconstrictor.
| Drug (Trade Name) | Clinical Trial | Key Efficacy Endpoint | Results |
| Macitentan (Opsumit) | SERAPHIN | Time to first morbidity or mortality event | Reduced the risk of the primary endpoint by 45% compared to placebo. |
| Ambrisentan | ARIES-1 & 2 | Change in 6MWD at 12 weeks | Placebo-corrected increases of 31 and 51 meters, respectively. |
| Bosentan | BREATHE-1 | Change in 6MWD at 16 weeks | Placebo-corrected increase of 44 meters. |
Phosphodiesterase-5 (PDE5) Inhibitors
PDE5 inhibitors, like sildenafil (B151) and tadalafil, promote vasodilation by increasing the levels of cyclic guanosine (B1672433) monophosphate (cGMP).
| Drug (Trade Name) | Clinical Trial | Key Efficacy Endpoint | Results |
| Tadalafil (Adcirca) | PHIRST-1 | Change in 6MWD at 16 weeks | Placebo-corrected increase of 33 meters (40 mg dose). |
| Sildenafil (Revatio) | SUPER-1 | Change in 6MWD at 12 weeks | Placebo-corrected increase of 45 meters (20 mg TID dose). |
Experimental Protocols
BEAT Clinical Trial (NCT01908699)
-
Objective: To assess the efficacy and safety of oral this compound (BPS-314d-MR) as an add-on therapy to inhaled treprostinil in patients with PAH.[2]
-
Design: A multicenter, double-blind, randomized, placebo-controlled, Phase 3 study.[2]
-
Participants: 273 adult patients with PAH, WHO Functional Class III or IV.[2]
-
Intervention: Participants were randomized in a 1:1 ratio to receive either this compound modified-release tablets or a matching placebo, in addition to their stable dose of inhaled treprostinil.[3]
-
Primary Outcome Measure: Time from randomization to the first occurrence of a clinical worsening event, defined as death (all causes), hospitalization due to worsening PAH, initiation of parenteral prostacyclin therapy due to worsening PAH, disease progression, or unsatisfactory long-term clinical response.[2]
-
Secondary Outcome Measures: Included changes in 6-Minute Walk Distance (6MWD), Borg dyspnea score, WHO functional class, and levels of N-terminal pro-B-type natriuretic peptide (NT-proBNP).[4]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound's mechanism of action leading to vasodilation.
BEAT Clinical Trial Workflow
Caption: Workflow of the Phase 3 BEAT clinical trial.
References
- 1. Clinical Trials and Research - Pulmonary Hypertension - Patient Care - Pulmonary and Critical Care Medicine - Rochester, NY - University of Rochester Medical Center [urmc.rochester.edu]
- 2. Impact of inhaled treprostinil on risk stratification with noninvasive parameters: a post hoc analysis of the TRIUMPH and BEAT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Inhaled Treprostinil on Multiple Disease Progression Events in Patients with Pulmonary Hypertension due to Parenchymal Lung Disease in the INCREASE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Research | Vera Moulton Wall Center for Pulmonary Vascular Disease | Stanford Medicine [med.stanford.edu]
- 5. Baseline NT-proBNP correlates with change in 6-minute walk distance in patients with pulmonary arterial hypertension in the pivotal inhaled treprostinil study TRIUMPH-1 [pubmed.ncbi.nlm.nih.gov]
- 6. The need to move from 6-minute walk distance to outcome trials in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term inhaled treprostinil for pulmonary hypertension due to interstitial lung disease: INCREASE open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhaled treprostinil in group 3 pulmonary hypertension associated with lung disease: results of the INCREASE and PERFECT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. “Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension.” Irene M. Lang and Sean P. Gaine. Eur Respir Rev 2015; 24: 630–641 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. ir.unither.com [ir.unither.com]
A Head-to-Head Comparison of Esuberaprost and Other Prostacyclin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Esuberaprost and other prominent prostacyclin analogs, including Beraprost, Iloprost, and Treprostinil. The information presented is intended to assist researchers in evaluating the pharmacological profiles of these compounds for therapeutic development and scientific investigation.
Prostacyclin (PGI₂) analogs are a cornerstone in the management of pulmonary arterial hypertension (PAH) and other vasospastic conditions. Their therapeutic effects are primarily mediated through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor that stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This signaling cascade leads to vasodilation, inhibition of platelet aggregation, and antiproliferative effects on vascular smooth muscle cells.[2] this compound, the single active isomer of Beraprost, has emerged as a highly potent IP receptor agonist.[2][3] This guide delves into a head-to-head comparison of its performance against its parent compound and other widely used prostacyclin analogs.
Quantitative Data Comparison
The following tables summarize key in vitro pharmacological parameters for this compound and other prostacyclin analogs. Data has been compiled from various sources to provide a comparative overview. It is important to note that experimental conditions may vary between studies, which can influence the absolute values.
Table 1: Prostacyclin (IP) Receptor Binding Affinity
| Compound | Receptor Subtype | Test System | K_i_ (nM) |
| This compound | Human IP Receptor | Human Platelets | ~10[4] |
| Beraprost | Human IP Receptor | Human Platelets | 133[1] |
| Iloprost | Human IP Receptor | Transfected HEK-293 cells | 3.9[5] |
| Treprostinil | Human IP Receptor | Transfected HEK-293 cells | 32[5] |
K_i_ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower K_i_ value indicates a higher binding affinity.
Table 2: Potency in cAMP Accumulation
| Compound | Test System | EC_50_ (nM) |
| This compound | HEK-293 cells expressing human IP receptor | 0.4[3][6] |
| Beraprost | HEK-293 cells expressing human IP receptor | 10.4[6] |
| Iloprost | Cells expressing human IP receptor | 0.37[5] |
| Treprostinil | Cells expressing human IP receptor | 1.9[5] |
EC_50_ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. A lower EC_50_ value indicates greater potency.
Table 3: Potency in Inhibition of Pulmonary Artery Smooth Muscle Cell (PASMC) Proliferation
| Compound | Test System | EC_50_ (nM) |
| This compound | Human PASMCs | 3[2][3] |
| Beraprost | Human PASMCs | 120[2][3] |
| Iloprost | Human PASMCs | 21.0[7] |
| Treprostinil | Human PASMCs | Not explicitly found in a directly comparable study |
Table 4: Potency in Inhibition of Platelet Aggregation
| Compound | Agonist | Test System | IC_50_ (nM) |
| This compound | - | - | Data not available |
| Beraprost | U46619 or low-dose collagen | - | 0.2 - 0.5[6] |
| ADP and epinephrine | - | 2 - 5[6] | |
| Iloprost | Collagen | Platelet-rich plasma | 3.6[8] |
| Treprostinil | - | - | Qualitative data suggests inhibition of platelet aggregation[9][10] |
IC_50_ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor where the response is reduced by half. A lower IC_50_ value indicates greater inhibitory potency.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs discussed, the following diagrams are provided in DOT language.
Caption: Prostacyclin analog signaling pathway via the IP receptor.
Caption: Workflow for comparing prostacyclin analogs.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Competition Binding Assay (for K_i_ Determination)
This assay measures the binding affinity of a test compound by its ability to compete with a radiolabeled ligand for binding to the IP receptor.
-
Materials:
-
Cell membranes from HEK-293 cells stably expressing the human IP receptor.
-
Radioligand: [³H]-Iloprost.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
Test Compounds: this compound, Beraprost, Iloprost, Treprostinil.
-
Unlabeled Ligand for non-specific binding: 10 µM Iloprost.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Protocol:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add cell membranes, [³H]-Iloprost (at a concentration near its K_d_), and varying concentrations of the test compound.
-
For the determination of non-specific binding, add a high concentration of unlabeled Iloprost.
-
Incubate the plate at room temperature for 60-90 minutes.[5]
-
Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold binding buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value from the competition curve and calculate the K_i_ value using the Cheng-Prusoff equation.[4]
-
cAMP Accumulation Assay (for EC_50_ Determination)
This assay quantifies the ability of a prostacyclin analog to stimulate the production of intracellular cAMP.
-
Materials:
-
HEK-293 cells stably expressing the human IP receptor.
-
Cell culture medium (e.g., DMEM).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Test Compounds: this compound, Beraprost, Iloprost, Treprostinil.
-
cAMP assay kit (e.g., LANCE cAMP assay).
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with serum-free medium containing a PDE inhibitor and incubate for 30 minutes.[5]
-
Add varying concentrations of the test compound to the wells.
-
Incubate for 15-30 minutes at 37°C.[5]
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen assay kit.
-
Plot the cAMP concentration against the log of the agonist concentration to determine the EC₅₀ value.
-
Cell Proliferation Assay (for EC_50_ Determination)
This assay assesses the antiproliferative effects of prostacyclin analogs on vascular smooth muscle cells.
-
Materials:
-
Human Pulmonary Artery Smooth Muscle Cells (PASMCs).
-
Cell culture medium (e.g., SmGM-2).
-
Mitogen (e.g., platelet-derived growth factor, PDGF).
-
Test Compounds: this compound, Beraprost, Iloprost, Treprostinil.
-
Cell proliferation assay reagent (e.g., [³H]thymidine incorporation or direct cell counting).
-
-
Protocol:
-
Seed PASMCs in a multi-well plate and allow them to attach.
-
Synchronize the cells by serum starvation (e.g., 0.1% FBS) for 24-48 hours.[5][7]
-
Treat the cells with varying concentrations of the test compound in the presence of a mitogen (e.g., 10% FBS or PDGF).[7]
-
Incubate for 24-48 hours.[5]
-
Assess cell proliferation using the chosen method (e.g., [³H]thymidine incorporation followed by scintillation counting or direct cell counting using a hemocytometer).[7]
-
Determine the concentration-dependent inhibitory effect of the agonist on cell proliferation and calculate the EC₅₀ value.
-
Platelet Aggregation Assay (for IC_50_ Determination)
This assay measures the ability of prostacyclin analogs to inhibit agonist-induced platelet aggregation.
-
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonist (e.g., ADP, collagen, U46619).
-
Test Compounds: this compound, Beraprost, Iloprost, Treprostinil.
-
Light Transmission Aggregometer.
-
-
Protocol:
-
Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g for 15 minutes). Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 20 minutes).[11]
-
Adjust the platelet count in the PRP to a standardized level using PPP.
-
Pre-warm PRP aliquots to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add varying concentrations of the test compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.[8]
-
Add a platelet agonist to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
Determine the percentage of platelet aggregation inhibition and calculate the IC₅₀ value.[12]
-
References
- 1. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. atsjournals.org [atsjournals.org]
- 8. Interaction of antiplatelet drugs in vitro: aspirin, iloprost, and the nitric oxide donors SIN-1 and sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treprostinil treatment decreases circulating platelet microvesicles and their procoagulant activity in pediatric pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Abnormal platelet aggregation in pediatric pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validating Esuberaprost's Mechanism of Action: A Comparative Analysis Using IP Receptor Models
An Objective Guide for Researchers and Drug Development Professionals
Esuberaprost (also known as beraprost-314d) is a single, highly potent stereoisomer of the prostacyclin analog beraprost.[1] Developed for the treatment of pulmonary arterial hypertension (PAH), its mechanism of action is centered on agonizing the prostacyclin receptor (IP receptor).[1][2] Like endogenous prostacyclin (PGI2), this compound was designed to induce vasodilation and inhibit smooth muscle cell proliferation and platelet aggregation by activating the IP receptor signaling cascade.[2][3]
While clinical development of this compound was discontinued (B1498344) after a Phase 3 trial failed to meet its primary endpoint, an analysis of its preclinical pharmacology remains valuable for understanding IP receptor agonism.[2][4][5][6] This guide compares this compound to other prostacyclin analogs, focusing on the experimental data that validates its mechanism of action and the pivotal role of the IP receptor, with a conceptual framework for validation using IP receptor knockout models.
Comparative In Vitro Potency
Preclinical studies in cell-based assays are fundamental to establishing the potency and selectivity of a drug candidate. This compound was evaluated in human embryonic kidney (HEK-293) cells stably expressing the human IP receptor and in human pulmonary artery smooth muscle cells (PASMCs) derived from PAH patients. The data demonstrates its significantly higher potency compared to its parent compound, the racemic mixture beraprost.
Table 1: Comparative Potency of this compound vs. Beraprost
| Assay | Cell Type | Parameter Measured | This compound (EC50) | Beraprost (EC50) | Fold Difference |
|---|---|---|---|---|---|
| cAMP Generation | HEK-293 cells with human IP receptor | Cyclic AMP (cAMP) Elevation | 0.4 nM[1] | 10.4 nM[7] | ~26x |
| Antiproliferation | Human PASMCs from PAH patients | Inhibition of Cell Proliferation | 3 nM[1] | 120 nM[1] | 40x |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Table 2: Comparative Potency of Various Prostacyclin Analogs
| Compound | Receptor Selectivity Profile | Potency (cAMP EC50 in PASMCs) |
|---|---|---|
| This compound | Potent IP receptor agonist.[1] | Not directly compared in the same study, but highly potent. |
| Treprostinil | High affinity for IP and EP2 receptors.[8] | 550 nM[9] |
| Iloprost | Binds to IP, EP1, EP3, and EP4 receptors.[8] | 17 nM[9] |
| Selexipag (MRE-269) | Selective IP receptor agonist.[7] | 340 nM[9] |
| Ralinepag (B604915) (APD811) | Potent and selective non-prostanoid IP receptor agonist.[10][11] | 252 nM[9] |
The IP Receptor Signaling Pathway
This compound exerts its effects by activating the IP receptor, a G-protein coupled receptor (GPCR). This initiates a well-defined signaling cascade. Upon agonist binding, the receptor couples to the Gs alpha subunit (Gαs), which activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[3][12] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in vasodilation and inhibition of smooth muscle proliferation.[12]
Validating Mechanism of Action with Knockout Models
While direct studies testing this compound specifically in IP receptor knockout (IP-KO) mice are not publicly available, the use of such models is a gold-standard method for validating a drug's on-target effects. Studies using IP-KO mice have been crucial in confirming the physiological role of the IP receptor, demonstrating that its absence leads to an increased tendency for thrombosis and exacerbated brain injury after ischemia.[13][14]
This confirms that the IP receptor is the primary mediator of the protective effects associated with prostacyclin signaling. An experimental workflow to definitively test this compound's mechanism would involve comparing its effects in wild-type (WT) animals versus their IP-KO littermates. The expected outcome would be that the pharmacological effects of this compound (e.g., reduction of blood pressure) would be present in WT mice but significantly blunted or completely absent in IP-KO mice.
Experimental Protocols
Below are representative methodologies for the key experiments cited and conceptualized in this guide.
In Vitro cAMP Generation Assay
-
Objective: To quantify the potency of an IP receptor agonist in stimulating cAMP production.
-
Cell Line: HEK-293 cells stably transfected with a plasmid encoding the human IP receptor.[1]
-
Protocol:
-
Cells are seeded in 96-well plates and cultured to approximately 80-90% confluency.
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and cells are pre-incubated.
-
A range of concentrations of the test agonist (e.g., this compound, Beraprost) is added to the wells.
-
The cells are incubated for a specified time (e.g., 15-30 minutes) at 37°C.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration in the lysate is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data are plotted as concentration vs. response, and the EC50 value is calculated using a non-linear regression model.
-
Conceptual In Vivo Hemodynamic Study in Knockout Mice
-
Objective: To determine if the hemodynamic effects of an IP agonist are dependent on the IP receptor.
-
Animal Models: Adult male IP receptor knockout (IP-KO) mice and wild-type (WT) C57Bl/6 littermates as controls.[14]
-
Protocol:
-
Mice are anesthetized, and a catheter is inserted into the carotid artery or femoral artery for continuous blood pressure monitoring.
-
A baseline hemodynamic recording (mean arterial pressure, heart rate) is established for 20-30 minutes.
-
Animals are divided into four groups: WT + Vehicle, WT + this compound, IP-KO + Vehicle, and IP-KO + this compound.
-
The vehicle or this compound is administered intravenously (IV) or via oral gavage.
-
Hemodynamic parameters are continuously recorded for a defined period post-administration (e.g., 60 minutes).
-
Data Analysis: The change in mean arterial pressure from baseline is calculated for each animal. The responses are averaged for each group and compared. A statistically significant drop in blood pressure in the WT + this compound group that is absent in the IP-KO + this compound group would validate the IP receptor-dependent mechanism of action.
-
References
- 1. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 3. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 4. United Therapeutics Abandons Pulmonary Hypertension Program After Failed Phase III Trial - BioSpace [biospace.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. No beat for Beat; United's this compound fails phase III in PAH + | Bioworld | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Safety, tolerability, and pharmacokinetics of the selective prostacyclin receptor agonist ralinepag in single and multiple dosing studies of an immediate-release oral formulation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 14. Genetic Deletion of Prostacyclin IP Receptor Exacerbates Transient Global Cerebral Ischemia in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
Esuberaprost in Pulmonary Arterial Hypertension: A Comparative Analysis of Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of esuberaprost, a novel prostacyclin analog, against established therapies for Pulmonary Arterial Hypertension (PAH). The information is compiled from various preclinical studies to facilitate an objective comparison and is supported by detailed experimental data and methodologies.
Introduction to this compound and Established PAH Therapies
Pulmonary Arterial Hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right heart failure and premature death. Current therapeutic strategies aim to alleviate symptoms and slow disease progression by targeting key pathological pathways. This compound, a single isomer of beraprost (B1666799), is a prostacyclin (IP) receptor agonist designed to induce vasodilation and inhibit vascular remodeling.[1] This guide compares its preclinical performance with three major classes of established PAH therapies:
-
Prostacyclin Analogs: (e.g., Iloprost (B1671730), Treprostinil) Mimic the action of endogenous prostacyclin, leading to vasodilation and inhibition of platelet aggregation.[2]
-
Endothelin Receptor Antagonists (ERAs): (e.g., Bosentan, Ambrisentan) Block the vasoconstrictive and proliferative effects of endothelin-1.[3]
-
Phosphodiesterase-5 (PDE-5) Inhibitors: (e.g., Sildenafil, Tadalafil) Enhance the nitric oxide signaling pathway, resulting in pulmonary vasodilation.[4]
Comparative Efficacy Data in Preclinical Models
In Vitro Potency and Cellular Effects
| Compound | Assay | Species | Key Findings | Reference |
| This compound | Vasodilation (Wire Myography) | Rat | 5-fold more potent than beraprost in relaxing pre-contracted pulmonary arteries. | [5] |
| cAMP Generation | Human (HEK-293 cells) | 26-fold more potent than beraprost (EC50: 0.4 nM vs. beraprost's EC50). | [5] | |
| PASMC Proliferation Inhibition | Human | 40-fold more potent than beraprost (EC50: 3 nM vs. 120 nM). | [5] |
In Vivo Efficacy in Animal Models of PAH
Monocrotaline (MCT)-Induced PAH in Rats
This model is widely used to screen potential drug candidates and study the pathophysiology of PAH.[6]
| Therapy | Dose | Key Hemodynamic & Pathological Outcomes | Reference |
| Iloprost | 20 µg/kg (IV) | RVSP: Nonsignificant decrease from 42.3 ± 1.62 to 39.2 ± 1.19 mmHg. RV Hypertrophy (Fulton Index): 0.40 ± 0.03 in treated group. | [7][8] |
| Treprostinil (B120252) | Not specified | Did not significantly decrease RVSP or RV hypertrophy. | [9] |
| Tadalafil | 10 mg/kg/day | mPAP: Reduced to normal range. RVSP: Significantly reduced. RV Hypertrophy: Attenuated. | [3][5][10] |
SU5416/Hypoxia-Induced PAH in Rats
This model induces a more severe PAH phenotype, often with vascular lesions resembling those in human PAH.[4]
| Therapy | Dose | Key Hemodynamic & Pathological Outcomes | Reference |
| Treprostinil | 810 ng/kg/min | RVSP: Significantly reduced. RV Hypertrophy (Fulton Index): Significantly reduced. No significant effect on vascular remodeling. | [2][6] |
| Bosentan | 250 mg/kg | RV Peak Systolic Pressure: Prevented further progression of the disease. | [11] |
| Tadalafil | 10 mg/kg in chow | RVSP: Significantly reduced. | [12] |
Signaling Pathways
The therapeutic effects of this compound and established PAH therapies are mediated through distinct signaling pathways.
References
- 1. Bosentan Attenuates Right Ventricular Hypertrophy and Fibrosis in Normobaric Hypoxia Model of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of treprostinil in the SU5416-hypoxia model of severe pulmonary arterial hypertension: haemodynamic benefits are not associated with improvements in arterial remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Efficacy of treprostinil in the SU5416‐hypoxia model of severe pulmonary arterial hypertension: haemodynamic benefits are not associated with improvements in arterial remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Tadalafil, a long-acting inhibitor of PDE5, improves pulmonary hemodynamics and survival rate of monocrotaline-induced pulmonary artery hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bosentan inhibits oxidative and nitrosative stress and rescues occlusive pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Esuberaprost: A Comparative Analysis of In Vitro Potency and In Vivo Clinical Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activity of Esuberaprost, a stereoisomer of Beraprost. This compound was developed as a potent prostacyclin analog for the treatment of pulmonary arterial hypertension (PAH). While demonstrating significant promise in preclinical in vitro studies, its clinical development was halted due to a lack of efficacy in a pivotal Phase 3 trial. This guide presents the available experimental data to offer insights into the complexities of translating potent in vitro activity into clinical success.
Executive Summary
This compound is a highly potent prostanoid IP receptor agonist that, in vitro, effectively stimulates cyclic AMP (cAMP) production and inhibits the proliferation of pulmonary arterial smooth muscle cells (PASMCs). These activities are central to the therapeutic strategy for PAH, which involves vasodilation and prevention of vascular remodeling. However, the Phase 3 BEAT (Beraprost-314d Added-on to Tyvaso®) clinical trial, designed to evaluate the efficacy and safety of this compound as an add-on therapy for PAH patients, did not meet its primary endpoint of delaying time to clinical worsening. This disconnect between preclinical promise and clinical outcome underscores the challenges in drug development for complex diseases like PAH and highlights the importance of robust translational studies.
In Vitro Activity of this compound
In vitro studies have established this compound as a significantly more potent prostacyclin analog compared to its parent compound, Beraprost, which is a racemic mixture of four stereoisomers.
Key In Vitro Findings:
-
Potent IP Receptor Agonism: this compound is a highly potent agonist of the prostanoid IP receptor. Activation of this G-protein coupled receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This signaling cascade is crucial for mediating vasodilation and inhibiting platelet aggregation.[1][2]
-
Anti-proliferative Effects: this compound has been shown to inhibit the proliferation of human PASMCs, a key pathological feature of PAH. Interestingly, these anti-proliferative effects appear to be more dependent on nitric oxide (NO) than on direct IP receptor signaling.[1][2]
Quantitative In Vitro Data
The following table summarizes the key quantitative data from in vitro studies comparing this compound with Beraprost.
| Parameter | Cell Line/System | This compound EC50 | Beraprost EC50 | Fold Potency (this compound vs. Beraprost) | Reference |
| cAMP Generation | HEK-293 cells expressing human IP receptor | 0.4 nM | 10.4 nM | 26-fold | [1][2] |
| Inhibition of Cell Proliferation | Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | 3 nM | 120 nM | 40-fold | [1][2] |
| Relaxation of Pulmonary Arteries | Rat Pulmonary Arteries | - | - | 5-fold greater than Beraprost | [1][2] |
In Vivo Studies and Clinical Trials
The primary in vivo evaluation of this compound was the Phase 3 BEAT clinical trial. The trial was designed to assess the efficacy and safety of an oral, modified-release formulation of this compound as an add-on therapy to inhaled treprostinil (B120252) (Tyvaso®) in patients with PAH.[3][4]
BEAT Clinical Trial (NCT01908699)
-
Objective: To determine if this compound, when added to inhaled treprostinil, could delay the time to the first clinical worsening event in patients with PAH.[3][4][5]
-
Design: A multicenter, double-blind, randomized, placebo-controlled study.[4]
-
Patient Population: Patients with PAH classified as WHO Functional Class III or IV.
-
Primary Endpoint: Time to first clinical worsening event, defined as death, hospitalization due to worsening PAH, initiation of parenteral prostacyclin therapy, or disease progression.[4]
-
Results: The BEAT study did not meet its primary endpoint. This compound, in combination with inhaled treprostinil, did not significantly delay the time to clinical worsening compared to placebo with inhaled treprostinil.[1][3][5] Consequently, the development of this compound was discontinued.[3][5]
Preclinical In Vivo Data
While extensive clinical data is limited due to the trial's outcome, some preclinical in vivo studies on the parent compound, Beraprost, provide context for the expected physiological effects of this compound. For instance, a study in rats with chronic hypoxic pulmonary hypertension demonstrated that inhaled Beraprost could induce pulmonary vasodilation, although higher doses were required in the presence of established pulmonary hypertension.[6]
Experimental Protocols
In Vitro Methodologies
-
cAMP Generation Assay:
-
HEK-293 cells stably expressing the human IP receptor were used.
-
Cells were stimulated with varying concentrations of this compound or Beraprost.
-
Intracellular cAMP levels were measured using a commercially available immunoassay kit.
-
EC50 values were calculated from the concentration-response curves.[2][7]
-
-
Cell Proliferation Assay:
-
Human PASMCs derived from PAH patients were cultured.
-
Cells were treated with a mitogen to induce proliferation and simultaneously exposed to different concentrations of this compound or Beraprost.
-
Cell proliferation was assessed using a colorimetric assay (e.g., MTS or WST-1) or by cell counting.
-
EC50 values for the inhibition of proliferation were determined.[2][7]
-
-
Vascular Tone Assessment (Wire Myography):
-
Distal pulmonary arteries from rats were isolated and mounted on a wire myograph.
-
Arterial rings were pre-contracted with a thromboxane (B8750289) A2 mimetic (U46619).
-
Cumulative concentration-response curves to this compound or Beraprost were generated to assess vasorelaxation.[2][7]
-
In Vivo Methodology (BEAT Clinical Trial)
-
Patient Selection: Patients with symptomatic PAH (WHO FC III/IV) on stable background therapy, including inhaled treprostinil, were enrolled.[8]
-
Randomization: Patients were randomized in a 1:1 ratio to receive either oral modified-release this compound or a matching placebo, in addition to their ongoing inhaled treprostinil therapy.[4]
-
Dosing: this compound was administered orally.
-
Efficacy Assessment: The primary efficacy endpoint was the time from randomization to the first occurrence of a composite clinical worsening event.
-
Safety Monitoring: Adverse events were monitored throughout the study.
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway.
Caption: In Vitro experimental workflow.
Caption: In Vivo (BEAT trial) workflow.
Discussion and Conclusion
The case of this compound provides a valuable lesson in drug development, particularly for pulmonary arterial hypertension. The compound's impressive in vitro potency, being 26 to 40 times more active than its parent compound Beraprost in key functional assays, suggested it could be a highly effective oral therapy for PAH. The rationale for its development was soundly based on its mechanism of action as a prostacyclin analog, a class of drugs with proven efficacy in treating PAH.
However, the failure of the BEAT clinical trial to demonstrate a clinical benefit highlights a significant in vitro to in vivo translational gap. Several factors could have contributed to this outcome:
-
Pharmacokinetics and Pharmacodynamics: The oral modified-release formulation may not have achieved and sustained the plasma concentrations necessary to exert a clinically meaningful effect on the pulmonary vasculature, despite potent in vitro activity at the nanomolar level.
-
Complexity of PAH Pathophysiology: While the prostacyclin pathway is a critical therapeutic target, the multifaceted nature of PAH, involving numerous other signaling pathways and cell types, may mean that even a highly potent IP receptor agonist is insufficient to alter the disease course in all patients, especially when used as an add-on therapy.
-
Clinical Trial Design: The choice of the primary endpoint and the patient population, who were already on an inhaled prostacyclin therapy, may have made it challenging to demonstrate an additional benefit of an oral prostacyclin analog.
References
- 1. filehosting.pharmacm.com [filehosting.pharmacm.com]
- 2. Pharmacology of the single isomer, this compound (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharmadive.com [biopharmadive.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. United Therapeutics Announces BEAT Study of this compound Does Not Meet Primary Endpoint [prnewswire.com]
- 6. Effects of inhaled prostacyclin analogue on chronic hypoxic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Impact of inhaled treprostinil on risk stratification with noninvasive parameters: a post hoc analysis of the TRIUMPH and BEAT studies - PMC [pmc.ncbi.nlm.nih.gov]
Esuberaprost: A Comparative Analysis of Preclinical Findings in Pulmonary Arterial Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical research findings for Esuberaprost, an investigational prostacyclin analog, with other approved therapies for Pulmonary Arterial Hypertension (PAH). The data presented is collated from published, peer-reviewed literature to facilitate a critical evaluation of its pharmacological profile and reproducibility of experimental outcomes.
Executive Summary
This compound (beraprost-314d) is a single, highly potent stereoisomer of beraprost, a prostacyclin analog approved for the treatment of PAH in some countries.[1] Preclinical studies demonstrate that this compound is a potent agonist of the prostacyclin (IP) receptor, leading to vasodilation and inhibition of pulmonary artery smooth muscle cell (PASMC) proliferation.[1] However, the clinical development of this compound was halted after the Phase 3 BEAT (Beraprost 314d Added-on to Tyvaso) trial failed to meet its primary endpoint of delaying time to first clinical worsening in PAH patients already receiving treprostinil (B120252) (Tyvaso).[2] This guide focuses on the preclinical data to provide a comparative perspective on its in vitro efficacy against its parent compound, beraprost, and other prostacyclin pathway agonists.
Data Presentation
The following tables summarize the quantitative data from preclinical studies, comparing the potency of this compound with Beraprost and other prostacyclin analogs in key functional assays. It is important to note that the data for this compound and Beraprost are from a single head-to-head study, while the data for other analogs are from different publications and may not be directly comparable due to potential variations in experimental conditions.
Table 1: Potency in cAMP Generation in HEK-293 Cells Stably Expressing the Human IP Receptor
| Compound | EC50 (nM) | Source |
| This compound | 0.4 | Shen et al., 2019[1] |
| Beraprost | 10.4 | Shen et al., 2019[1] |
| Treprostinil | 6.2 | Whittle et al., 2012 |
| Iloprost | 2.1 | Whittle et al., 2012 |
| ACT-333679 (active metabolite of Selexipag) | 4.3 | Gatfield et al., 2017[3] |
Table 2: Potency in Inhibiting Proliferation of Human Pulmonary Artery Smooth Muscle Cells (PASMCs)
| Compound | IC50 (nM) | Source |
| This compound | 3 | Shen et al., 2019[1] |
| Beraprost | 120 | Shen et al., 2019[1] |
| Treprostinil | Not Reported | - |
| Iloprost | Not Reported | - |
| ACT-333679 (active metabolite of Selexipag) | 4.0 | Gatfield et al., 2017[3] |
Signaling Pathway and Experimental Workflows
The primary mechanism of action for this compound and other prostacyclin analogs involves the activation of the prostacyclin (IP) receptor, a Gs protein-coupled receptor. This initiates a signaling cascade that leads to vasodilation and inhibition of smooth muscle cell proliferation.
References
Esuberaprost and Other IP Agonists: A Comparative Guide to Gene Expression Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of esuberaprost and other prostacyclin (IP) receptor agonists on gene expression. While direct, comprehensive comparative studies on the global gene expression profiles of these agonists are limited in publicly available literature, this document synthesizes existing data to highlight their known impacts on various genes and pathways.
Introduction to this compound and IP Receptor Agonists
This compound is a highly potent and selective agonist of the prostacyclin (IP) receptor.[1] It is a single stereoisomer of beraprost, a prostacyclin analogue that has been used to treat pulmonary arterial hypertension (PAH).[1] IP receptor agonists mimic the action of endogenous prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[2] Upon binding to the IP receptor, a G-protein coupled receptor, these agonists typically activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade mediates various physiological effects, including vasodilation, inhibition of smooth muscle cell proliferation, and anti-inflammatory responses. Other prominent IP receptor agonists include iloprost, treprostinil (B120252), and cicaprost.
Comparative Analysis of Gene Expression
| IP Agonist | Affected Genes/Pathways | Cell Type/Model | Observed Effect | Reference |
| Beraprost | Vascular Endothelial Growth Factor (VEGF) | Vascular Smooth Muscle Cells | Upregulation | [3] |
| Plasminogen Activator Inhibitor-1 (PAI-1) | Vascular Smooth Muscle Cells | Downregulation | [3] | |
| Endothelial Nitric Oxide Synthase (eNOS) | Aortic Endothelial Cells | Upregulation | [4] | |
| Peroxisome Proliferator-Activated Receptor-delta (PPARδ) | Aortic Smooth Muscle Cells | Upregulation | [5] | |
| Inducible Nitric Oxide Synthase (iNOS) | Aortic Smooth Muscle Cells | Upregulation | [5] | |
| Potassium Voltage-Gated Channels (Kv1.5, Kv1.2, Kv2.1) | Pulmonary Artery Smooth Muscle Cells (in PAH model) | Upregulation (restoration of decreased expression) | [6] | |
| Iloprost | Cyr61 (Cysteine-rich angiogenic inducer 61) | Vascular Smooth Muscle Cells | Downregulation | [7] |
| Genes in Immune Response Pathways | Bronchial Biopsies | Upregulation | [8] | |
| Genes in Cell Proliferation Pathways | Bronchial Biopsies | Downregulation | [8] | |
| Nrf2/Keap1 Signaling Pathway Genes | Porcine Parthenogenetic Embryos | Upregulation | [9] | |
| Procollagen mRNA, Connective Tissue Growth Factor | Cardiac Fibroblasts | Downregulation | [10] | |
| Metalloproteinase-9 (MMP-9) | Cardiac Fibroblasts | Upregulation | [10] | |
| Autophagy Genes | Cardiac Fibroblasts | Upregulation | [10] | |
| Treprostinil | CCAAT/Enhancer-Binding Protein α (C/EBP-α) | Pulmonary Artery Smooth Muscle Cells | Upregulation | [11] |
| p21 (Cyclin-dependent kinase inhibitor 1) | Pulmonary Artery Smooth Muscle Cells | Upregulation | [11] | |
| Transforming Growth Factor-β1 (TGF-β1) | Pulmonary Artery Smooth Muscle Cells | Downregulation | [12] | |
| Connective Tissue Growth Factor (CTGF) | Pulmonary Artery Smooth Muscle Cells | Downregulation | [12] | |
| Collagen Type I, Fibronectin | Pulmonary Artery Smooth Muscle Cells | Downregulation | [12] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the observed changes in gene expression, it is essential to consider the signaling pathways activated by IP receptor agonists and the typical experimental workflows used to study these effects.
IP Receptor Signaling Pathway
Activation of the IP receptor by agonists like this compound primarily initiates a cascade involving Gs protein, adenylyl cyclase, and cAMP, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression.
Caption: IP Receptor Signaling Pathway.
Experimental Workflow for Comparative Gene Expression Analysis
The following diagram illustrates a typical workflow for comparing the effects of different IP agonists on gene expression using RNA sequencing (RNA-seq).
References
- 1. Inhaled treprostinil vs iloprost: Comparison of adherence, persistence, and health care resource utilization in patients with pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 4. alitheagenomics.com [alitheagenomics.com]
- 5. blog.championsoncology.com [blog.championsoncology.com]
- 6. Microarray Analysis in Drug Discovery and Clinical Applications | Springer Nature Experiments [experiments.springernature.com]
- 7. systemsbiology.columbia.edu [systemsbiology.columbia.edu]
- 8. agilent.com [agilent.com]
- 9. Transcriptomic analysis of pulmonary artery smooth muscle cells identifies new potential therapeutic targets for idiopathic pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioconductor.org [bioconductor.org]
- 11. Prostacyclin receptor agonists induce DUSP1 to inhibit pulmonary artery smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
Safety Operating Guide
Navigating the Disposal of Esuberaprost: A Procedural Guide for Laboratory Professionals
Absence of specific guidelines for the disposal of esuberaprost necessitates adherence to general best practices for chemical and pharmaceutical waste management. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for definitive guidance.
As the clinical development of this compound was discontinued (B1498344), specific official disposal procedures have not been published.[1][2][3][4] Therefore, the following information provides a general framework for the safe handling and disposal of this compound in a laboratory setting, based on established guidelines for pharmaceutical waste.
Core Disposal Principles
The primary goal in disposing of any chemical or pharmaceutical waste is to ensure the safety of personnel and minimize environmental impact.[5] It is crucial to prevent the release of active pharmaceutical ingredients into the sewer system or regular trash.[5][6] All pharmaceutical waste should generally be disposed of through incineration by a licensed biomedical waste disposal company.[5][6][7]
**Step-by-Step Disposal Protocol for this compound
-
Consult Institutional EHS: Before beginning any disposal process, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific procedures based on local, state, and federal regulations and will determine if this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][7]
-
Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate PPE, including:
-
Waste Segregation: Do not mix this compound waste with other types of waste. It should be segregated into a designated, properly labeled hazardous or pharmaceutical waste container.[6]
-
Containerization:
-
Place pure this compound powder or concentrated solutions into a sealed, leak-proof container clearly labeled "Hazardous Waste" or "Pharmaceutical Waste" and include the chemical name "this compound."
-
Items contaminated with this compound, such as gloves, wipes, and empty vials, should be placed in a designated solid waste container.[11] These are often referred to as "trace chemotherapy waste" or "pharmaceutical waste" containers.[5][11]
-
-
Disposal of Sharps: Any needles or syringes used to handle this compound must be disposed of in a designated sharps container for hazardous waste.[9] Do not crush, clip, or recap needles.[9]
-
Aqueous Solutions: Do not pour aqueous solutions containing this compound down the drain.[5] They must be collected in a labeled hazardous waste container.
-
Spill Management: In the event of a spill, follow your institution's spill response protocol. A spill kit for hazardous drugs should be readily available in areas where this compound is handled.[10][12]
Quantitative Data on Pharmaceutical Waste Disposal
While no specific quantitative data exists for this compound, the following table summarizes general categories of pharmaceutical waste and their typical disposal routes.
| Waste Type | Description | Typical Disposal Route |
| Bulk Pharmaceutical Waste | Unused or expired pure substance, concentrated solutions. | Labeled hazardous waste container for incineration. |
| Trace Contaminated Items | Gloves, gowns, bench paper, empty vials, and packaging. | Designated pharmaceutical or "trace chemo" waste container for incineration.[5][11] |
| Contaminated Sharps | Needles, syringes, and other sharps in contact with the substance. | Puncture-proof sharps container designated for hazardous waste.[9] |
| Aqueous Solutions | Dilute solutions from experiments or cleaning. | Labeled hazardous waste container; never down the drain.[5] |
Experimental Protocols
As this compound is an investigational drug with discontinued development, there are no published experimental protocols for its disposal. The appropriate disposal method is determined by regulatory classification, not experimental results. The key "experimental" step for a researcher is to contact their EHS department to have the waste stream properly identified and profiled.
Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of a research chemical like this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. biopharmadive.com [biopharmadive.com]
- 2. biospace.com [biospace.com]
- 3. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. epa.gov [epa.gov]
- 6. medprodisposal.com [medprodisposal.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. safety.duke.edu [safety.duke.edu]
- 10. ashp.org [ashp.org]
- 11. ph.health.mil [ph.health.mil]
- 12. ashp.org [ashp.org]
Essential Safety and Logistics for Handling Esuberaprost in a Research Setting
Disclaimer: Esuberaprost is an investigational drug whose development was discontinued. As such, specific handling guidelines, a formal Material Safety Data Sheet (MSDS), and an established Occupational Exposure Limit (OEL) are not publicly available. The following information is based on general best practices for handling potent pharmaceutical compounds in a laboratory setting and should be adapted based on a thorough risk assessment conducted by the user's institution.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural guidance to promote a safe laboratory environment.
Personal Protective Equipment (PPE) for Handling Potent Compounds
The selection of appropriate PPE is critical to minimize exposure to potent compounds like this compound. The level of PPE should be determined by a risk assessment that considers the quantity of the compound being handled, the nature of the procedure, and the potential for aerosolization.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling Potent Compounds
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves is recommended. | Prevents skin contact and absorption. |
| Lab Coat | Disposable, solid-front, back-closing gown. | Protects the body from contamination. |
| Eye Protection | Chemical splash goggles or a face shield. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | An N95 respirator at a minimum. For higher-risk procedures, a Powered Air-Purifying Respirator (PAPR) may be necessary. | Prevents inhalation of airborne particles. |
| Shoe Covers | Disposable shoe covers. | Prevents tracking of contaminants outside the work area. |
| Head Covering | Disposable bouffant cap or hair cover. | Contains hair and prevents contamination. |
Operational Plan for Safe Handling
A clear and structured operational plan is essential for safely managing this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks in a designated receiving area.
-
The container should be wiped down with an appropriate deactivating solution before being moved to a secure, designated storage area.
-
Store this compound in a clearly labeled, sealed container in a ventilated, access-controlled area.
2. Preparation and Handling:
-
All handling of this compound powder should be conducted within a certified chemical fume hood, biological safety cabinet, or a containment isolator to minimize inhalation exposure.
-
Utilize engineering controls such as ventilated balance enclosures for weighing procedures.
-
Work on disposable, absorbent bench liners to contain spills.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling the compound. If reusable, ensure a validated cleaning procedure is in place.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and restrict access.
-
Follow established institutional procedures for cleaning up potent compound spills. This typically involves using a specially formulated spill kit.
-
All materials used for cleanup should be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Hazardous Pharmaceutical Waste: All unused this compound, contaminated materials (e.g., gloves, gowns, bench liners, spill cleanup materials), and empty containers should be treated as hazardous pharmaceutical waste.
-
Non-Hazardous Waste: Only materials confirmed to be non-contaminated should be disposed of as regular laboratory waste.
Disposal Procedures:
-
Hazardous pharmaceutical waste must be collected in clearly labeled, leak-proof, and sealed containers. These are typically black containers for hazardous waste.[1]
-
Do not dispose of this compound down the drain or in the regular trash.[1][2]
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office, which will use a licensed hazardous waste vendor for incineration.[1]
Table 2: Waste Disposal Guidelines for this compound
| Waste Type | Container | Disposal Method |
| Unused this compound | Black, labeled hazardous waste container | Incineration via a licensed vendor |
| Contaminated PPE | Black, labeled hazardous waste container | Incineration via a licensed vendor |
| Contaminated Labware | Black, labeled hazardous waste container | Incineration via a licensed vendor |
| Empty Stock Vials | Black, labeled hazardous waste container | Incineration via a licensed vendor |
Experimental Protocols
As this compound development was discontinued, specific experimental protocols are not publicly available. Researchers should develop their own protocols based on the intended use of the compound, incorporating the safety and handling procedures outlined in this guide.
Visualizations
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Caption: Decision matrix for selecting appropriate Personal Protective Equipment (PPE).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
